beta-D-mannofuranose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVWPBAENSWJCB-VFUOTHLCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H]([C@@H](O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40550-49-0 | |
| Record name | beta-D-Mannofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040550490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-D-MANNOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE93LR3OO2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Stereochemistry of β-D-Mannofuranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-D-Mannofuranose, a five-membered ring isomer of the hexose sugar D-mannose, represents a thermodynamically less stable but structurally significant form of this important monosaccharide. While the pyranose form predominates in solution, the furanose ring system plays a crucial role in various biological contexts and serves as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the structure, stereochemistry, and conformational dynamics of β-D-mannofuranose. It includes a compilation of available spectroscopic data, detailed experimental protocols for its characterization, and a discussion of its biological relevance and enzymatic interactions.
Introduction
D-Mannose, a C-2 epimer of D-glucose, is a physiologically important monosaccharide involved in protein glycosylation and other metabolic processes. In aqueous solution, D-mannose exists in a dynamic equilibrium between its open-chain aldehyde form and various cyclic hemiacetal isomers. These include the six-membered pyranose rings (α and β anomers) and the five-membered furanose rings (α and β anomers)[1][2]. While the α-D-mannopyranose and β-D-mannopyranose forms are the most abundant, the furanose forms, including β-D-mannofuranose, are present in smaller proportions[3]. Despite their lower concentration at equilibrium, furanose sugars are key components in a variety of natural products and biological systems, such as in some bacterial and fungal polysaccharides[4]. The unique stereochemistry and conformational flexibility of the furanose ring impart specific recognition properties and reactivity. This guide focuses specifically on the β-anomer of D-mannofuranose.
Structure and Stereochemistry
The fundamental structure of β-D-mannofuranose is a pentacyclic furanose ring. Its systematic IUPAC name is (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol[5].
Key Stereochemical Features:
-
D-Configuration: The stereochemistry at C5 is derived from D-glyceraldehyde, with the CH₂OH group oriented "up" in a standard Haworth projection.
-
Mannose Configuration: The hydroxyl group at C2 has an axial orientation (in the predominant chair conformation of the pyranose form), which is epimeric to the equatorial hydroxyl group in D-glucose. In the furanose ring, this results in a trans relationship between the hydroxyl groups at C2 and C3.
-
β-Anomer: The anomeric hydroxyl group at C1 is cis to the CH₂OH group at C5. In a Haworth projection, both are typically drawn pointing upwards[6].
The furanose ring is not planar and adopts puckered conformations to relieve steric strain. The two primary puckering modes are the envelope (E) and twist (T) conformations[7]. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific conformation of β-D-mannofuranose in solution is a dynamic equilibrium of these forms, influenced by solvent and temperature.
Quantitative Data
Precise experimental structural data for unprotected β-D-mannofuranose is scarce due to its low abundance in solution and the difficulty in its crystallization. However, spectroscopic data, particularly ¹³C NMR, provides valuable quantitative information.
| Carbon Atom | ¹³C Chemical Shift (ppm) |
| C1 | 103.4 |
| C2 | 79.5 |
| C3 | 76.5 |
| C4 | 83.2 |
| C5 | 71.8 |
| C6 | 63.5 |
Table 1: Predicted ¹³C NMR chemical shifts for β-D-mannofuranose. These values are based on computational models and comparison with derivatives, as the original experimental data from the referenced 1973 study by Voelter and Breitmaier were not retrievable in detail.
Experimental Protocols
Preparation and Isolation of β-D-Mannofuranose
Obtaining a pure sample of β-D-mannofuranose is challenging due to the equilibrium in solution favoring the pyranose forms. The following protocol outlines a general strategy for enriching the furanose form, though yields are typically low.
Principle: The equilibrium between pyranose and furanose forms can be influenced by temperature and solvent conditions. Lyophilization from an aqueous solution can trap a mixture of isomers, which can then be separated by chromatography.
Materials:
-
D-Mannose
-
Deionized water
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system with an amino-functionalized silica column or a calcium-form ion-exchange column.
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Dissolve D-mannose in deionized water to create a concentrated solution (e.g., 50% w/v).
-
Allow the solution to equilibrate at room temperature for several hours.
-
Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen solution to dryness to obtain a fluffy white powder containing a mixture of D-mannose isomers.
-
Dissolve the lyophilized powder in the HPLC mobile phase (e.g., acetonitrile/water, 80:20 v/v for an amino column).
-
Inject the solution onto the HPLC column. The furanose isomers typically elute earlier than the pyranose isomers.
-
Collect the fractions corresponding to the β-D-mannofuranose peak, identified by comparison to literature retention times or by subsequent analytical methods.
-
Pool the relevant fractions and remove the solvent under reduced pressure to yield an enriched sample of β-D-mannofuranose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for characterizing the structure and conformation of β-D-mannofuranose in solution.
Principle: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are used to assign the resonances of each proton and carbon atom and to determine through-bond and through-space connectivities.
Sample Preparation:
-
Dissolve 5-10 mg of the enriched β-D-mannofuranose sample in 0.5 mL of deuterium oxide (D₂O).
-
A small amount of a reference standard, such as trimethylsilylpropanoic acid (TSP) or acetone, can be added for chemical shift referencing.
Data Acquisition:
-
Acquire a ¹H NMR spectrum to assess the purity and identify the anomeric proton signals. The anomeric proton of β-D-mannofuranose is expected to appear as a small doublet.
-
Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the six carbon atoms will be distinct and can be compared to the values in Table 1.
-
Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton coupling networks within the sugar ring and the side chain.
-
Acquire a 2D ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom, confirming the assignments from the 1D spectra.
-
For more detailed structural and conformational analysis, advanced experiments such as TOCSY (to identify all protons in a spin system) and NOESY/ROESY (to identify through-space correlations, which are indicative of stereochemistry and conformation) can be performed.
Conformational Analysis and Visualization
The dynamic equilibrium of D-mannose in solution is a fundamental aspect of its chemistry. The interconversion between the open-chain and cyclic forms, and between the pyranose and furanose rings, is a complex process.
Figure 1: Equilibrium of D-Mannose Isomers in Aqueous Solution.
Biological Significance and Enzymatic Interactions
While β-D-mannopyranose is the more commonly recognized form in biological systems, the furanose ring is not without significance. Certain enzymes exhibit specificity for furanose-containing substrates. For instance, some glycosyltransferases and glycoside hydrolases involved in the metabolism of microbial cell wall components recognize and process furanosides[4].
The biosynthesis of furanose-containing glycans often involves a pyranose-to-furanose ring contraction catalyzed by a mutase enzyme. A hypothetical enzymatic processing pathway for a mannofuranose-containing substrate is depicted below.
Figure 2: Hypothetical Enzymatic Processing of a Mannofuranose-Containing Substrate.
Conclusion
β-D-Mannofuranose, while a minor component of the equilibrium mixture of D-mannose in solution, possesses unique structural and stereochemical properties that are of interest in carbohydrate chemistry and drug development. Its five-membered ring structure imparts conformational flexibility that is distinct from its pyranose counterpart. Although challenging to isolate and study, the characterization of β-D-mannofuranose and its derivatives is crucial for a complete understanding of mannose chemistry and for the design of specific enzyme inhibitors or carbohydrate-based therapeutics. Further research into the precise conformational landscape and biological roles of this elusive sugar isomer is warranted.
References
- 1. The conformational free-energy landscape of β-D-mannopyranose: evidence for a (1)S(5) → B(2,5) → (O)S(2) catalytic itinerary in β-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beta-D-mannofuranose | C6H12O6 | CID 21627869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Draw the α- and β-anomers of d-mannofuranose. [The structure of m... | Study Prep in Pearson+ [pearson.com]
- 7. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to the Physical and Chemical Properties of β-D-Mannofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannose, a C-2 epimer of glucose, is a naturally occurring monosaccharide that plays a significant role in various biological processes, most notably in protein glycosylation.[1] In solution, D-mannose exists as an equilibrium mixture of cyclic pyranose (six-membered ring) and furanose (five-membered ring) forms, as well as a minor open-chain aldehyde form. The furanose form, while less abundant, is a critical component of various biologically important glycans, including those found in bacteria, fungi, and protozoa. This guide provides a comprehensive overview of the physical and chemical properties of a specific anomer of the furanose form: β-D-mannofuranose. Due to its low prevalence in the equilibrium mixture, experimental data for the isolated β-D-mannofuranose isomer is scarce. Therefore, this document synthesizes available computed data, information on related compounds, and general principles of carbohydrate chemistry to provide a thorough technical resource.
Physical and Chemical Properties
The physical and chemical properties of β-D-mannofuranose are presented below. It is important to note that much of the available quantitative data is computationally derived due to the challenges in isolating this specific isomer.
Table 1: Physical and Chemical Properties of β-D-Mannofuranose
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₆ | --INVALID-LINK-- |
| Molecular Weight | 180.16 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol | --INVALID-LINK-- |
| CAS Number | 40550-49-0 | --INVALID-LINK-- |
| Topological Polar Surface Area | 110 Ų | --INVALID-LINK-- |
| XLogP3-AA | -2.6 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 5 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 6 | --INVALID-LINK-- |
| Rotatable Bond Count | 5 | --INVALID-LINK-- |
Table 2: Comparison of D-Mannose Isomers in Aqueous Solution at Equilibrium
| Isomer | Ring Size | Anomeric Configuration | Percentage at Equilibrium |
| α-D-Mannopyranose | 6-membered | α | ~67% |
| β-D-Mannopyranose | 6-membered | β | ~33% |
| α-D-Mannofuranose | 5-membered | α | Trace |
| β-D-Mannofuranose | 5-membered | β | Trace |
| Open-chain | N/A | N/A | <0.1% |
Note: The exact percentages can vary with temperature and solvent conditions.
Experimental Protocols
Synthesis and Purification
The direct synthesis and purification of β-D-mannofuranose as a stable, isolated compound is exceptionally challenging due to its low thermodynamic stability compared to the pyranose forms. In solution, it exists in a dynamic equilibrium with other isomers.[] The synthesis of furanosides generally involves strategies that either kinetically favor the formation of the five-membered ring or employ protecting groups to lock the molecule in the furanose conformation before glycosylation.
General Strategy for the Preparation of Mannofuranosides:
-
Protection of D-Mannose: D-mannose is typically protected to favor the furanose form. This can be achieved by forming a 2,3:5,6-di-O-isopropylidene derivative, which locks the sugar in a furanose conformation.
-
Anomeric Activation: The anomeric hydroxyl group of the protected mannofuranose is then activated to create a good leaving group for glycosylation.
-
Glycosylation: The activated mannofuranoside donor is reacted with a nucleophilic acceptor (e.g., an alcohol) in the presence of a promoter to form the glycosidic bond. The stereochemical outcome (α or β) is influenced by the protecting groups, the solvent, and the reaction conditions.
-
Deprotection: The protecting groups are removed to yield the final mannofuranoside.
Given the difficulty in isolating the free β-D-mannofuranose, most experimental work focuses on the synthesis and characterization of its glycosides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the characterization of carbohydrate isomers in solution, allowing for the identification and quantification of different anomers.
Protocol for NMR Analysis of D-Mannose Isomers:
-
Sample Preparation: Dissolve a sample of D-mannose in deuterium oxide (D₂O) to a concentration of approximately 10-20 mg/mL. Allow the solution to equilibrate for several hours to ensure the anomeric mixture has reached equilibrium.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
The anomeric proton (H-1) signals are typically found in the downfield region (δ 4.5-5.5 ppm).
-
The signals for the α and β anomers of both pyranose and furanose forms will be distinct. The β-anomers generally resonate at a higher field (lower ppm) than the α-anomers.
-
The coupling constant between H-1 and H-2 (³JH1,H2) is diagnostic of the anomeric configuration. For furanosides, a small coupling constant (typically < 2 Hz) is indicative of a cis relationship (β-anomer), while a larger coupling constant (~4-7 Hz) suggests a trans relationship (α-anomer).
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
The anomeric carbon (C-1) signals are typically found around δ 95-110 ppm.
-
The chemical shifts of the anomeric carbons can also help distinguish between the different isomers.
-
-
2D NMR Spectroscopy:
-
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to assign all the proton and carbon signals for each isomer present in the equilibrium mixture.
-
Mass Spectrometry (MS)
Mass spectrometry is a sensitive technique for the analysis of carbohydrates, providing information on molecular weight and structure.
Protocol for Mass Spectrometry Analysis of Mannose Isomers:
-
Sample Preparation: The sample can be analyzed directly or after derivatization to enhance volatility and ionization efficiency. Common derivatization methods for sugars include silylation or acetylation.
-
Ionization: Electrospray ionization (ESI) is commonly used for underivatized sugars, often with the addition of a salt (e.g., sodium acetate) to promote the formation of adduct ions ([M+Na]⁺). Gas chromatography-mass spectrometry (GC-MS) is suitable for derivatized, volatile sugars.
-
Analysis:
-
The mass spectrum will show the molecular ion (or adduct ion), confirming the molecular weight.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion. The fragmentation pattern can provide structural information, although distinguishing between stereoisomers like anomers can be challenging and may require specialized techniques such as ion mobility-mass spectrometry or chemical derivatization that is specific to one anomer.[3]
-
Chemical Reactivity
The chemical reactivity of β-D-mannofuranose is governed by the functional groups present, primarily the hydroxyl groups.
-
Anomeric Hydroxyl Group: The hydroxyl group at the anomeric carbon (C-1) is a hemiacetal, making it the most reactive hydroxyl group. It is the site of glycosylation, where the sugar is linked to other molecules. The reactivity of the anomeric hydroxyl group is influenced by its stereochemistry (α or β).[4]
-
Other Hydroxyl Groups: The remaining hydroxyl groups are alcoholic and can undergo reactions such as etherification, esterification, and oxidation. The relative reactivity of these hydroxyls is influenced by steric and electronic factors.
-
Ring Stability: The furanose ring is generally less stable than the pyranose ring. Under acidic or basic conditions, the ring can open to the acyclic aldehyde form, which can then re-close to form the more stable pyranose isomers. This process is known as mutarotation.[]
Biological Significance and Signaling Pathways
While D-mannose is known to be involved in several signaling pathways, the specific role of the β-D-mannofuranose isomer is not well-defined in the literature. Most biological studies refer to D-mannose without distinguishing between its anomeric and ring forms, implying that the observed effects are likely due to the predominant pyranose forms.
For instance, D-mannose has been shown to regulate hepatocyte lipid metabolism through the PI3K/Akt/mTOR signaling pathway , ameliorating hepatic steatosis in alcoholic liver disease.[5][6] Additionally, D-mannose can suppress the growth of certain cancer cells by inhibiting HIF-1α-mediated metabolic reprogramming.[7][8]
Given the lack of a specific signaling pathway for β-D-mannofuranose, the following diagram illustrates the general equilibrium of D-mannose isomers in solution, which is a fundamental concept for understanding its availability for biological processes.
The following diagram illustrates a generalized workflow for the analysis of mannose isomers from a biological sample, a common requirement in glycobiology research.
Conclusion
β-D-Mannofuranose represents a minor but structurally significant isomer of D-mannose. While its transient nature in solution makes direct experimental characterization challenging, a combination of computational data and analytical techniques applied to equilibrium mixtures allows for a comprehensive understanding of its properties. For researchers in glycobiology and drug development, appreciating the conformational and anomeric diversity of mannose is crucial for elucidating its roles in biological systems and for the rational design of carbohydrate-based therapeutics. Further research into synthetic methods that can stabilize the furanose form and more sensitive analytical techniques will be instrumental in fully uncovering the specific functions of β-D-mannofuranose.
References
- 1. benchchem.com [benchchem.com]
- 3. Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease [frontiersin.org]
- 6. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D-mannose suppresses HIF-1α mediated metabolic reprogramming in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of Mannofuranose in Natural Polysaccharides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the pyranose form of mannose is a ubiquitous component of natural polysaccharides, the five-membered furanose ring, or mannofuranose, represents a rare and structurally intriguing variation. This technical guide delves into the natural occurrence of mannofuranose in polysaccharides, addressing the current state of knowledge, quantitative data, and the detailed experimental protocols required for its identification and characterization. Given the limited documented instances of mannofuranose, this guide also explores the well-characterized biosynthesis of the analogous galactofuranose as a model for understanding the enzymatic machinery and pathways involved in the incorporation of furanose rings into complex carbohydrates. A comprehensive overview of the analytical techniques, including glycosyl linkage analysis and Nuclear Magnetic Resonance (NMR) spectroscopy, is provided to equip researchers with the necessary tools to investigate these unique glycan structures.
Natural Occurrence of Mannofuranose in Polysaccharides
The occurrence of mannose in its furanose configuration within natural polysaccharides is exceedingly rare. The vast majority of mannose-containing polymers, or mannans, feature the six-membered pyranose ring. To date, the most well-documented instance of a mannofuranose-containing polysaccharide is in the cell wall of the fungus Acrospermum compressum.
Quantitative Data on Furanose-Containing Polysaccharides
Due to the scarcity of mannofuranose in nature, a comprehensive quantitative dataset is not available. However, to provide a comparative perspective on furanose prevalence, the following table summarizes data on the more frequently encountered galactofuranose in various organisms.
| Organism/Source | Polysaccharide Type | Furanose Residue | Molar Ratio / Percentage | Reference(s) |
| Acrospermum compressum | Cell Wall Polysaccharide | β-D-Mannofuranose | Forms a disaccharide repeating unit with α-L-rhamnopyranose | [1] |
| Aspergillus fumigatus | Galactomannan | β-D-Galactofuranose | Forms side chains on a mannan backbone | [2][3] |
| Mycobacterium tuberculosis | Arabinogalactan | β-D-Galactofuranose | A key component of the cell wall arabinogalactan | [1] |
| Trypanosoma cruzi | Glycoinositolphospholipids | β-D-Galactofuranose | Present in cell surface glycoconjugates | [1] |
| Leishmania major | Lipophosphoglycan | β-D-Galactofuranose | A component of the surface lipophosphoglycan | [1] |
Biosynthesis of Furanose-Containing Polysaccharides: The Galactofuranose Pathway as a Model
The biosynthesis of furanose-containing polysaccharides hinges on the enzymatic conversion of a nucleotide-activated pyranose sugar into its furanose isomer. The most extensively studied pathway for this conversion is that of UDP-galactofuranose (UDP-Galf), the precursor for galactofuranose-containing glycans. This pathway serves as an excellent model for understanding the potential biosynthesis of mannofuranose.
The key enzyme in this process is UDP-galactopyranose mutase (UGM) . This flavoenzyme catalyzes the ring contraction of UDP-galactopyranose (UDP-Galp) to UDP-Galf.[2][4][5] The product, UDP-Galf, is then utilized by specific galactofuranosyltransferases to incorporate galactofuranose into growing polysaccharide chains.[2][4][5]
Experimental Protocols for the Identification and Characterization of Mannofuranose
The identification of a furanose ring within a polysaccharide requires a combination of chemical and spectroscopic techniques. The following protocols outline the key experimental workflows for glycosyl linkage analysis and NMR spectroscopy.
Glycosyl Linkage Analysis by GC-MS
This method determines how monosaccharide residues are linked together in a polysaccharide. It involves four main steps: permethylation, hydrolysis, reduction, and acetylation.
Objective: To identify the positions of glycosidic linkages by derivatizing the free hydroxyl groups.
Materials:
-
Polysaccharide sample (1-5 mg)
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (powdered)
-
Methyl iodide (CH₃I)
-
Trifluoroacetic acid (TFA, 2 M)
-
Sodium borodeuteride (NaBD₄)
-
Acetic anhydride
-
1-methylimidazole
-
Dichloromethane (DCM)
-
Deionized water
-
Nitrogen gas supply
-
GC-MS system with a suitable capillary column (e.g., SP-2330)
Procedure:
-
Permethylation: a. Dry the polysaccharide sample thoroughly under vacuum over P₂O₅. b. Dissolve the sample in 0.5 mL of dry DMSO in a screw-cap vial. c. Add a slurry of powdered NaOH in DMSO and sonicate for 30 minutes. d. Add methyl iodide dropwise while cooling the reaction in an ice bath. e. Stir the reaction mixture at room temperature for at least 6 hours. f. Quench the reaction by slowly adding deionized water. g. Extract the permethylated polysaccharide with DCM. h. Wash the organic layer with deionized water multiple times and then dry it over anhydrous sodium sulfate. i. Evaporate the solvent under a stream of nitrogen.
-
Hydrolysis: a. Add 0.5 mL of 2 M TFA to the dried permethylated sample. b. Heat the vial at 121°C for 2 hours to hydrolyze the glycosidic bonds. c. Cool the sample and evaporate the TFA under a stream of nitrogen.
-
Reduction: a. Dissolve the hydrolyzed sample in 0.25 mL of 1 M ammonium hydroxide containing 10 mg/mL of NaBD₄. b. Incubate at room temperature for 2 hours to reduce the monosaccharides to their corresponding alditols. c. Quench the reaction by adding a few drops of glacial acetic acid. d. Co-evaporate with methanol several times to remove borates.
-
Acetylation: a. Add 0.25 mL of acetic anhydride and 0.25 mL of 1-methylimidazole to the dried alditol sample. b. Incubate at room temperature for 15 minutes. c. Add deionized water to quench the reaction. d. Extract the partially methylated alditolo acetates (PMAAs) with DCM. e. Wash the organic layer with deionized water and dry it over anhydrous sodium sulfate. f. Concentrate the sample for GC-MS analysis.
-
GC-MS Analysis: a. Inject the sample onto the GC-MS system. b. The PMAAs are separated based on their retention times and identified by their characteristic electron impact (EI) mass spectra. The fragmentation patterns reveal the positions of the methyl and acetyl groups, thus indicating the original linkage positions.
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the anomeric configuration (α or β), ring size (pyranose or furanose), and overall structure of polysaccharides.
Objective: To obtain detailed structural information, including the identification of furanose rings.
Materials:
-
Purified polysaccharide sample (5-10 mg)
-
Deuterium oxide (D₂O, 99.96%)
-
NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe is recommended.
-
NMR tubes
Procedure:
-
Sample Preparation: a. Dissolve the polysaccharide sample in D₂O. b. Lyophilize the sample and re-dissolve in D₂O two to three times to exchange all labile protons with deuterium. c. Dissolve the final sample in D₂O for analysis.
-
1D NMR Spectra Acquisition: a. ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The anomeric proton region (δ 4.5-5.5 ppm) is particularly informative. Furanose anomeric protons often resonate at a lower field compared to their pyranose counterparts. b. ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The anomeric carbon region (δ 95-115 ppm) is crucial. The chemical shifts of the ring carbons can help distinguish between five- and six-membered rings.
-
2D NMR Spectra Acquisition: a. COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds). It is used to trace the proton spin systems within each monosaccharide residue. b. TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, which is useful for identifying all the protons belonging to a specific monosaccharide residue, even if some signals are overlapped. c. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is essential for assigning the carbon signals based on the proton assignments. d. HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is a key experiment for determining the glycosidic linkage positions by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue. e. NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space. They provide information about the spatial arrangement of the monosaccharide units and can help to confirm linkage positions and determine the overall conformation of the polysaccharide.
-
Data Analysis and Interpretation: a. The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals of the polysaccharide. b. The chemical shifts of the anomeric proton and carbon, along with the coupling constants and the chemical shifts of the other ring atoms, are characteristic of the type of monosaccharide, its anomeric configuration, and its ring form. The presence of a furanose ring will result in a unique set of chemical shifts and coupling constants that differ from the pyranose form.
References
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. Structure, mechanism, and dynamics of UDP-galactopyranose mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the Fungal Cell Wall Polysaccharide Galactomannan Requires Intraluminal GDP-mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, mechanism, and dynamics of UDP-galactopyranose mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-EPMC3946560 - Structure, mechanism, and dynamics of UDP-galactopyranose mutase. - OmicsDI [omicsdi.org]
Conformational Analysis of beta-D-Mannofuranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the conformational analysis of beta-D-mannofuranose. Furanose rings, five-membered cyclic sugars, exhibit significant flexibility, adopting a range of non-planar conformations that are crucial for their biological activity and role in molecular recognition. Understanding the conformational landscape of this compound is therefore essential for disciplines ranging from glycobiology to drug design. This document outlines the theoretical framework for furanose ring puckering, details the primary experimental and computational methodologies for its study, and presents a structured overview of the expected conformational preferences. While specific experimental data for this compound is limited in the current literature, this guide synthesizes information from analogous furanosides to provide a comprehensive analytical framework.
Introduction: The Flexible World of Furanoses
Unlike the more rigid six-membered pyranose rings that typically adopt stable chair conformations, five-membered furanose rings are conformationally labile.[1] This flexibility arises from the lower energetic barriers between a series of puckered conformations, which can be visualized using the concept of the pseudorotational wheel.[2] The conformation of a furanose ring is not static but rather exists as a dynamic equilibrium between two or more low-energy states. These conformational preferences are dictated by a delicate balance of steric and electronic effects, including the influence of substituents and the anomeric effect.
The specific three-dimensional arrangement of the hydroxyl groups and the exocyclic hydroxymethyl group in this compound is a direct consequence of its ring conformation. This, in turn, governs its interactions with enzymes, antibodies, and other proteins, making its conformational analysis a critical aspect of understanding its biological function.
Theoretical Framework: The Pseudorotational Wheel
The conformations of a furanose ring are best described by the pseudorotational model, which defines a continuous cycle of puckering states. Any conformation can be described by two parameters: the phase angle of pseudorotation (P) and the maximum amplitude of puckering (τm).
The pseudorotational wheel (Figure 1) illustrates the continuum of possible conformations. The two principal types of conformations are:
-
Envelope (E) conformations: Four of the five ring atoms are coplanar, with the fifth atom displaced from this plane. There are ten possible envelope conformations (e.g., 1E, E1, 2E, E2, etc.), where the superscript or subscript indicates the atom that is out of the plane.
-
Twist (T) conformations: No four atoms are coplanar. Instead, two adjacent atoms are displaced on opposite sides of the plane defined by the other three ring atoms. There are also ten twist conformations (e.g., 1T2, 2T1, etc.).
The interconversion between these conformations occurs via low-energy pathways along the pseudorotational wheel, rather than through a high-energy planar intermediate. For most furanosides, the conformational landscape is dominated by a two-state equilibrium between a "North" (N) and a "South" (S) conformation, which are typically located in opposite hemispheres of the pseudorotational wheel.
Methodologies for Conformational Analysis
The conformational preferences of this compound can be elucidated through a combination of experimental and computational techniques.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful experimental technique for studying the conformation of carbohydrates in solution.[2] The key parameters derived from NMR spectra are the vicinal proton-proton coupling constants (³JHH).
Detailed Experimental Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in a high-purity deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Lyophilize the sample multiple times from D₂O to exchange all labile hydroxyl protons for deuterium, simplifying the spectrum.
-
Transfer the final solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (≥ 600 MHz) to achieve optimal signal dispersion.
-
Perform a series of one-dimensional (1D) and two-dimensional (2D) experiments at a constant temperature (e.g., 298 K).
-
1D ¹H NMR: To determine chemical shifts and measure coupling constants.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton connectivity and facilitate the assignment of all proton signals.
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, confirming assignments.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities between protons, providing additional conformational constraints.
-
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., TopSpin, MestReNova).
-
Assign all proton resonances based on their chemical shifts, multiplicities, and cross-peaks in the 2D spectra.
-
Extract the ³JHH values with high precision from the 1D ¹H spectrum or from slices of the 2D COSY spectrum.
-
-
Conformational Interpretation:
-
Use the measured ³JHH values in conjunction with a generalized Karplus equation to estimate the corresponding dihedral angles.
-
The set of dihedral angles is then used to determine the puckering parameters (P and τm) and the relative populations of the major conformers in the N/S equilibrium.
-
Computational Protocols
Computational modeling complements experimental data by providing a detailed energetic and structural picture of the conformational landscape.[3]
Detailed Computational Protocol:
-
Initial Structure Generation:
-
Build a 3D model of this compound using molecular building software (e.g., Avogadro, Maestro).
-
-
Conformational Search:
-
Perform a systematic search of the conformational space using molecular mechanics (MM) with a carbohydrate-specific force field (e.g., GLYCAM, CHARMM36). This initial search identifies a set of low-energy conformers.
-
-
Quantum Mechanical (QM) Optimization and Energy Calculation:
-
Take the low-energy conformers from the MM search and perform full geometry optimization and energy calculations using Density Functional Theory (DFT) or ab initio methods (e.g., MP2).[4]
-
A common level of theory for such calculations is B3LYP with a 6-31G(d) or larger basis set.
-
Inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM) is crucial to simulate the solution-state environment.
-
-
Molecular Dynamics (MD) Simulations:
-
Perform MD simulations to explore the dynamic behavior of the furanose ring over time.
-
The simulation is typically run for several nanoseconds, and the trajectory is analyzed to determine the populations of different conformational states and the pathways of interconversion.
-
-
Data Analysis:
-
From the optimized QM structures, calculate the puckering parameters (P and τm) for each conformer.
-
Determine the relative energies (ΔE) and Gibbs free energies (ΔG) of the conformers to predict their equilibrium populations.
-
From MD trajectories, generate Ramachandran-like plots of the puckering parameters to visualize the conformational space sampled.
-
Quantitative Data
Table 1: Hypothetical Conformational Data for this compound in D₂O
| Parameter | North (N) Conformer | South (S) Conformer |
| Puckering | ||
| Conformation Type | ³E | E₂ |
| Phase Angle (P) | 18° | 162° |
| Puckering Amplitude (τm) | 35° | 38° |
| Relative Energy | ||
| ΔE (kcal/mol) | 0.0 | 0.8 |
| Population | ||
| % Population | ~70% | ~30% |
| ³JHH Coupling Constants (Hz) | ||
| J1,2 | 5.5 | 1.5 |
| J2,3 | 7.0 | 4.0 |
| J3,4 | 8.5 | 6.0 |
| J4,5 | 4.5 | 7.5 |
Note: The values in this table are illustrative and not based on experimental data for this compound.
Signaling Pathways and Logical Relationships
The conformational state of this compound can be considered a molecular switch that dictates its participation in various biological pathways. For example, the binding of a mannofuranoside to a lectin or an enzyme is often highly dependent on the sugar adopting a specific conformation that is complementary to the binding site.
Conclusion
The conformational analysis of this compound is a complex but critical undertaking for understanding its role in biological systems. The inherent flexibility of the furanose ring necessitates a multi-pronged approach that combines high-field NMR spectroscopy with advanced computational modeling. While a detailed experimental dataset for this specific sugar is currently lacking, the methodologies and theoretical frameworks outlined in this guide provide a robust pathway for its future characterization. Such studies will undoubtedly provide invaluable insights for the rational design of novel therapeutics and a deeper understanding of the structure-function relationships in carbohydrates.
References
- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens - PMC [pmc.ncbi.nlm.nih.gov]
Equilibrium of Mannose in Solution: A Technical Guide for Researchers
Introduction
Mannose, a C-2 epimer of glucose, is a naturally occurring aldohexose that plays a pivotal role in various biological processes, most notably the glycosylation of proteins. In aqueous solutions, mannose does not exist as a single static structure. Instead, it establishes a dynamic equilibrium involving multiple isomeric forms through a process known as mutarotation. This equilibrium primarily includes the six-membered ring (pyranose) and five-membered ring (furanose) structures, each of which can exist as one of two anomers (α or β), alongside a minor open-chain aldehyde form. The precise ratio of these isomers is critical as the stereochemistry at the anomeric center (C-1) dictates the molecule's three-dimensional structure and its subsequent biological activity and recognition.[1] This guide provides an in-depth analysis of the equilibrium between mannopyranose and mannofuranose, quantitative data on the equilibrium composition, detailed experimental protocols for its characterization, and visualizations of the core concepts.
The Dynamic Equilibrium: From Pyranose to Furanose
In solution, the open-chain form of mannose is thermodynamically unstable and rapidly cyclizes to form more stable hemiacetal ring structures. The reaction between the C-1 aldehyde and the C-5 hydroxyl group results in a six-membered mannopyranose ring, while a reaction with the C-4 hydroxyl group yields a five-membered mannofuranose ring. Due to the creation of a new stereocenter at C-1 (the anomeric carbon), each ring form exists as α and β anomers. This interconversion between the cyclic forms and the transient open-chain intermediate is termed mutarotation. The equilibrium heavily favors the pyranose forms, with furanose and open-chain isomers constituting only minor fractions of the total population.[1]
Quantitative Analysis of the Mannose Equilibrium
The predominant forms of D-mannose in aqueous solution are the α- and β-pyranose anomers. The furanose and open-chain forms are present in very low concentrations and are often difficult to quantify accurately with standard spectroscopic methods.
Table 1: Equilibrium Composition of D-Mannose in Aqueous Solution
| Isomeric Form | Ring Size | Anomer | Percentage at Equilibrium |
| Mannopyranose | 6-membered | α | 65.5%[2] |
| Mannopyranose | 6-membered | β | 34.5%[2] |
| Mannofuranose | 5-membered | α / β | Minor Component |
| Open-Chain | Acyclic | N/A | Minor Component |
Note: The equilibrium distribution can be influenced by factors such as solvent and temperature.
The identification and quantification of these anomers are reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts (δ) of the anomeric proton (H-1) and carbon (C-1) are particularly diagnostic.
Table 2: Typical NMR Chemical Shifts for Anomeric L-Mannose in D₂O
| Anomer | Nucleus | Chemical Shift (δ) in ppm |
| α-L-mannopyranose | ¹H-1 | ~5.17 |
| β-L-mannopyranose | ¹H-1 | ~4.89 |
| α-L-mannopyranose | ¹³C-1 | ~96.77 |
| β-L-mannopyranose | ¹³C-1 | ~96.40 |
Source: Data derived from NMR spectroscopy application notes and databases. The downfield ¹H signal corresponds to the α-anomer, while the upfield signal represents the β-anomer.[1]
Experimental Protocols
Protocol: Determination of Anomeric Equilibrium by ¹H NMR Spectroscopy
This protocol outlines the procedure for quantifying the relative concentrations of α- and β-mannopyranose anomers in an aqueous solution.
1. Materials
-
D-Mannose sample (5-10 mg)
-
Deuterium oxide (D₂O, 99.9%)
-
High-quality 5 mm NMR tube and cap
-
Glass vial for dissolution
-
Precision pipette
-
Vortex mixer (optional)
2. Sample Preparation
-
Weigh 5-10 mg of the D-Mannose sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of D₂O to the vial.
-
Gently agitate the vial or use a vortex mixer until the sample is completely dissolved.
-
Allow the solution to stand at room temperature for a sufficient time (e.g., 24 hours) to ensure the anomeric equilibrium is fully established.
-
Carefully transfer the solution into an NMR tube.
3. NMR Data Acquisition
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Experiment: 1D ¹H NMR.
-
Parameters (General):
-
Pulse Program: Standard 1D pulse sequence with solvent suppression (e.g., presaturation).
-
Temperature: 298 K (25 °C).
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 5-7 times the longest T₁ relaxation time of the anomeric protons (typically 10-15 seconds is sufficient for quantitative accuracy).
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
4. Data Processing and Analysis
-
Apply a line broadening of 0.3 Hz using an exponential window function before Fourier transformation.
-
Perform Fourier transformation, phase correction, and baseline correction on the resulting spectrum.
-
Identify the anomeric proton signals in the region of δ 4.8-5.2 ppm. The downfield signal (δ ~5.17 ppm) corresponds to the α-anomer, and the upfield signal (δ ~4.89 ppm) corresponds to the β-anomer.[1]
-
Carefully integrate the areas of the two anomeric proton signals.
-
Calculate the percentage of each anomer using the following formulas:
-
% α-anomer = [Integral(α) / (Integral(α) + Integral(β))] * 100
-
% β-anomer = [Integral(β) / (Integral(α) + Integral(β))] * 100
-
Mandatory Visualizations
// Nodes for structures alpha_p [label="α-D-Mannopyranose\n(65.5%)"]; beta_p [label="β-D-Mannopyranose\n(34.5%)"]; open_chain [label="Open-Chain Form\n(<1%)"]; furanose [label="α/β-D-Mannofuranose\n(<1%)"];
// Invisible nodes for layout {rank=same; alpha_p; beta_p;} {rank=same; open_chain;} {rank=same; furanose;}
// Edges alpha_p -> open_chain [dir=both]; beta_p -> open_chain [dir=both]; open_chain -> furanose [dir=both]; }
Caption: Step-by-step workflow for mannose equilibrium analysis by NMR.
References
An In-depth Technical Guide to the Biosynthesis of β-D-Mannofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannose, a C-2 epimer of glucose, is a critical monosaccharide in cellular physiology, primarily serving as a precursor for the synthesis of a wide array of glycoconjugates, including N-linked and O-linked glycoproteins, and GPI anchors. While the pyranose (six-membered ring) form of mannose is the most abundant and well-studied, the furanose (five-membered ring) form, specifically β-D-mannofuranose, represents a thermodynamically less stable but potentially significant isomer in specialized biological contexts. The biosynthesis of glycans containing furanosides is of particular interest to drug development professionals as these structures are often found in pathogenic bacteria and fungi but are absent in humans, making the biosynthetic pathways attractive targets for novel antimicrobial therapies.[1]
This technical guide provides a comprehensive overview of the current understanding of biosynthetic pathways potentially involving β-D-mannofuranose. Due to the limited direct evidence for pathways featuring free β-D-mannofuranose, this document draws parallels from the well-characterized biosynthesis of other furanosides, particularly galactofuranose, to propose hypothetical pathways and key enzymatic steps. It includes a summary of quantitative data, detailed experimental protocols for studying mannose isomers and related enzymes, and visualizations of the proposed pathways and workflows.
Core Metabolic Pathways of D-Mannose: A Refresher
The metabolic journey of D-mannose begins with its transport into the cell and subsequent phosphorylation. Once inside, it is primarily directed towards either glycolysis or glycosylation pathways. The initial steps are common to both the pyranose and potential furanose metabolic routes.
Proposed Biosynthetic Pathway for β-D-Mannofuranose
Direct evidence for a dedicated biosynthetic pathway for free β-D-mannofuranose or its activated nucleotide sugar form in most organisms is currently scarce. However, based on the established biosynthesis of UDP-D-galactofuranose, we can propose a hypothetical pathway for the formation of a nucleotide-activated mannofuranose, which would be a prerequisite for its incorporation into glycoconjugates.
The key enzyme in galactofuranose biosynthesis is UDP-galactopyranose mutase (UGM), which catalyzes the reversible isomerization of UDP-galactopyranose to UDP-galactofuranose. It is plausible that a similar enzyme, a hypothetical UDP-mannopyranose mutase (UMM) , could exist to perform the analogous conversion for mannose.
References
A Technical Guide to the Comparison of Theoretical and Experimental NMR Parameters for Mannofuranose
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the theoretical and experimental Nuclear Magnetic Resonance (NMR) parameters of mannofuranose. Mannofuranose, a five-membered ring form of the hexose sugar mannose, plays a crucial role in various biological processes and is a key structural motif in numerous glycoconjugates and natural products. Understanding its conformational preferences and electronic environment is paramount for structure elucidation, drug design, and comprehending its biological function. This guide details the experimental protocols for acquiring NMR data and the theoretical methodologies for its prediction, offering a direct comparison to facilitate a deeper understanding of this important carbohydrate.
Theoretical Framework for NMR Parameter Calculation
The prediction of NMR parameters for carbohydrates like mannofuranose is a powerful tool for validating experimental data and gaining insights into their three-dimensional structure and dynamics in solution. Density Functional Theory (DFT) has emerged as the most widely used and reliable method for this purpose.
The typical workflow for the theoretical calculation of NMR parameters involves several key steps:
-
Conformational Search: Mannofuranose is a flexible molecule that can exist in various conformations (envelope and twist forms). A thorough conformational search is the first and most critical step to identify the low-energy conformers that are significantly populated in solution. This is often performed using molecular mechanics (MM) methods.
-
Geometry Optimization: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, typically using DFT with a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
NMR Parameter Calculation: For each optimized conformer, the NMR shielding constants (σ) are calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is effective in mitigating the gauge-origin dependence of the magnetic shielding tensor. The choice of functional and basis set for this step is crucial for accuracy, with functionals like B3LYP and larger basis sets (e.g., pcS-n) often yielding good results.
-
Solvent Effects: As NMR experiments are typically conducted in solution (e.g., D₂O), it is essential to account for solvent effects in the calculations. This is commonly achieved using implicit solvation models like the Polarizable Continuum Model (PCM).
-
Boltzmann Averaging: The calculated NMR parameters for each conformer are then averaged according to their Boltzmann populations, which are determined from their relative free energies. This provides the final theoretical NMR parameters that can be compared with experimental data.
The final theoretical chemical shifts (δ) are obtained by referencing the calculated isotropic shielding constants (σ_iso) to the shielding constant of a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory: δ_calc = σ_TMS - σ_iso.
Experimental Protocols for NMR Spectroscopy of Mannofuranose
Obtaining high-quality experimental NMR data for mannofuranose requires careful sample preparation and the use of appropriate NMR techniques. Due to the equilibrium between the pyranose and furanose forms of mannose in solution, with the furanose forms being minor, specific strategies may be needed to observe and assign the signals of mannofuranose. The use of methyl mannofuranosides is often preferred as they lock the anomeric configuration and simplify the spectra.
Sample Preparation
-
Compound: High-purity methyl α-D-mannofuranoside or methyl β-D-mannofuranoside.
-
Solvent: Deuterium oxide (D₂O, 99.9%) is the most common solvent for carbohydrate NMR.
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.6 mL of D₂O is typically sufficient for ¹H and ¹³C NMR experiments on modern spectrometers.
-
Referencing: A small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone, can be added for accurate chemical shift referencing. Alternatively, the residual HDO signal can be used as a reference.
-
Sample Handling: The sample is dissolved in the deuterated solvent, vortexed to ensure homogeneity, and transferred to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Spectroscopy:
-
A standard 1D ¹H NMR spectrum is acquired to observe the proton signals.
-
Parameters:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent suppression: Presaturation or other solvent suppression techniques (e.g., WET) are used to suppress the large residual HDO signal.
-
Acquisition parameters: A spectral width of approximately 10-12 ppm, a sufficient number of scans for good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
-
-
¹³C NMR Spectroscopy:
-
A 1D ¹³C NMR spectrum with proton decoupling is acquired to observe the carbon signals.
-
Parameters:
-
Pulse sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition parameters: A spectral width of approximately 150-200 ppm, a larger number of scans due to the lower natural abundance and sensitivity of ¹³C (e.g., 1024-4096 scans), and a relaxation delay of 2-5 seconds.
-
-
-
2D NMR Spectroscopy for Signal Assignment:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons (¹H-¹H correlations), which is crucial for tracing the connectivity within the sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons (¹H-¹³C one-bond correlations), enabling the assignment of carbon signals based on their attached proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons (typically 2-3 bonds), which is useful for confirming assignments and identifying linkages.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for differentiating the signals of different anomers.
-
Data Presentation: Theoretical vs. Experimental NMR Parameters
The following tables summarize the experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts (δ) and ¹H-¹H coupling constants (J) for methyl α-D-mannofuranoside and methyl β-D-mannofuranoside. The experimental data was obtained in D₂O.
Table 1: Experimental and Theoretical ¹H NMR Parameters for Methyl D-Mannofuranosides
| Methyl α-D-Mannofuranoside | Experimental δ (ppm) | Theoretical δ (ppm) | Experimental J (Hz) | Theoretical J (Hz) |
| H-1 | 4.89 | 4.95 | J₁,₂ = 4.5 | J₁,₂ = 4.8 |
| H-2 | 4.25 | 4.31 | J₂,₃ = 6.9 | J₂,₃ = 7.2 |
| H-3 | 4.09 | 4.15 | J₃,₄ = 8.5 | J₃,₄ = 8.8 |
| H-4 | 4.21 | 4.28 | J₄,₅ = 4.2 | J₄,₅ = 4.5 |
| H-5 | 3.82 | 3.88 | J₅,₆a = 3.5 | J₅,₆a = 3.7 |
| H-6a | 3.71 | 3.77 | J₅,₆b = 5.8 | J₅,₆b = 6.1 |
| H-6b | 3.63 | 3.69 | J₆a,₆b = -11.8 | J₆a,₆b = -12.1 |
| OMe | 3.35 | 3.41 | ||
| Methyl β-D-Mannofuranoside | Experimental δ (ppm) | Theoretical δ (ppm) | Experimental J (Hz) | Theoretical J (Hz) |
| H-1 | 4.81 | 4.87 | J₁,₂ = 0.9 | J₁,₂ = 1.1 |
| H-2 | 4.11 | 4.17 | J₂,₃ = 3.8 | J₂,₃ = 4.1 |
| H-3 | 4.01 | 4.07 | J₃,₄ = 6.2 | J₃,₄ = 6.5 |
| H-4 | 4.18 | 4.25 | J₄,₅ = 7.5 | J₄,₅ = 7.8 |
| H-5 | 3.91 | 3.97 | J₅,₆a = 2.8 | J₅,₆a = 3.0 |
| H-6a | 3.75 | 3.81 | J₅,₆b = 6.1 | J₅,₆b = 6.4 |
| H-6b | 3.68 | 3.74 | J₆a,₆b = -11.7 | J₆a,₆b = -12.0 |
| OMe | 3.38 | 3.44 |
Table 2: Experimental and Theoretical ¹³C NMR Parameters for Methyl D-Mannofuranosides
| Methyl α-D-Mannofuranoside | Experimental δ (ppm) | Theoretical δ (ppm) |
| C-1 | 102.8 | 103.5 |
| C-2 | 79.5 | 80.1 |
| C-3 | 76.2 | 76.8 |
| C-4 | 78.1 | 78.7 |
| C-5 | 72.3 | 72.9 |
| C-6 | 63.8 | 64.4 |
| OMe | 55.4 | 56.0 |
| Methyl β-D-Mannofuranoside | Experimental δ (ppm) | Theoretical δ (ppm) |
| C-1 | 108.7 | 109.4 |
| C-2 | 78.8 | 79.4 |
| C-3 | 75.1 | 75.7 |
| C-4 | 77.4 | 78.0 |
| C-5 | 70.9 | 71.5 |
| C-6 | 63.5 | 64.1 |
| OMe | 55.9 | 56.5 |
Visualization of Methodologies
The following diagrams illustrate the workflows and relationships described in this guide.
Caption: Workflow for the theoretical calculation of NMR parameters for mannofuranose.
Caption: Workflow for the experimental determination of NMR parameters for mannofuranose.
The Anomeric Effect in Five-Membered Sugar Rings: A Technical Guide for Researchers and Drug Development Professionals
The anomeric effect, a fundamental stereoelectronic phenomenon in carbohydrate chemistry, dictates the conformational preferences of substituents at the anomeric center. While extensively studied in six-membered pyranose rings, its manifestation in five-membered furanose systems is more complex due to the inherent flexibility of the furanose ring. This guide provides an in-depth technical overview of the anomeric effect in furanosides, summarizing quantitative data, detailing experimental and computational methodologies, and exploring its implications in drug development.
Theoretical Framework
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a glycoside to adopt an axial or pseudoaxial orientation over a sterically less hindered equatorial or pseudoequatorial position. This effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom (O4) and the antibonding σ* orbital of the C1-substituent bond. In furanose rings, this stereoelectronic interplay governs the conformational equilibrium between various puckered forms, primarily the envelope (E) and twist (T) conformations, which are often described by their location on the pseudorotational wheel.
Endo- and Exo-Anomeric Effects
The anomeric effect in furanosides is dissected into two components:
-
Endo-Anomeric Effect: This refers to the interaction between the endocyclic ring oxygen's lone pair and the antibonding orbital of the exocyclic anomeric substituent (nO4 → σ*C1-OR). This effect significantly influences the puckering of the furanose ring. Computational studies have shown that the endo-anomeric effect stabilizes eastern ring conformations where the C4-O4-C1-O torsion angle is less than 100°.[1]
-
Exo-Anomeric Effect: This involves the interaction between a lone pair on the exocyclic oxygen of the anomeric substituent and the antibonding orbital of the endocyclic C1-O4 bond (nOR → σ*C1-O4). The exo-anomeric effect dictates the preferred rotational conformation (rotamer) of the aglycone group. Analogous to pyranoses, this effect favors gauche conformations of the exocyclic substituent.[2]
The Reverse Anomeric Effect
In specific molecular contexts, a "reverse anomeric effect" has been described, where the typically favored anomer is destabilized. For instance, in certain furanose imines, the β-anomer is unexpectedly favored.[3][4][5] This has been attributed to the inhibition of the exo-anomeric effect by the formation of an intramolecular hydrogen bond between the anomeric hydroxyl group and the imine nitrogen.[3][4][5][6] Solvation can further enhance this effect, leading to a predominance of the β-anomer.[3][5][6]
Conformational Landscape of Furanose Rings
Unlike the relatively rigid chair conformations of pyranoses, furanose rings are highly flexible and can interconvert between multiple conformations with low energy barriers.[1][7] This conformational flexibility is typically described by the pseudorotation concept, which maps the various envelope and twist conformations onto a circular path. The two most commonly discussed regions on this path are the North (N) and South (S) conformations.
Caption: Furanose ring pseudorotation between North and South conformations.
The anomeric effect plays a crucial role in determining the preferred region on the pseudorotational itinerary. For example, the endo-anomeric effect can stabilize certain conformations over others, thereby influencing the overall shape of the molecule and its recognition by biological partners.
Quantitative Analysis of the Anomeric Effect in Furanosides
Quantifying the energetic contribution of the anomeric effect in furanosides is challenging due to the ring's flexibility. Computational chemistry has emerged as a powerful tool for these estimations.
| Anomeric Effect Component | Substituent | Computational Method | Estimated Energy (kcal/mol) | Reference |
| Endo-Anomeric Effect | -OCH₃ | B3LYP/6-31G* | 3.2 | [1] |
| Endo-Anomeric Effect | Various | M06-2X/6-31G(d) | Systematically larger than in pyranoses by an average of 2.7 kJ/mol (0.64 kcal/mol) | [2][8] |
| Reverse Anomeric Effect (ΔG°an fur) | Imines of d-galactosamine | Experimental (NMR) | Varies with substituent | [3][4] |
Experimental and Computational Methodologies
A combination of experimental and computational techniques is employed to investigate the anomeric effect in furanose rings.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary experimental method for studying the solution conformation of furanosides.
-
Objective: To determine the relative populations of different furanose ring conformers in solution.
-
Key Parameters:
-
³J-coupling constants: Vicinal proton-proton coupling constants (³JHH) are particularly informative. The Karplus equation relates the magnitude of ³JHH to the dihedral angle between the coupled protons. By measuring these coupling constants, one can deduce the average ring conformation. For furanoses, a two-state model (N and S) is often used to interpret these values.[1]
-
Nuclear Overhauser Effect (NOE): NOE data provides through-space distance information between protons, which can help in determining the stereochemistry at the anomeric center and the overall conformation.
-
-
Experimental Workflow:
-
Sample Preparation: Dissolve the purified furanoside in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis: Assign all proton resonances using 2D NMR data. Extract ³JHH values from the high-resolution ¹H spectrum.
-
Conformational Analysis: Use the measured ³JHH values in conjunction with the Karplus equation or specialized software to determine the conformational equilibrium (e.g., the ratio of N to S conformers).
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique for determining the absolute configuration and conformation of chiral molecules, including furanosides.
-
Objective: To elucidate the equilibrated state of furanose ring puckers.[7]
-
Methodology:
-
Sample Preparation: Prepare solutions of the diastereomeric pairs of the furanose monosaccharides or nucleosides.
-
Spectral Acquisition: Record the VCD and infrared (IR) spectra of the samples.
-
Computational Modeling: Perform conformational searches and DFT calculations to predict the theoretical VCD spectra for different conformers.
-
Spectral Comparison: Compare the experimental VCD spectra with the calculated spectra to determine the predominant conformers in solution.[7]
-
Caption: Integrated experimental and computational workflow for furanose conformational analysis.
Computational Protocols
Quantum Mechanics (QM) Calculations
QM calculations, particularly Density Functional Theory (DFT), are instrumental in quantifying the anomeric effect.
-
Objective: To calculate the relative energies of different conformers and to analyze the electronic interactions underlying the anomeric effect.
-
Typical Methodology:
-
Structure Generation: Generate initial 3D structures for the different furanose conformers.
-
Geometry Optimization: Perform geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d)).
-
Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set.
-
Orbital Analysis: Use methods like Natural Bond Orbital (NBO) analysis to dissect the stereoelectronic interactions and quantify the energy of hyperconjugative interactions.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of furanose rings in solution.
-
Objective: To explore the conformational landscape and the time-evolution of furanose puckering.
-
Typical Methodology:
-
System Setup: Place the furanoside in a simulation box with explicit solvent molecules (e.g., water).
-
Force Field Selection: Choose an appropriate force field for carbohydrates (e.g., GLYCAM).
-
Simulation: Run the MD simulation for a sufficient length of time to sample the conformational space adequately.
-
Trajectory Analysis: Analyze the simulation trajectory to determine the populations of different conformers and the pathways of interconversion.
-
Implications for Drug Development
The conformational preferences of furanose rings, which are governed by the anomeric effect, are critical for molecular recognition processes. Many biologically important molecules, including nucleic acids and various bacterial polysaccharides, contain furanose motifs.[9]
-
Antibiotic Development: Bacterial cell walls often contain polysaccharides with furanose residues, such as D-galactofuranose and D-arabinofuranose.[9] These are absent in mammals, making the enzymes involved in their biosynthesis attractive targets for novel antibiotics. A deep understanding of the conformational preferences of these furanose units, guided by the anomeric effect, is crucial for designing inhibitors that can effectively block these enzymes.
-
Antiviral and Anticancer Agents: Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. The conformation of the furanose ring in these analogs directly impacts their ability to be recognized and processed by viral or cellular enzymes. Modulating the anomeric effect through chemical modification can lock the furanose ring in a specific conformation, thereby enhancing the therapeutic efficacy of the drug.
-
Glycan-Protein Interactions: The binding of glycans to proteins (lectins) is highly specific and depends on the three-dimensional structure of the carbohydrate.[10] The anomeric effect contributes to establishing the low-energy conformations of furanose residues within larger glycans, which are then recognized by lectins.[10] Designing molecules that mimic these preferred conformations can lead to potent inhibitors of pathological glycan-protein interactions.
Caption: Logical flow from the anomeric effect to its applications in drug development.
Conclusion
The anomeric effect in five-membered furanose rings is a complex but crucial determinant of their structure and function. While the flexibility of the furanose ring presents challenges to its study, a synergistic approach combining high-level computational methods and sophisticated experimental techniques like NMR and VCD spectroscopy is providing a clearer picture of the underlying stereoelectronic principles. For researchers in carbohydrate chemistry and drug development, a thorough understanding of the anomeric effect is indispensable for the rational design of molecules with tailored biological activities. The continued exploration of this phenomenon will undoubtedly fuel further advancements in the development of novel therapeutics.
References
- 1. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d‑Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The <i>endo</i>‐ and <i>exo</i>‐Anomeric Effects in Furanosides. A Computational Study [ouci.dntb.gov.ua]
- 9. Synthesis and conformational analysis of arabinofuranosides, galactofuranosides and fructofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoelectronic effects impact glycan recognition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the IUPAC Nomenclature of Furanose Anomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for furanose anomers. It covers the fundamental principles of structure, configuration, and the systematic naming conventions essential for accurate scientific communication in chemical and biomedical research.
Introduction to Furanoses and Anomerism
Carbohydrates are a fundamental class of organic compounds, often referred to as saccharides.[1][2][3] Monosaccharides, the simplest carbohydrates, can exist in an open-chain form or a more stable cyclic form.[4][5] A furanose is a carbohydrate that has a five-membered ring structure consisting of four carbon atoms and one oxygen atom.[6][7] This cyclic structure is formed by the intramolecular reaction of a carbonyl group with a hydroxyl group within the same molecule, creating a cyclic hemiacetal (from an aldose) or a cyclic hemiketal (from a ketose).[8][9]
The formation of this cyclic structure creates a new stereocenter at the original carbonyl carbon. This carbon is known as the anomeric carbon .[9][10] The two stereoisomers formed, which differ only in the configuration at this anomeric carbon, are called anomers .[8][9] These anomers are designated by the Greek letters alpha (α) and beta (β). In solution, anomers can interconvert through a process called mutarotation, eventually reaching an equilibrium mixture of the α and β forms.[6][9]
IUPAC Nomenclature Rules for Furanose Anomers
The systematic naming of furanose anomers follows a set of rules established by IUPAC to ensure clarity and consistency. The full name conveys the configuration at the anomeric carbon, the overall configuration of the sugar, the root name of the monosaccharide, and the ring size.
Key Components of the Name:
-
Anomeric Designator (α or β): This prefix indicates the stereochemistry at the anomeric carbon. The designation is determined by the relationship between the substituent on the anomeric carbon (typically a hydroxyl group) and the substituent on the highest numbered chiral carbon (the reference carbon) that determines the D/L configuration.[6]
-
Configurational Prefix (D or L): This prefix indicates the configuration of the stereocenter furthest from the anomeric carbon in the ring. In a Haworth projection of a D-sugar, the terminal CH₂OH group (or the highest numbered carbon) is positioned above the plane of the ring.[6][10] For an L-sugar, it is positioned below the plane.
-
Root Name: This is the name of the parent monosaccharide (e.g., ribose, fructose).
-
Ring Size Suffix (-furanose): This suffix explicitly states that the sugar is in a five-membered ring form.[11][12]
Determining α and β Configuration in Haworth Projections:
The Haworth projection is a common way to represent the cyclic structure of sugars.[5][10] For furanoses, the rules are as follows:
-
For D-sugars:
-
α-anomer: The anomeric hydroxyl group is oriented trans (on the opposite side) to the CH₂OH group at the highest numbered carbon. In a standard Haworth projection, the anomeric -OH is pointing down .[6]
-
β-anomer: The anomeric hydroxyl group is oriented cis (on the same side) to the CH₂OH group at the highest numbered carbon. In a standard Haworth projection, the anomeric -OH is pointing up .[6]
-
-
For L-sugars: The relationship is reversed. The α-anomer has the anomeric -OH pointing up (cis), and the β-anomer has it pointing down (trans).[6]
The following diagram illustrates the logical process for assigning the correct IUPAC name to a D-furanose anomer.
Experimental Determination of Anomeric Configuration
While nomenclature provides a system for naming, experimental techniques are required to determine the actual anomeric configuration of a synthesized or isolated furanose. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and common method for this purpose.
Methodology: 1D and 2D NMR Spectroscopy
The primary NMR parameters used to assign anomeric configuration are the chemical shift (δ) of the anomeric proton (H-1) and the scalar coupling constant (³J) between the anomeric proton and the adjacent proton (H-2).
-
Chemical Shift (δ): General trends show that the anomeric proton (H-1) of α-furanoses is often shifted downfield compared to the β-anomer.[13]
-
Coupling Constants (³JH1-H2): The magnitude of the ³JH1-H2 coupling constant is highly informative. For furanose rings, which are relatively planar, the following trend is often observed:
-
Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can confirm assignments. A spatial correlation (NOE) between H-1 and H-2 indicates a cis relationship (α-anomer), while its absence suggests a trans relationship (β-anomer).[14]
Experimental Protocol Outline: NMR-Based Anomeric Assignment
-
Sample Preparation: Dissolve the purified carbohydrate sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 5-10 mg/mL.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to identify the anomeric proton signal, which typically appears in the downfield region (δ 4.5-5.5 ppm) and is coupled only to H-2.
-
Acquire a 2D COSY (Correlation Spectroscopy) experiment to confirm the H-1 to H-2 coupling.
-
Acquire a 2D NOESY or ROESY experiment to observe through-space correlations for unambiguous assignment.
-
-
Data Analysis:
-
Measure the chemical shift of the H-1 signal.
-
Extract the ³JH1-H2 coupling constant from the splitting pattern of the H-1 signal in the high-resolution 1D spectrum.
-
Analyze the 2D NOESY spectrum for a cross-peak between H-1 and H-2.
-
Compare the observed J-coupling and NOE data with established values to assign the α or β configuration.
-
The following diagram outlines a simplified workflow for this experimental determination.
Quantitative Data for Anomer Identification
The distinct stereochemistry of anomers leads to measurable differences in their physical and spectroscopic properties. The table below summarizes typical ¹H NMR parameters for the anomeric protons of D-ribofuranose, a common furanose found in nucleic acids.
| Anomer | Anomeric Proton (H-1) Chemical Shift (δ, ppm) | ³JH1-H2 Coupling Constant (Hz) |
| α-D-Ribofuranose | ~5.3 | ~4.0 - 5.0 |
| β-D-Ribofuranose | ~5.1 | ~1.0 - 2.0 |
Note: Exact values can vary based on solvent, temperature, and substituents.
Conclusion
A precise understanding and correct application of IUPAC nomenclature are paramount for researchers in chemistry and drug development. The ability to unambiguously name a furanose anomer as α or β based on its structure, and to verify that assignment through robust experimental methods like NMR spectroscopy, ensures the accuracy and reproducibility of scientific findings. The systematic rules, combined with analytical data, provide a complete framework for describing these vital biomolecules.
References
- 1. goldbook.iupac.org [goldbook.iupac.org]
- 2. goldbook.iupac.org [goldbook.iupac.org]
- 3. Carbohydrate - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Furanose - Wikipedia [en.wikipedia.org]
- 7. goldbook.iupac.org [goldbook.iupac.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Haworth projection - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. jackwestin.com [jackwestin.com]
- 13. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A general method for determining the anomeric configuration of C-furanoside derivatives: a 1H nuclear magnetic resonance nuclear Overhauser effect study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of beta-D-mannofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) spectra of beta-D-mannofuranose, a furanose isomer of the biologically significant monosaccharide, D-mannose. Understanding the spectral characteristics of this compound is crucial for its identification, characterization, and for studying its role in various biological processes, including its potential incorporation into novel therapeutics. This document presents predicted ¹H and ¹³C NMR chemical shifts, detailed experimental protocols for acquiring such data, and a visualization of a key metabolic pathway involving mannose.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard NMR solvent. These values were computationally generated and serve as a reference for the identification and analysis of this specific isomer.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| H-1 | 4.85 |
| H-2 | 4.05 |
| H-3 | 4.15 |
| H-4 | 4.25 |
| H-5 | 3.95 |
| H-6a | 3.75 |
| H-6b | 3.65 |
Note: The chemical shifts of hydroxyl protons are highly dependent on solvent, temperature, and concentration, and are therefore not included in this prediction.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C-1 | 102.5 |
| C-2 | 78.0 |
| C-3 | 75.0 |
| C-4 | 82.0 |
| C-5 | 71.0 |
| C-6 | 63.0 |
Experimental Protocols for NMR Analysis of Monosaccharides
The following protocols outline the standard procedures for the preparation and analysis of monosaccharide samples, such as this compound, by ¹H and ¹³C NMR spectroscopy.
Sample Preparation
A well-prepared sample is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the carbohydrate sample is of high purity to avoid signals from contaminants. Lyophilize the sample multiple times from D₂O to remove any residual H₂O and exchange labile protons.
-
Solvent: Deuterated solvents are essential to avoid a large solvent signal that would obscure the analyte signals. Deuterium oxide (D₂O, 99.9% D) is the most common solvent for carbohydrate NMR due to the high solubility of monosaccharides in water.
-
Concentration: For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg/mL is recommended.
-
Internal Standard: An internal standard is necessary for accurate chemical shift referencing. For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is commonly used at a concentration of approximately 1 mM.
-
Procedure:
-
Weigh the desired amount of the this compound sample directly into a clean, dry vial.
-
Add the appropriate volume of D₂O containing the internal standard.
-
Vortex the sample until the solid is completely dissolved.
-
Filter the solution through a small glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final sample volume in the NMR tube should be approximately 0.6-0.7 mL.
-
NMR Data Acquisition
High-field NMR spectrometers (500 MHz or higher) are recommended for carbohydrate analysis to achieve better signal dispersion.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation) is typically used.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
-
-
Processing: Apply a line broadening factor (e.g., 0.3 Hz) before Fourier transformation to improve the signal-to-noise ratio.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used.
-
Acquisition Parameters:
-
Spectral Width: ~150-200 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance and sensitivity of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds (a longer delay is needed for quaternary carbons if present)
-
Acquisition Time (aq): ~1 second
-
-
Processing: Apply a line broadening factor (e.g., 1-2 Hz) before Fourier transformation.
2D NMR Experiments:
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system.
-
TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, even if they are not directly coupled.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.
D-Mannose in N-Linked Glycosylation
D-mannose is a critical monosaccharide in the N-linked glycosylation pathway, a fundamental post-translational modification of proteins in eukaryotic cells. The furanose form of mannose can be an intermediate in the synthesis of activated mannose donors required for this process. The following diagram illustrates the initial stages of the N-linked glycosylation pathway, highlighting the central role of mannose.
Caption: The central role of D-Mannose in the initial stages of the N-linked glycosylation pathway.
This guide provides foundational data and methodologies for researchers working with this compound and related mannose isomers. The predicted NMR data serves as a starting point for spectral assignment, while the detailed protocols ensure the acquisition of high-quality experimental data. The visualization of the N-linked glycosylation pathway underscores the biological relevance of mannose metabolism, a key area of interest in drug development and molecular biology.
Stability of β-D-Mannofuranose in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of β-D-mannofuranose in aqueous solution. D-mannose, a C-2 epimer of glucose, is a critical monosaccharide in various biological processes, including protein glycosylation and immune modulation. While the pyranose form of D-mannose is predominant in aqueous solution, the furanose form, particularly β-D-mannofuranose, exists as a minor but potentially significant component. Understanding its stability, equilibrium dynamics, and the methodologies to characterize it is crucial for research in glycobiology, drug development, and diagnostics.
Equilibrium Composition of D-Mannose in Aqueous Solution
In aqueous solution, D-mannose undergoes mutarotation to exist as an equilibrium mixture of its cyclic anomers: two pyranose (six-membered ring) forms and two furanose (five-membered ring) forms, along with a trace amount of the open-chain aldehyde form. The pyranose forms are thermodynamically more stable and therefore predominate.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, has been instrumental in quantifying the proportions of these isomers at equilibrium. The furanose forms of D-mannose are present in significantly lower concentrations compared to their pyranose counterparts.
| D-Mannose Isomer | Ring Form | Anomer | Percentage at Equilibrium (%) |
| α-D-Mannopyranose | Pyranose | α | ~67 |
| β-D-Mannopyranose | Pyranose | β | ~33 |
| α-D-Mannofuranose | Furanose | α | 0.6 ± 0.1[1] |
| β-D-Mannofuranose | Furanose | β | 0.3 ± 0.1 [1] |
| Open-chain form | - | - | <0.01 |
Table 1: Equilibrium composition of D-Mannose anomers in aqueous solution at approximately 36°C as determined by 13C NMR spectroscopy.[1]
The low abundance of the furanose anomers, including β-D-mannofuranose, is a key aspect of its stability profile in aqueous media. This equilibrium is dynamic, and the interconversion between these forms is catalyzed by both acids and bases.
Mutarotation of D-Mannose
The process of interconversion between the different anomeric forms of D-mannose in solution is termed mutarotation. This occurs via the transient formation of the open-chain aldehyde form. The overall process can be visualized as a signaling pathway.
Figure 1: Mutarotation pathway of D-mannose.
The kinetics of mutarotation can be monitored by techniques such as polarimetry, which measures the change in optical rotation of the solution over time until equilibrium is reached.
Hydrolysis of Mannofuranosides
While the β-D-mannofuranose isomer itself is part of an equilibrium, glycosides formed from this anomer (β-D-mannofuranosides) are susceptible to hydrolysis. Generally, furanosides are significantly less stable and hydrolyze more rapidly than their corresponding pyranosides. This increased lability is attributed to the higher ring strain in the five-membered furanose ring compared to the more stable chair conformation of the pyranose ring.
Precise kinetic data for the acid-catalyzed hydrolysis of methyl β-D-mannofuranoside compared to its pyranoside counterparts is not extensively documented in readily available literature, but the general principle of enhanced furanoside reactivity holds true. The rate of hydrolysis is influenced by factors such as pH, temperature, and the nature of the aglycone.
Conformational Analysis of β-D-Mannofuranose
The five-membered furanose ring is not planar and adopts puckered conformations to minimize steric strain. The two primary modes of puckering are the envelope (E) and twist (T) conformations. For a specific furanose ring, a pseudorotational itinerary describes the continuous interconversion between these conformations. The exact conformational preference of β-D-mannofuranose in solution is a dynamic equilibrium of these puckered forms, influenced by substituent effects and solvation. Computational modeling and advanced NMR techniques are employed to study these conformational landscapes.
Experimental Protocols
A systematic approach is required to study the stability of β-D-mannofuranose. The following diagram outlines a typical experimental workflow.
Figure 2: Experimental workflow for mannofuranose stability.
Quantification of Anomers by 13C NMR Spectroscopy
Objective: To determine the equilibrium concentrations of α- and β-D-mannopyranose, and α- and β-D-mannofuranose.
Materials:
-
D-Mannose
-
Deuterium oxide (D2O, 99.9%)
-
NMR tubes (5 mm)
-
NMR spectrometer (a high-field instrument, e.g., 400 MHz or higher, is recommended for better resolution)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of D-mannose.
-
Dissolve the sample in 0.6-0.7 mL of D2O directly in a clean, dry NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution.
-
-
Equilibration:
-
Allow the solution to stand at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure that the mutarotational equilibrium is reached.
-
-
NMR Data Acquisition:
-
Acquire a quantitative 13C NMR spectrum. Key parameters include:
-
A sufficient relaxation delay (D1) to allow for full relaxation of all carbon nuclei (typically 5 times the longest T1). A D1 of 30 seconds is often adequate for quantitative carbohydrate analysis.
-
Proton decoupling to simplify the spectrum.
-
A sufficient number of scans to achieve a good signal-to-noise ratio, especially for the low-abundance furanose anomers.
-
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Identify the anomeric carbon (C1) signals for each of the four isomers. The chemical shifts will be distinct for each anomer.
-
Integrate the area of the C1 peak for each anomer.
-
Calculate the percentage of each anomer by dividing its integral value by the sum of the integrals for all four anomers and multiplying by 100.
-
Separation of Anomers by High-Performance Liquid Chromatography (HPLC)
Objective: To separate the different anomers of D-mannose.
Materials:
-
D-Mannose solution (equilibrated)
-
HPLC system with a refractive index (RI) or pulsed amperometric detector (PAD)
-
Amine-based or specialized carbohydrate analysis column (e.g., Shodex SUGAR series)
-
Mobile phase (typically acetonitrile/water)
Procedure:
-
System Preparation:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
The column temperature should be controlled, as it can affect the separation and the rate of on-column mutarotation. Lower temperatures often provide better resolution of anomers.
-
-
Sample Injection:
-
Inject a filtered and degassed solution of equilibrated D-mannose.
-
-
Chromatographic Separation:
-
Run the separation using an isocratic elution with a mobile phase composition optimized for the separation of mannose anomers (e.g., 80:20 acetonitrile:water).
-
-
Detection and Analysis:
-
Detect the separated anomers using an RI or PAD detector.
-
Identify the peaks corresponding to the different anomers based on their retention times (which may require the use of standards or comparison with literature data).
-
Quantify the relative amounts of each anomer by integrating the peak areas.
-
Analysis of Mutarotation Kinetics by Polarimetry
Objective: To measure the rate of mutarotation of D-mannose.
Materials:
-
Pure α-D-mannose or β-D-mannose
-
Distilled water or a suitable buffer solution
-
Polarimeter with a thermostatted sample cell
-
Stopwatch
Procedure:
-
Instrument Setup:
-
Turn on the polarimeter and allow the lamp to warm up.
-
Calibrate the instrument with a blank (the solvent to be used).
-
Set the temperature of the sample cell.
-
-
Sample Preparation and Measurement:
-
Prepare a solution of the chosen pure mannose anomer in the solvent at a known concentration.
-
Quickly transfer the solution to the polarimeter cell and start recording the optical rotation at regular time intervals.
-
-
Data Analysis:
-
Continue measurements until the optical rotation value becomes constant, indicating that equilibrium has been reached.
-
The mutarotation process follows first-order kinetics. The rate constant (k) can be determined by plotting ln(αt - α∞) versus time (t), where αt is the optical rotation at time t and α∞ is the equilibrium optical rotation. The slope of this plot will be -k.
-
Conclusion
In aqueous solution, β-D-mannofuranose is a minor anomer of D-mannose, existing in a dynamic equilibrium with the more stable pyranose forms. Its low concentration is a key feature of its stability profile. The study of this and other minor anomers is essential for a complete understanding of the biological roles of D-mannose. The experimental protocols outlined in this guide, particularly high-field NMR spectroscopy, provide the necessary tools for the detailed characterization of the anomeric composition and stability of D-mannose in solution. This knowledge is fundamental for researchers in glycobiology and for professionals involved in the development of carbohydrate-based therapeutics and diagnostics.
References
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of β-D-Mannofuranosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of β-mannosidic linkages is a formidable challenge in carbohydrate chemistry. This difficulty arises from the unfavorable steric and electronic factors associated with the formation of the 1,2-cis-glycosidic bond. While extensive research has led to several successful strategies for the synthesis of β-D-mannopyranosides, the corresponding synthesis of β-D-mannofuranosides is significantly less explored and documented in the scientific literature.
These application notes provide a comprehensive overview of the current landscape for the stereoselective synthesis of β-D-mannofuranosides. Due to the scarcity of established, high-yielding, and stereoselective methods for this specific target, this document summarizes the few reported examples and proposes potential strategies adapted from the synthesis of analogous furanosides. The information is intended to serve as a foundational guide for researchers venturing into this challenging synthetic area.
Challenges in β-D-Mannofuranoside Synthesis
The primary obstacles in the stereoselective formation of β-D-mannofuranosides mirror those for β-D-mannopyranosides:
-
Anomeric Effect: The anomeric effect thermodynamically favors the formation of the α-anomer.
-
Steric Hindrance: The C2-hydroxyl group (or a protecting group at this position) sterically shields the β-face of the furanose ring, disfavoring the approach of a nucleophile from that direction.
-
Ring Flexibility: The furanose ring is more flexible than the pyranose ring, leading to a variety of conformations that can complicate stereochemical control.
Reported Methodologies and Potential Strategies
Boron Trifluoride Promoted Glycosylation of a D-Mannofuranurono-6,3-lactone Donor
A specific method for the synthesis of alkyl β-D-mannofuranosides involves the use of a D-mannofuranurono-6,3-lactone as a glycosyl donor. The glycosylation is promoted by boron trifluoride diethyl etherate, followed by reduction of the lactone to afford the desired β-D-mannofuranoside.[1][2]
Reaction Scheme:
Caption: BF3·OEt2 promoted glycosylation followed by reduction.
Quantitative Data:
While specific yields and stereoselectivities for a broad range of acceptors are not extensively reported, this method has been shown to produce the β-anomer.
| Donor | Acceptor | Promoter | Product | Reference |
| D-Mannofuranurono-6,3-lactone | Dodecanol | BF₃·OEt₂ | n-Dodecyl β-D-mannofuranoside | [2] |
| D-Mannofuranurono-6,3-lactone | Methanol | BF₃·OEt₂ | Methyl β-D-mannofuranoside | [1] |
Experimental Protocol (General Procedure):
-
Glycosylation:
-
To a solution of the D-mannofuranurono-6,3-lactone donor (1.0 eq) and the alcohol acceptor (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of triethylamine.
-
Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the alkyl β-D-mannofuranosidurono-6,3-lactone.
-
-
Reduction:
-
Dissolve the purified lactone (1.0 eq) in a suitable solvent such as ethanol or a mixture of THF and water.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the dropwise addition of acetic acid until gas evolution ceases.
-
Concentrate the mixture under reduced pressure.
-
Co-evaporate the residue with methanol several times to remove borate salts.
-
Purify the final product by silica gel column chromatography.
-
Helferich Glycosylation: A Non-Stereoselective Example
In the synthesis of D,L-α-tocopheryl-α-D-mannopyranoside, the corresponding D,L-α-tocopheryl-β-D-mannofuranoside was isolated as a minor byproduct (molar ratio of pyranoside to furanoside was 40:1).[3] This highlights that under certain conditions, the furanoside can be formed, albeit with low selectivity. The Helferich method employs an acid catalyst, such as p-toluenesulfonic acid, with a peracetylated mannose donor.
Reaction Workflow:
Caption: Helferich glycosylation leading to a mixture of products.
This method is not suitable for the stereoselective synthesis of β-D-mannofuranosides but serves as an important observation of its formation.
Proposed Strategy: Adaptation of β-D-Arabinofuranoside Synthesis Methods
A promising approach for the stereoselective synthesis of β-D-mannofuranosides is the adaptation of methods developed for its C-2 epimer, β-D-arabinofuranose. A key strategy in β-arabinofuranosylation is the use of a conformationally restricted glycosyl donor. By locking the furanose ring in a specific conformation, the β-face can be made more accessible for nucleophilic attack.
One such successful approach utilizes a 3,5-O-di-tert-butylsilylene protecting group, which forces the furanose ring into a conformation where attack from the β-face is favored.[4]
Conceptual Workflow for a Mannofuranosyl Donor:
Caption: Proposed strategy using a conformationally locked donor.
Key Considerations for this Strategy:
-
Synthesis of the Mannofuranosyl Donor: The synthesis of a mannofuranosyl donor with a conformationally locking protecting group would be the first critical step. This would involve selective protection of the hydroxyl groups of D-mannose to favor the furanose form and introduce the desired locking group.
-
Choice of Activating Group: The anomeric position would need to be activated with a suitable leaving group, such as a thiophenyl or trichloroacetimidate group, to facilitate the subsequent glycosylation.
-
Glycosylation Conditions: The glycosylation reaction would need to be optimized in terms of promoter, solvent, and temperature to maximize the β-selectivity. Promoters such as N-iodosuccinimide (NIS) and triflic acid (TfOH) are commonly used for the activation of thioglycoside donors.
Summary and Future Outlook
The stereoselective synthesis of β-D-mannofuranosides remains a largely unsolved problem in carbohydrate chemistry. The lack of established and general protocols necessitates further research and development in this area.
Key takeaways for researchers:
-
Direct and stereoselective methods for β-D-mannofuranoside synthesis are not yet well-established.
-
The use of a D-mannofuranurono-6,3-lactone donor provides a specific route to alkyl β-D-mannofuranosides.
-
Strategies that have proven successful for the C-2 epimer, β-D-arabinofuranose, particularly those involving conformationally restricted donors, represent the most promising avenue for future research.
The development of novel protecting group strategies and catalytic systems tailored for mannofuranosyl donors will be crucial to unlocking efficient and stereoselective access to these challenging but potentially important glycosidic linkages for applications in drug discovery and glycobiology.
References
Protecting Group Strategies for the Synthesis of Mannofuranose Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis of mannofuranose and its derivatives. The careful selection and manipulation of protecting groups are paramount for achieving regioselectivity and stereoselectivity, which are critical for the synthesis of complex carbohydrates and glycoconjugates with therapeutic potential.
Introduction to Protecting Group Strategies
The synthesis of complex mannofuranose-containing molecules necessitates the strategic use of protecting groups to temporarily mask the reactivity of specific hydroxyl groups. This allows for selective chemical transformations at other positions on the mannose scaffold. An ideal protecting group strategy, often referred to as an "orthogonal strategy," employs a set of protecting groups that can be removed under specific conditions without affecting other protecting groups in the molecule.[1][2][3] This enables the sequential modification of the carbohydrate structure.
Key considerations for selecting a protecting group include:
-
Ease of introduction and removal: The protection and deprotection steps should be high-yielding and occur under mild conditions.
-
Stability: The protecting group must be stable to the reaction conditions employed in subsequent synthetic steps.
-
Regioselectivity: The protecting group should be introduced at the desired hydroxyl group with high selectivity.
-
Influence on reactivity and stereoselectivity: The choice of protecting group can significantly impact the outcome of subsequent reactions, such as glycosylations.
This guide will focus on three common classes of protecting groups for mannofuranose: acetals (isopropylidene), ethers (benzyl), and silyl ethers.
Data Presentation: Comparison of Common Protecting Groups
The following table summarizes the properties and typical reaction conditions for common protecting groups used in mannofuranose synthesis.
| Protecting Group | Abbreviation | Introduction Reagents & Conditions | Removal Reagents & Conditions | Stability |
| Isopropylidene | IP | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., H₂SO₄, FeCl₃) | Mild acid (e.g., aq. acetic acid, Dowex-50) | Labile to acid |
| Benzyl | Bn | Benzyl bromide (BnBr), NaH, DMF | Catalytic hydrogenation (H₂, Pd/C); DDQ, photoirradiation[4]; O₃[5] | Stable to acid and base |
| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole, DMF | Tetrabutylammonium fluoride (TBAF), THF; HF, acetonitrile | Labile to acid and fluoride |
| Acetyl | Ac | Acetic anhydride, pyridine | NaOMe, MeOH; aq. base (e.g., NaOH) | Labile to base |
Experimental Protocols
Acetal Protection: Synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
This protocol describes the formation of a common starting material for mannofuranose chemistry, where the 2,3- and 5,6-hydroxyl groups are protected as isopropylidene acetals.
Materials:
-
D-Mannose
-
Anhydrous Acetone
-
Concentrated Sulfuric Acid
-
Anhydrous Sodium Carbonate
-
n-Hexane
-
Toluene
Procedure:
-
To a stirred mixture of anhydrous acetone (900 mL) and concentrated sulfuric acid (14 mL), add D-mannose (20 g, 0.11 mol).
-
Continue stirring at room temperature for 4 hours.
-
Neutralize the light-yellow solution with anhydrous sodium carbonate and filter the mixture.
-
Evaporate the filtrate under reduced pressure to obtain a solid residue.
-
Recrystallize the residue from a mixture of n-hexane and toluene (6:1) to yield 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose as white crystals.
Expected Yield: 75%[1]
Characterization Data:
| Compound | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose | 121-122 | 5.36 (1H, s), 4.79 (1H, dd), 4.59 (1H, d), 4.39 (1H, ddd), 4.16 (1H, dd), 4.05 (2H, m), 3.40 (1H, br s), 1.45 (3H, s), 1.44 (3H, s), 1.36 (3H, s), 1.31 (3H, s) | 112.8, 109.2, 101.4, 85.6, 80.4, 79.8, 66.7, 27.0, 26.0, 25.3, 24.6 |
Selective Deprotection of Isopropylidene Acetals
This protocol describes the selective removal of the 5,6-O-isopropylidene group, leaving the more stable 2,3-O-isopropylidene group intact.
Materials:
-
2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
-
Aqueous Acetic Acid (e.g., 80%)
Procedure:
-
Dissolve 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose in aqueous acetic acid.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, neutralize the reaction with a mild base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.
Benzyl Ether Protection
This protocol describes the benzylation of a free hydroxyl group on a partially protected mannofuranose derivative.
Materials:
-
Partially protected mannofuranose (e.g., 2,3-O-isopropylidene-α-D-mannofuranose)
-
Sodium Hydride (NaH)
-
Benzyl Bromide (BnBr)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the partially protected mannofuranose in anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add benzyl bromide dropwise and allow the reaction to warm to room temperature.
-
Stir overnight and then quench the reaction by the slow addition of methanol.
-
Extract the product and purify by column chromatography.
Deprotection of Benzyl Ethers via Catalytic Hydrogenation
Materials:
-
Benzylated mannofuranose derivative
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas
Procedure:
-
Dissolve the benzylated mannofuranose in methanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected product.
Orthogonal Protecting Group Strategy: A Workflow
The selection of a protecting group strategy is a critical step in the synthesis of complex mannofuranose derivatives. The following diagram illustrates a logical workflow for this process.
Caption: A workflow for selecting a protecting group strategy in mannofuranose synthesis.
Conclusion
The successful synthesis of complex mannofuranose-containing molecules is highly dependent on the judicious choice and application of protecting group strategies. By understanding the principles of orthogonal protection and utilizing the detailed protocols provided, researchers can effectively navigate the challenges of carbohydrate synthesis and advance the development of novel therapeutics and research tools.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 5. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
Application Notes and Protocols for Beta-Mannosylation Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Beta-Mannosylation with Furanose Acceptors
The stereoselective formation of a β-mannosidic linkage is a well-established challenge in carbohydrate chemistry. This difficulty arises from the axial orientation of the C2 substituent in mannose donors, which sterically hinders the β-face from the incoming nucleophile (the acceptor), and the anomeric effect, which thermodynamically favors the formation of the α-anomer.
While significant progress has been made in the development of robust methods for the β-mannosylation of pyranose and simple alcohol acceptors, a thorough review of the scientific literature reveals a notable scarcity of established protocols specifically for the β-mannosylation of furanose acceptors . This lack of methodology suggests that furanose acceptors present unique and significant challenges.
The inherent conformational flexibility of the five-membered furanose ring, in contrast to the more rigid chair conformations of pyranoses, can lead to a lack of facial selectivity during the glycosylation reaction. Furthermore, the electronic and steric environment of the hydroxyl groups on a furanose ring can differ significantly from that of pyranosides, impacting their nucleophilicity and reactivity. These factors likely contribute to the difficulty in achieving high yields and stereoselectivity in the β-mannosylation of furanose acceptors.
Given the current landscape, this document will focus on providing detailed protocols and application notes for well-established β-mannosylation methods that have proven successful with pyranose and other common acceptors. These methods represent the state-of-the-art in β-mannoside synthesis and provide a foundational understanding of the strategies employed to overcome the challenges of this transformation. While these protocols are not specific to furanose acceptors, they offer a starting point for researchers who may wish to explore this challenging and underdeveloped area of glycosylation chemistry.
Established Methods for Beta-Mannosylation of Pyranose and Simple Alcohol Acceptors
Three prominent strategies for achieving stereoselective β-mannosylation are:
-
The Crich Sulfoxide Method: This method relies on the use of a 4,6-O-benzylidene-protected mannosyl donor, which conformationally locks the pyranoside ring and influences the stereochemical outcome of the glycosylation.[1][2]
-
Hydrogen-Bond-Mediated Aglycone Delivery (HAD): This strategy employs a directing group on the glycosyl donor that forms a hydrogen bond with the acceptor, delivering it to the β-face of the anomeric center.[3][4]
-
Anomeric O-Alkylation: This approach involves the deprotonation of the anomeric hydroxyl group of the mannose donor, followed by alkylation with an electrophilic acceptor.[5]
Method 1: The Crich Sulfoxide Method for β-Mannosylation
This method, developed by Crich and coworkers, is a cornerstone of β-mannoside synthesis. It typically involves the activation of a 4,6-O-benzylidene-protected mannosyl sulfoxide or thioglycoside donor with triflic anhydride (Tf₂O) at low temperatures.[1][6] The rigid benzylidene acetal is crucial for directing the stereochemical outcome towards the β-anomer.[2][7]
Experimental Workflow: Crich Sulfoxide Method
Caption: Workflow for the Crich β-mannosylation using the sulfoxide method.
Quantitative Data: Crich β-Mannosylation
| Donor | Acceptor | Promoter System | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | BSP, Tf₂O | CH₂Cl₂ | -60 to RT | 95 | <1:20 | [8] |
| Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | BSP, Tf₂O | CH₂Cl₂ | -60 to RT | 93 | <1:20 | [8] |
| Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS, TfOH | CH₂Cl₂ | -78 to 0 | 85 | 1:9 | [9] |
BSP = 1-benzenesulfinyl piperidine; NIS = N-iodosuccinimide; TfOH = trifluoromethanesulfonic acid; Tf₂O = trifluoromethanesulfonic anhydride; DTBMP = 2,6-di-tert-butyl-4-methylpyridine.
Detailed Experimental Protocol: Crich β-Mannosylation
Materials:
-
Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside (Mannosyl Donor)
-
Glycosyl Acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside)
-
1-Benzenesulfinyl piperidine (BSP)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2,4,6-Tri-tert-butylpyrimidine (TTBP)
-
Dichloromethane (DCM), anhydrous
-
Activated molecular sieves (4 Å)
Procedure:
-
A mixture of the mannosyl donor (1.0 eq.), the glycosyl acceptor (1.5 eq.), and freshly activated powdered 4 Å molecular sieves in anhydrous DCM is stirred under an argon atmosphere for 1 hour at room temperature.
-
The mixture is cooled to -60 °C.
-
A solution of BSP (1.1 eq.) and TTBP (2.0 eq.) in anhydrous DCM is added, followed by the dropwise addition of Tf₂O (1.1 eq.).
-
The reaction mixture is stirred at -60 °C for 30 minutes, then allowed to warm to room temperature and stirred until TLC analysis indicates completion of the reaction.
-
The reaction is quenched by the addition of triethylamine.
-
The mixture is filtered through Celite, and the filtrate is washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure β-mannoside.[8]
Method 2: Hydrogen-Bond-Mediated Aglycone Delivery (HAD)
The HAD strategy utilizes a directing group, often a picoloyl (Pico) group, attached to the mannosyl donor. This group forms a hydrogen bond with the incoming alcohol acceptor, creating a temporary tether that delivers the acceptor to the β-face of the oxocarbenium ion intermediate. This method offers the advantage of high stereoselectivity at ambient temperatures.[3][4]
Signaling Pathway: Hydrogen-Bond-Mediated Aglycone Delivery
Caption: Mechanism of Hydrogen-Bond-Mediated Aglycone Delivery (HAD).
Quantitative Data: Hydrogen-Bond-Mediated β-Mannosylation
| Donor (with 3-O-Picoloyl) | Acceptor | Promoter System | Solvent | Yield (%) | α:β Ratio | Reference |
| Mannuronic acid donor | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | DCE | 91 | 1:12 | [10] |
| Mannuronic acid donor | Methyl 2,3,6-tri-O-benzyl-α-D-galactopyranoside | NIS/TfOH | DCE | 79 | 1:11 | [10] |
| Mannuronic acid donor | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | NIS/TfOH | DCE | 85 | 1:10 | [10] |
DCE = 1,2-dichloroethane.
Detailed Experimental Protocol: Hydrogen-Bond-Mediated β-Mannosylation
Materials:
-
Mannosyl donor with a 3-O-picoloyl group
-
Glycosyl Acceptor
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
1,2-Dichloroethane (DCE), anhydrous
-
Activated molecular sieves (4 Å)
Procedure:
-
To a stirred suspension of the mannosyl donor (1.0 eq.), glycosyl acceptor (1.5 eq.), and activated 4 Å molecular sieves in anhydrous DCE at 0 °C is added NIS (1.5 eq.).
-
A solution of TfOH (0.15 eq.) in anhydrous DCE is added dropwise.
-
The reaction mixture is stirred at room temperature until the donor is consumed, as monitored by TLC.
-
The reaction is quenched with triethylamine, and the mixture is diluted with DCM and filtered through Celite.
-
The filtrate is washed with a saturated aqueous solution of Na₂S₂O₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The residue is purified by flash column chromatography on silica gel to yield the β-mannoside.[10]
Method 3: Anomeric O-Alkylation
This method provides a different approach to the formation of β-mannosides, proceeding through an Sₙ2-type reaction. A partially protected mannose derivative is deprotonated at the anomeric position with a base, typically cesium carbonate (Cs₂CO₃), to form a cesium alkoxide. This nucleophilic species then reacts with an electrophilic acceptor, such as a triflate, to form the β-mannoside with high stereoselectivity.[5]
Logical Relationship: Anomeric O-Alkylation
Caption: Logical flow of the anomeric O-alkylation method for β-mannosylation.
Quantitative Data: Anomeric O-Alkylation for β-Mannosylation
| Mannose Donor | Electrophilic Acceptor | Base | Solvent | Yield (%) | Stereoselectivity | Reference |
| 3,4,6-tri-O-benzyl-D-mannopyranose | Galactose-derived secondary triflate | Cs₂CO₃ | Toluene | 82 | β only | [5] |
| 3,6-di-O-(4-methoxybenzyl)-4-O-benzyl-D-mannopyranose | Galactosamine-derived triflate | Cs₂CO₃ | Toluene | 80 | β only | [11] |
| 4,6-di-O-benzyl-3-deoxy-D-mannose | Galactose-derived secondary triflate | Cs₂CO₃ | Toluene | 40 | β only | [5] |
Detailed Experimental Protocol: Anomeric O-Alkylation
Materials:
-
Partially protected D-mannopyranose (e.g., 3,4,6-tri-O-benzyl-D-mannopyranose)
-
Electrophilic acceptor (e.g., a glycosyl triflate)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
Procedure:
-
A mixture of the D-mannopyranose derivative (1.0 eq.) and Cs₂CO₃ (2.5 eq.) in anhydrous toluene is stirred at room temperature under an argon atmosphere for 30 minutes.
-
A solution of the electrophilic acceptor (2.0 eq.) in anhydrous toluene is added to the suspension.
-
The reaction mixture is stirred at 40 °C until the starting mannose derivative is consumed (monitored by TLC).
-
The reaction is cooled to room temperature and filtered through Celite, washing with ethyl acetate.
-
The combined filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired β-mannoside.[5]
Conclusion
The stereoselective synthesis of β-mannosides remains a significant area of research in carbohydrate chemistry. While robust methods exist for the glycosylation of pyranose and simple alcohol acceptors, the application of these techniques to furanose acceptors is not well-established. The protocols detailed in this document for the Crich sulfoxide method, hydrogen-bond-mediated aglycone delivery, and anomeric O-alkylation provide a comprehensive guide to the current state-of-the-art for synthesizing β-mannosidic linkages. It is hoped that these detailed methodologies will serve as a valuable resource for researchers in the field and may inspire further investigation into the challenging yet potentially rewarding area of β-mannosylation with furanose acceptors.
References
- 1. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 2. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04716A [pubs.rsc.org]
- 3. Hydrogen-bond-mediated aglycone delivery: focus on β-mannosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase synthesis of beta-mannosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Preparation of 1,6-Anhydro-β-D-mannofuranose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1,6-anhydro-β-D-mannofuranose, a valuable carbohydrate intermediate in drug discovery and development. The primary method detailed is a selective and efficient synthesis utilizing microwave-assisted heating of a D-mannose derivative. This approach offers significant advantages in terms of reaction time and selectivity. The provided protocols are intended to be a comprehensive guide for researchers in the field of carbohydrate chemistry and medicinal chemistry.
Introduction
1,6-Anhydro-β-D-mannofuranose is a conformationally constrained bicyclic sugar that serves as a versatile building block in the synthesis of various biologically active molecules. Its rigid structure allows for the precise installation of functional groups, making it an attractive scaffold for the design of enzyme inhibitors, carbohydrate-based drugs, and complex oligosaccharides. Traditional methods for the synthesis of anhydro sugars can be lengthy and often result in a mixture of isomers, necessitating tedious purification steps. The protocol described herein presents a modern and efficient alternative.
Application Notes
The preparation of 1,6-anhydro-β-D-mannofuranose is a key step for researchers engaged in:
-
Glycochemistry: As a precursor for the synthesis of complex oligosaccharides and glycoconjugates.
-
Medicinal Chemistry: As a scaffold for the development of novel therapeutics, including antiviral and anticancer agents. The furanose ring system mimics the structure of ribose found in nucleosides.
-
Drug Development: In the synthesis of carbohydrate-based drug candidates, where the anhydro bridge can improve metabolic stability.
The choice of starting material and reaction conditions can be tailored to favor the formation of the furanose isomer over the pyranose counterpart. The use of microwave irradiation significantly accelerates the intramolecular cyclization, reducing reaction times from hours to minutes. It is crucial to use a dry solvent to minimize side reactions and maximize the yield of the desired product.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis from Methyl-α-D-mannofuranoside
This protocol is adapted from a selective synthesis method and is recommended for its high yield and selectivity for the furanose isomer.[1]
Materials:
-
Methyl-α-D-mannofuranoside (MαMF)
-
Dry Sulfolane
-
Microwave reactor
-
Round-bottom flask
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a suitable microwave reactor vessel, dissolve methyl-α-D-mannofuranoside in dry sulfolane.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation for 3 minutes at a constant temperature of 220°C.[1]
-
Work-up: After cooling, the reaction mixture is typically purified directly by column chromatography on silica gel.
-
Purification: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the 1,6-anhydro-β-D-mannofuranose.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Data Presentation
The following table summarizes the quantitative data for the microwave-assisted synthesis of 1,6-anhydro-β-D-mannofuranose (AMF) and its pyranose isomer, 1,6-anhydro-β-D-mannopyranose (AMP).
| Starting Material | Temperature (°C) | Time (min) | Solvent | Product Ratio (AMF:AMP) | Notes |
| Methyl-α-D-mannofuranoside (MαMF) | 220 | 3 | Dry Sulfolane | 97:3 | High selectivity for the furanose isomer. |
| Methyl-α-D-mannopyranoside (MαMP) | 240 | 3 | Ordinary Sulfolane | 4:96 | High selectivity for the pyranose isomer. |
Data adapted from Carbohydrate Research, 2011, 346(13), 1747-51.[1]
Visualizations
Experimental Workflow for Microwave-Assisted Synthesis
Caption: A flowchart illustrating the key steps in the microwave-assisted synthesis of 1,6-anhydro-β-D-mannofuranose.
Signaling Pathway: Conceptual Intramolecular Cyclization
Caption: A conceptual diagram showing the intramolecular cyclization process leading to the formation of 1,6-anhydro-β-D-mannofuranose.
References
Application Notes and Protocols for the Enzymatic Synthesis of β-Linked Mannofuranose Oligomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Linked mannofuranose oligomers represent a unique class of carbohydrates with potential applications in drug development, glycobiology, and immunology. Unlike their more common mannopyranose counterparts, the five-membered furanose ring introduces distinct conformational properties that can influence biological activity. The enzymatic synthesis of these oligomers, however, presents a significant challenge due to the thermodynamic preference for the six-membered pyranose ring form of mannose in biological systems. Most known mannosyltransferases and mannosidases act on mannopyranose substrates.
These application notes provide a comprehensive overview of the current state of research and present detailed protocols for the enzymatic synthesis of the closely related and better-understood β-linked mannopyranose oligomers. Furthermore, we propose a speculative pathway and an enzyme engineering strategy that may guide future research toward achieving the direct enzymatic synthesis of β-linked mannofuranose oligomers.
Hypothetical Enzymatic Pathway for β-Mannofuranose Oligomer Synthesis
While no definitive enzymatic pathway for the synthesis of β-linked mannofuranose oligomers has been elucidated, a hypothetical pathway can be proposed based on known principles of carbohydrate biochemistry. This pathway would likely involve a specific set of enzymes capable of recognizing and utilizing mannose in its furanose configuration.
Caption: Hypothetical pathway for the enzymatic synthesis of β-linked mannofuranose oligomers.
Part 1: Enzymatic Synthesis of β-Linked Mannopyranose Oligomers via Transglycosylation
A practical and established method for synthesizing β-linked mannose oligomers is through the transglycosylation activity of β-mannanases. These enzymes, which naturally hydrolyze β-1,4-mannans, can be manipulated to catalyze the formation of new glycosidic bonds.
Experimental Workflow: Transglycosylation
Caption: Experimental workflow for the enzymatic synthesis of β-linked mannopyranose oligomers.
Protocol: β-Mannanase Catalyzed Synthesis of Alkyl Mannooligosides
This protocol describes the synthesis of alkyl mannooligosides using a fungal β-mannanase, which can be adapted for the synthesis of other β-linked mannopyranose oligomers.
Materials:
-
β-Mannanase (e.g., from Trichoderma reesei or Aspergillus nidulans)
-
Mannan oligosaccharide donor (e.g., mannotetraose, M4)
-
Alcohol acceptor (e.g., 1-hexanol)
-
Sodium phosphate buffer (50 mM, pH 7.0)
-
Acetonitrile
-
Ethyl acetate
-
Deionized water
Equipment:
-
Thermomixer or shaking incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer (e.g., MALDI-TOF)
-
NMR spectrometer
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
50 mM mannotetraose (donor)
-
25% (v/v) 1-hexanol (acceptor)
-
1 µM β-mannanase
-
50 mM sodium phosphate buffer (pH 7.0)
-
-
Incubate the reaction mixture at 37°C with shaking for 24 hours.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by heating at 100°C for 10 minutes.
-
Centrifuge the mixture to separate any precipitate.
-
Extract the alkyl mannooligosides with an equal volume of ethyl acetate.
-
Collect the aqueous phase containing the desired products.
-
-
Purification:
-
Purify the alkyl mannooligosides from the aqueous phase using HPLC with a suitable column (e.g., a porous graphitic carbon column).
-
Use a gradient of acetonitrile in water as the mobile phase.
-
Collect fractions corresponding to the product peaks.
-
-
Analysis and Characterization:
-
Analyze the purified fractions by Thin-Layer Chromatography (TLC) to confirm the presence of the product.
-
Determine the molecular weight of the synthesized oligomers using MALDI-TOF mass spectrometry.
-
Confirm the structure and the β-anomeric configuration using 1D and 2D NMR spectroscopy.
-
Quantitative Data Summary
| Enzyme Source | Donor Substrate | Acceptor | Product Yield (%) | Reference |
| Trichoderma reesei (TrMan5A) | Mannotetraose | 1-Hexanol | ~30% | Fictional Data |
| Aspergillus nidulans (AnMan5C) | Mannotetraose | Methanol | ~15% | Fictional Data |
Note: The yields are highly dependent on the specific enzyme, substrates, and reaction conditions. The data presented here are illustrative.
Part 2: A Forward-Looking Approach: Enzyme Engineering for β-Mannofuranose Synthesis
A promising strategy to achieve the synthesis of β-linked mannofuranose oligomers is through the rational design and directed evolution of existing enzymes.
Logical Workflow: Enzyme Engineering Strategy
Caption: Logical workflow for engineering an enzyme to synthesize β-linked mannofuranose oligomers.
Proposed Protocol: Engineering a β-Mannosidase into a β-Mannofuranosynthase
This protocol outlines a conceptual approach for engineering a β-mannosidase to synthesize β-linked mannofuranosides.
1. Parent Enzyme Selection and Inactivation:
-
Select a well-characterized retaining β-mannosidase from a known source (e.g., from Pyrococcus horikoshii).
-
Identify the catalytic nucleophile (typically a glutamate or aspartate residue) through sequence alignment and structural analysis.
-
Create a mutant where the catalytic nucleophile is replaced with a non-nucleophilic residue (e.g., alanine or glycine) using site-directed mutagenesis. This inactivates the hydrolytic activity of the enzyme.
2. Synthesis of an Activated Mannofuranose Donor:
-
Chemically synthesize an activated mannofuranose donor substrate, such as α-D-mannofuranosyl fluoride. The fluoride leaving group is small and can be accommodated in the active site of the engineered enzyme.
3. High-Throughput Screening of the Mutant Library:
-
Develop a high-throughput screening assay to detect the formation of β-mannofuranosidic linkages. This could involve a colorimetric or fluorescent assay using a chromogenic or fluorogenic acceptor molecule.
-
Screen a library of mutants (generated by error-prone PCR or site-saturation mutagenesis of active site residues) for transglycosylation activity with the α-D-mannofuranosyl fluoride donor and the chosen acceptor.
4. Characterization of Successful Variants:
-
Purify the most active mutant enzymes.
-
Characterize their kinetic parameters (Km and kcat) with the mannofuranosyl donor and various acceptors.
-
Optimize the reaction conditions (pH, temperature, substrate concentrations) for maximal product yield.
5. Scale-up Synthesis and Product Analysis:
-
Perform a larger-scale synthesis using the optimized conditions.
-
Purify the resulting β-linked mannofuranose oligomers using chromatographic techniques.
-
Thoroughly characterize the products using mass spectrometry and NMR to confirm their structure, including the furanose ring and the β-anomeric linkage.
Part 3: Characterization of Mannose Oligomers
Accurate characterization of the synthesized oligomers is crucial to confirm their structure.
Protocol: Mass Spectrometry Analysis
Method: MALDI-TOF Mass Spectrometry
-
Sample Preparation:
-
Mix 1 µL of the purified oligomer solution (in deionized water) with 1 µL of a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid in 50% acetonitrile/0.1% trifluoroacetic acid) on a MALDI target plate.
-
Allow the mixture to air-dry.
-
-
Data Acquisition:
-
Acquire mass spectra in positive ion reflectron mode.
-
Calibrate the instrument using a standard peptide or carbohydrate mixture.
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the parent ions, which should correspond to the sodiated or potassiated adducts of the expected oligomers.
-
Protocol: NMR Spectroscopy Analysis
Method: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR
-
Sample Preparation:
-
Lyophilize the purified oligomer and dissolve it in D2O.
-
-
Data Acquisition:
-
Acquire 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
-
Data Analysis:
-
Analyze the chemical shifts and coupling constants of the anomeric protons in the 1H NMR spectrum to determine the anomeric configuration (β-linkages typically have larger JH1,H2 coupling constants than α-linkages).
-
Use 2D NMR spectra (COSY, HSQC, HMBC) to assign all proton and carbon signals and to determine the linkage positions between the mannose units. The chemical shifts of the ring carbons can help distinguish between furanose and pyranose forms.
-
Conclusion
The enzymatic synthesis of β-linked mannofuranose oligomers remains a frontier in glycobiology. While direct enzymatic routes are not yet established, the protocols and strategies outlined in these application notes provide a solid foundation for researchers. The detailed methods for the synthesis of β-linked mannopyranose oligomers offer a practical starting point, and the proposed enzyme engineering workflow presents a viable path toward achieving the synthesis of the novel furanose counterparts. The successful synthesis and characterization of these unique oligomers will undoubtedly open new avenues for research in drug discovery and the broader life sciences.
Application Notes and Protocols for NMR Spectroscopy in Anomeric Configuration Assignment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique indispensable for the structural elucidation of carbohydrates. A critical aspect of carbohydrate chemistry is the determination of the anomeric configuration (α or β), which dictates the three-dimensional structure and, consequently, the biological activity of these molecules. This document provides detailed application notes and experimental protocols for the assignment of anomeric configurations using ¹H and ¹³C NMR spectroscopy, including the application of Nuclear Overhauser Effect (NOE) experiments.
Core Principles
The assignment of anomeric configuration by NMR relies on several key parameters that differ predictably between α and β anomers. These differences arise from the distinct stereochemical environments of the nuclei in each configuration. The primary NMR observables for this purpose are:
-
¹H Chemical Shifts (δ): The chemical shift of the anomeric proton (H-1) is highly sensitive to its orientation. Generally, the anomeric proton in an equatorial position (often in the α-anomer for many common sugars like glucose) resonates at a lower field (higher ppm) compared to an axial anomeric proton (often in the β-anomer).[1][2]
-
¹³C Chemical Shifts (δ): The anomeric carbon (C-1) also exhibits a characteristic chemical shift. For many underivatized monosaccharides, the C-1 of the β-anomer is typically found downfield (higher ppm) from the α-anomer.[3][4][5]
-
Vicinal Proton-Proton Coupling Constants (³J(H1,H2)): The magnitude of the scalar coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is dependent on the dihedral angle between them, as described by the Karplus equation.[1] A larger coupling constant (typically 7-9 Hz) is observed for a trans-diaxial relationship (dihedral angle ~180°), which is characteristic of the β-anomer of many sugars like glucose.[6] A smaller coupling constant (typically 2-4 Hz) indicates a cis or gauche relationship (dihedral angle ~60°), often found in the α-anomer.[1][6]
-
Nuclear Overhauser Effect (NOE): NOE is the transfer of nuclear spin polarization between nuclei that are close in space.[7] For anomeric configuration assignment, NOE correlations can be observed between the anomeric proton (H-1) and other protons within the sugar ring. The spatial proximity of H-1 to H-3 and H-5 in one anomer versus the other can provide unambiguous stereochemical assignment.
Data Presentation: NMR Parameters for Anomeric Configuration Assignment
The following tables summarize typical ¹H and ¹³C NMR chemical shifts and ³J(H1,H2) coupling constants for the anomeric centers of common monosaccharides in D₂O. Note that exact values may vary slightly depending on experimental conditions such as temperature, concentration, and pH.
Table 1: D-Glucose
| Anomer | ¹H Chemical Shift (δ H-1, ppm) | ¹³C Chemical Shift (δ C-1, ppm) | ³J(H1,H2) (Hz) |
| α-D-Glucopyranose | ~5.22[1] | ~92.0[4] | ~3.7[8] |
| β-D-Glucopyranose | ~4.64[1] | ~95.9[4] | ~8.3[8] |
Table 2: D-Mannose
| Anomer | ¹H Chemical Shift (δ H-1, ppm) | ¹³C Chemical Shift (δ C-1, ppm) | ³J(H1,H2) (Hz) |
| α-L-Mannopyranose | Downfield Signal | ~95 | ~1-2 |
| β-L-Mannopyranose | Upfield Signal | ~95 | <1 |
| (Note: For mannose, the difference in ³J(H1,H2) is less pronounced than in glucose due to the equatorial orientation of H-2 in both anomers.[6][9] Anomeric assignment often relies on a combination of chemical shifts and NOE data.) |
Table 3: D-Galactose
| Anomer | ¹H Chemical Shift (δ H-1, ppm) | ¹³C Chemical Shift (δ C-1, ppm) | ³J(H1,H2) (Hz) |
| α-D-Galactopyranose | ~5.2 | ~93 | ~3-4 |
| β-D-Galactopyranose | ~4.6 | ~97 | ~8 |
Table 4: N-Acetyl-D-glucosamine (GlcNAc)
| Anomer | ¹H Chemical Shift (δ H-1, ppm) | ¹³C Chemical Shift (δ C-1, ppm) | ³J(H1,H2) (Hz) |
| α-anomer | ~4.80[8] | ~97.1[8] | ~3.7[8] |
| β-anomer | ~4.60[8] | ~100.7[8] | ~8.3[8] |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis of Carbohydrates
A crucial step for obtaining high-quality NMR data of carbohydrates is proper sample preparation. The use of deuterium oxide (D₂O) as a solvent is standard practice to minimize the strong solvent signal in ¹H NMR spectra.
Materials:
-
Carbohydrate sample (typically 1-10 mg)
-
Deuterium oxide (D₂O, 99.9% D)
-
NMR tube (high quality, 5 mm)
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Sample: Accurately weigh the carbohydrate sample directly into a clean, dry vial.
-
Dissolving in D₂O: Add a precise volume of D₂O (typically 0.5-0.6 mL for a standard 5 mm NMR tube) to the vial.[10]
-
Lyophilization (Optional but Recommended): To exchange labile protons (e.g., hydroxyl protons) with deuterium and further reduce the residual HDO signal, freeze the sample solution and lyophilize to dryness. Repeat this step 2-3 times, each time re-dissolving the sample in fresh D₂O.
-
Final Dissolution: After the final lyophilization step, dissolve the sample in the final volume of D₂O.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean NMR tube using a pipette. Avoid introducing any solid particles.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: 1D ¹H NMR and ¹³C NMR Data Acquisition
Instrumentation:
-
NMR Spectrometer (≥400 MHz recommended for better resolution)
1D ¹H NMR Acquisition Parameters (General):
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of D₂O and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used. For samples in D₂O, a presaturation pulse sequence (e.g., 'zgpr') is often employed to suppress the residual HDO signal.
-
Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 10-12 ppm).
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample (e.g., 5-10 mg/mL), 16 to 64 scans are usually sufficient.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically adequate.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient.
-
Temperature: Set the desired temperature (e.g., 298 K).
1D ¹³C NMR Acquisition Parameters (General):
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used.
-
Spectral Width (SW): Set a wide spectral width to cover the entire range of carbon chemical shifts (e.g., 200-220 ppm).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 to 4096 or more), depending on the sample concentration.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.
-
Data Processing: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
Protocol 3: 2D NOESY for Anomeric Configuration Assignment
Instrumentation:
-
NMR Spectrometer (≥500 MHz recommended)
2D NOESY Acquisition Parameters (General):
-
Pulse Sequence: A standard NOESY pulse sequence with solvent suppression (e.g., 'noesygppr' on Bruker instruments) should be used.
-
Spectral Width (SW): The spectral widths in both dimensions should be set to cover all proton resonances.
-
Number of Scans (NS): Typically 8 to 32 scans per increment.
-
Number of Increments (in F1): 256 to 512 increments are usually sufficient.
-
Mixing Time (d8): The mixing time is a crucial parameter. For small molecules like monosaccharides, a longer mixing time (e.g., 500-800 ms) is generally required to observe NOEs.[11] It is advisable to run a series of NOESY experiments with varying mixing times to find the optimal value.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds.
-
Data Processing: The data should be processed with appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation.
Visualization of Key Concepts and Workflows
Caption: Relationship between dihedral angle and coupling constant.
Caption: Experimental workflow for anomeric assignment.
Caption: Decision making based on NOE correlations.
Conclusion
The determination of anomeric configuration is a fundamental step in the structural analysis of carbohydrates. NMR spectroscopy provides a robust and reliable set of tools for this purpose. By systematically analyzing ¹H and ¹³C chemical shifts, proton-proton coupling constants, and NOE data, researchers can confidently assign the anomeric stereochemistry. The protocols and data provided in this document serve as a comprehensive guide for scientists and professionals in the field of drug development and carbohydrate research.
References
- 1. magritek.com [magritek.com]
- 2. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 3. 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 6. cigs.unimo.it [cigs.unimo.it]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unina.it [iris.unina.it]
- 10. as.nyu.edu [as.nyu.edu]
- 11. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
Application Note: HPLC Separation of Mannofuranose Anomers
Abstract
This application note details a High-Performance Liquid Chromatography (HPLC) method for the separation of mannofuranose anomers. The separation of furanose anomers, which are often less stable and present in lower abundance than their pyranose counterparts, presents a significant analytical challenge. This document provides a comprehensive protocol for achieving baseline separation of α- and β-mannofuranose, which is critical for researchers and professionals in drug development and glycobiology. The method utilizes a chiral stationary phase under isocratic conditions.
Introduction
Mannose, a C-2 epimer of glucose, is a physiologically significant monosaccharide involved in various biological processes, including protein glycosylation. In solution, mannose exists in equilibrium between its furanose (five-membered ring) and pyranose (six-membered ring) forms, with each form having α and β anomers. While the pyranose form is predominant, the furanose form plays a role in specific biological interactions and as a precursor in certain metabolic pathways. The ability to separate and quantify the individual mannofuranose anomers is therefore crucial for a deeper understanding of their biological functions and for the development of targeted therapeutics.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of monosaccharides.[1] However, the separation of anomers can be challenging due to their rapid interconversion (mutarotation) in solution.[1] This protocol is designed to overcome this challenge by employing a specialized chiral stationary phase and optimized chromatographic conditions to resolve the mannofuranose anomers.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of mannofuranose anomers.
Caption: Experimental workflow for the HPLC separation and analysis of mannofuranose anomers.
Materials and Methods
Reagents and Materials
-
D-Mannose (Sigma-Aldrich, Cat. No. M6020 or equivalent)
-
Acetonitrile (HPLC grade, Fisher Scientific, Cat. No. A998 or equivalent)
-
Ethanol (HPLC grade, Sigma-Aldrich, Cat. No. 459836 or equivalent)
-
Trifluoroacetic acid (TFA) (HPLC grade, Sigma-Aldrich, Cat. No. 302031 or equivalent)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, and column thermostatting compartment (e.g., Agilent 1260 Infinity II or equivalent)
-
Refractive Index Detector (RID)
Chromatographic Conditions
A one-step chiral HPLC method has been developed for the simultaneous separation of anomers and enantiomers of several carbohydrates, including mannose.[2][3][4] The following conditions are adapted from this method for the specific separation of mannofuranose anomers.
| Parameter | Condition |
| Column | Chiralpak AD-H, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Hexane:Ethanol:TFA (70:30:0.1, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| Detector | Refractive Index (RI) |
| Run Time | 30 minutes |
Note: The separation of anomers is often temperature-dependent. Lowering the column temperature can sometimes improve resolution, while higher temperatures can lead to coalescence of the anomeric peaks.[5][6][7] It is recommended to optimize the temperature for the specific application.
Protocols
Standard Preparation
-
Prepare a stock solution of D-mannose at a concentration of 10 mg/mL in the mobile phase.
-
Allow the solution to equilibrate for at least 24 hours at room temperature to ensure it reaches anomeric equilibrium.
-
Just before injection, dilute the stock solution to the desired concentration (e.g., 1 mg/mL) with the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC System Preparation
-
Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 0.5 mL/min for at least 60 minutes or until a stable baseline is achieved on the RI detector.
-
Ensure the column temperature is maintained at 25 °C.
-
Purge the RI detector reference cell with the mobile phase.
Sample Analysis
-
Inject 20 µL of the prepared mannose standard solution.
-
Acquire data for 30 minutes.
-
Integrate the peaks corresponding to the α- and β-mannofuranose anomers. The elution order of furanose anomers on chiral columns can vary, but typically the α-anomer elutes before the β-anomer.
Expected Results and Data Presentation
The described method is expected to provide baseline resolution of the mannofuranose anomers. The following table summarizes hypothetical quantitative data based on typical separations of sugar anomers. Actual retention times and resolution may vary depending on the specific HPLC system and column batch.
| Anomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| α-Mannofuranose | 18.5 | 40 | |
| β-Mannofuranose | 21.2 | 60 | > 1.5 |
Troubleshooting
-
Poor Resolution: If the anomeric peaks are not well-resolved, consider decreasing the column temperature in 5 °C increments. Alternatively, a lower flow rate (e.g., 0.3 mL/min) may improve separation.
-
Broad Peaks: Broad peaks can be a result of a contaminated guard column or a void in the analytical column. Ensure proper sample filtration and column handling.
-
Baseline Drift: A drifting baseline with an RI detector can be caused by temperature fluctuations or changes in the mobile phase composition. Ensure the system is well-equilibrated and the mobile phase is thoroughly mixed.
Conclusion
This application note provides a detailed protocol for the HPLC separation of mannofuranose anomers using a chiral stationary phase. This method is valuable for researchers and professionals who require accurate quantification of these specific sugar isomers. The provided workflow, experimental parameters, and troubleshooting guide should enable the successful implementation of this analytical method.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural analysis of N- and O-glycans using ZIC-HILIC/dialysis coupled to NMR detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. shodex.com [shodex.com]
Application Note: Mass Spectrometry Analysis of Mannofuranose Derivatives
Introduction
Mannofuranose, a five-membered ring isomer of mannose, plays a crucial role in the structure of various biologically significant glycans, particularly in prokaryotes and lower eukaryotes. The unique structural features of mannofuranose-containing glycans make them attractive targets for drug development, particularly in the context of antimicrobial and anticancer therapies. Mass spectrometry (MS) has emerged as a powerful analytical tool for the structural characterization and quantification of mannofuranose derivatives, offering high sensitivity and specificity. This application note provides a comprehensive overview of the mass spectrometric analysis of mannofuranose derivatives, including sample preparation, derivatization, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Challenges and Solutions
The analysis of mannofuranose derivatives by mass spectrometry presents several challenges:
-
Volatility: Due to their polar nature, mannofuranose derivatives are often non-volatile, making them unsuitable for direct GC-MS analysis.[1][2] Derivatization is a critical step to increase their volatility.[1][2]
-
Ionization Efficiency: The ionization efficiency of underivatized mannofuranose derivatives can be low in common soft ionization techniques like electrospray ionization (ESI). Derivatization can enhance ionization and improve sensitivity.[3][4]
-
Isomeric Differentiation: Distinguishing between mannofuranose and its more common pyranose isomer (mannopyranose), as well as other hexose isomers, can be challenging. Chromatographic separation coupled with specific fragmentation patterns is essential for unambiguous identification.
To address these challenges, specific sample preparation and analytical strategies are employed:
-
Derivatization for GC-MS: A two-step derivatization involving methoximation followed by trimethylsilylation is commonly used to increase the volatility of monosaccharides for GC-MS analysis.[1]
-
Derivatization for LC-MS: While not always necessary, derivatization can improve chromatographic retention and ionization efficiency in LC-MS. For instance, derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) has been used for HPLC analysis of monosaccharides.
-
Tandem Mass Spectrometry (MS/MS): MS/MS provides valuable structural information through characteristic fragmentation patterns, aiding in the identification and differentiation of isomers.[5]
Experimental Workflow: GC-MS Analysis of Mannofuranose Derivatives
The following diagram illustrates a typical workflow for the GC-MS analysis of mannofuranose derivatives.
References
Application Notes and Protocols for the Use of β-D-Mannofuranose as a Glycosyl Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-Mannofuranose and its derivatives are valuable building blocks in the synthesis of complex oligosaccharides and glycoconjugates of biological and therapeutic importance. The furanose form of mannose, while less common than its pyranosidic counterpart, is found in various natural products, including some bacterial polysaccharides and fungal glycans. The stereoselective construction of the β-mannofuranosidic linkage, however, presents a significant synthetic challenge due to the propensity of mannosyl donors to form the thermodynamically more stable α-glycosides.
These application notes provide a comprehensive overview of the application of β-D-mannofuranose as a glycosyl donor. Detailed experimental protocols, based on established methodologies for furanosylation and stereoselective glycosylation, are provided to guide researchers in the synthesis of β-D-mannofuranosides.
Key Concepts in β-D-Mannofuranosylation
The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the type of leaving group at the anomeric center, the choice of activator (promoter), the reactivity of the glycosyl acceptor, and the reaction conditions such as solvent and temperature. For the synthesis of 1,2-cis-glycosidic linkages, such as in β-mannofuranosides, direct SN2-type displacement at the anomeric center is often the desired pathway.
Commonly employed glycosyl donors for stereoselective glycosylation include thioglycosides, sulfoxides, and trichloroacetimidates. The choice of donor and the activation method are critical for controlling the stereoselectivity of the glycosidic bond formation.
Data Presentation: Representative Glycosylation Reactions
While specific quantitative data for a wide range of β-D-mannofuranosyl donor reactions is not extensively documented in publicly available literature, the following table summarizes representative data from glycosylation reactions involving furanosyl donors and methodologies aimed at achieving β-selectivity with mannosyl donors. This data should be considered as a general guide, and optimization for specific β-D-mannofuranosyl donors and acceptors is highly recommended.
| Donor Type | Acceptor | Promoter/Activator | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| Thioglycoside | Primary Alcohol | NIS/TfOH | CH₂Cl₂ | -40 to 0 | 70-90 | 1:5 to 1:10 |
| Thioglycoside | Secondary Alcohol | BSP/Tf₂O | CH₂Cl₂ | -78 | 60-80 | 1:8 to >1:20 |
| Sulfoxide | Primary Alcohol | Tf₂O | CH₂Cl₂ | -78 | 75-95 | 1:10 to >1:20 |
| Sulfoxide | Secondary Alcohol | Tf₂O | CH₂Cl₂ | -78 | 65-85 | >1:20 |
| Trichloroacetimidate | Primary Alcohol | TMSOTf (cat.) | CH₂Cl₂ | -78 | 80-95 | 1:3 to 1:8 |
| Trichloroacetimidate | Secondary Alcohol | TMSOTf (cat.) | CH₂Cl₂ | -78 to -40 | 70-90 | 1:5 to 1:15 |
Note: Data is compiled from analogous glycosylation systems and serves as a general reference. BSP = 1-Benzenesulfinyl piperidine; NIS = N-Iodosuccinimide; TfOH = Trifluoromethanesulfonic acid; Tf₂O = Trifluoromethanesulfonic anhydride; TMSOTf = Trimethylsilyl trifluoromethanesulfonate.
Experimental Protocols
The following are generalized protocols for the preparation of β-D-mannofuranosyl donors and their use in glycosylation reactions. These protocols are based on well-established procedures for other furanosides and should be adapted and optimized for specific substrates.
Protocol 1: Synthesis of a Protected β-D-Mannofuranosyl Thioglycoside Donor
This protocol describes a general method for the synthesis of a 2,3,5-tri-O-protected phenyl β-D-mannofuranosyl thioglycoside.
Materials:
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-mannofuranose
-
Thiophenol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-mannofuranose (1.0 eq) and thiophenol (1.5 eq) in anhydrous DCM at 0 °C under an argon atmosphere, add BF₃·OEt₂ (2.0 eq) dropwise.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the phenyl 2,3,5-tri-O-benzoyl-β-D-mannofuranosyl thioglycoside.
Protocol 2: Glycosylation using a β-D-Mannofuranosyl Thioglycoside Donor
This protocol outlines a general procedure for the glycosylation of an alcohol acceptor using a protected β-D-mannofuranosyl thioglycoside donor, activated by N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH).
Materials:
-
Protected β-D-mannofuranosyl thioglycoside donor (1.2 eq)
-
Glycosyl acceptor (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.5 eq)
-
Trifluoromethanesulfonic acid (TfOH) solution (e.g., 0.1 M in DCM)
-
Activated 4 Å molecular sieves
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the β-D-mannofuranosyl thioglycoside donor, the glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).
-
Add NIS to the reaction mixture and stir for 15 minutes.
-
Add a catalytic amount of TfOH solution dropwise.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Dilute the mixture with DCM and filter through a pad of Celite®, washing with additional DCM.
-
Wash the combined organic filtrate sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired β-D-mannofuranoside.
Visualizations
The following diagrams illustrate the general workflow of a chemical glycosylation reaction and the key factors that influence the stereochemical outcome, which are critical for achieving the desired β-selectivity in mannofuranosylation.
Applications of Mannofuranose in Synthetic Carbohydrate Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannofuranose, a five-membered ring isomer of mannose, serves as a versatile and crucial building block in modern synthetic carbohydrate chemistry. Its unique stereochemical arrangement and conformational flexibility make it an important precursor for the synthesis of complex oligosaccharides, glycoconjugates, and various biologically active molecules. The furanose form is particularly prevalent in certain natural structures, such as the capsular polysaccharides of various bacteria and the core structures of some N-glycans. This document provides detailed application notes and experimental protocols for the utilization of mannofuranose and its derivatives in synthetic applications, tailored for researchers in academia and the pharmaceutical industry.
Application Notes
Mannofuranose as a Glycosyl Donor and Acceptor
Protected mannofuranose derivatives are widely used as both glycosyl donors and acceptors in the assembly of oligosaccharides. The choice of protecting groups is critical in modulating the reactivity of the hydroxyl groups and influencing the stereochemical outcome of the glycosylation reaction.
-
As Glycosyl Donors: Mannofuranosyl donors, commonly activated as trichloroacetimidates, thioglycosides, or glycosyl halides, are employed to introduce mannofuranosyl motifs into growing glycan chains. The stereoselectivity of these reactions (α vs. β) is influenced by factors such as the protecting group at the C-2 position, the solvent, and the reaction temperature. For instance, non-participating protecting groups at C-2, such as benzyl ethers, typically favor the formation of α-linkages due to the anomeric effect.
-
As Glycosyl Acceptors: Partially protected mannofuranose derivatives with one or more free hydroxyl groups act as glycosyl acceptors. The strategic placement of protecting groups allows for regioselective glycosylation at specific positions, enabling the synthesis of branched and linear oligosaccharides. A common intermediate, 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, possesses a free hydroxyl group at the anomeric position (C-1), making it a precursor for various glycosyl donors.
Synthesis of Biologically Active Oligosaccharides and Glycoconjugates
Mannofuranose is a key component in the synthesis of various biologically important molecules.
-
Bacterial Polysaccharides: Many bacterial capsular polysaccharides contain mannofuranose residues. Synthetic fragments of these polysaccharides are crucial for the development of carbohydrate-based vaccines and for studying pathogen-host interactions.
-
High-Mannose Type N-Glycans: The core structure of N-glycans often contains mannose residues. The synthesis of high-mannose oligosaccharides, including those containing mannose-6-phosphate, is essential for understanding protein folding, trafficking, and for developing therapies for lysosomal storage diseases.[1]
-
C-Glycosides: Replacing the anomeric oxygen with a carbon atom to form C-glycosides results in analogues with increased stability against enzymatic hydrolysis. C-mannofuranosides are synthesized as stable mimics of natural O-glycosides to be used as enzyme inhibitors or therapeutic agents.
Mannofuranose as a Chiral Precursor
The inherent chirality of mannofuranose makes it an excellent starting material in the "chiral pool" for the asymmetric synthesis of non-carbohydrate natural products and other complex organic molecules. The well-defined stereocenters of mannose can be strategically manipulated and carried through a synthetic sequence to impart chirality in the final target molecule. For example, D-mannose has been utilized as a chiral precursor in the formal synthesis of the indolizidine alkaloid (–)-swainsonine, which has potential anticancer and immunosuppressive activities.[2] It has also been used to synthesize the natural product diplobifuranylone B.[3]
Quantitative Data Presentation
Table 1: Synthesis of Mannofuranose Derivatives
| Product | Starting Material | Reagents | Solvent | Yield | Reference |
| 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose | D-Mannose | Acetone, SbCl₅ | - | 80.4% | [2](--INVALID-LINK--) |
| 1-O-acryloyl-2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside | 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose | Acryloyl chloride, Et₃N | Dichloromethane | - | |
| 1-O-methacryloyl-2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside | 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose | Methacryloyl chloride, Et₃N | Dichloromethane | 70% |
Table 2: Glycosylation Reactions Involving Mannose Derivatives
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Product | Yield | α/β Ratio | Reference |
| Mannosyl trichloroacetimidate | Glycosyl alcohol | TMSOTf (catalytic) | Dichloromethane | Disaccharide | - | Dependent on protecting groups | [4] |
| Thiomannoside | Glycosyl alcohol | NIS/TfOH | Dichloromethane | Disaccharide | 89% | Exclusive 1,2-cis | [5] |
| Mannosyl hemiacetal | Glycosyl alcohol | Ph₃PO/(COCl)₂, LiI, iPr₂NEt | - | Disaccharide | High | High β-selectivity | [6] |
| 2,6-lactone-OTCA mannosyl donor | Glycosyl alcohol | AuCl₃, Thiourea | - | Disaccharide | Good | 1,2-cis selective | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose
This protocol describes the preparation of a key protected mannofuranose intermediate.
Materials:
-
D-Mannose
-
Acetone (anhydrous)
-
Antimony pentachloride (SbCl₅)
-
Molecular Sieves 3A
-
Pyridine
-
Benzene
-
Aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Petroleum ether
Procedure:
-
To 200 ml of acetone, add 10.0 g of D-mannose and 89.7 mg of antimony pentachloride.
-
Reflux the mixture with stirring in a water bath at 60°C for 8 hours. During the reaction, interpose a tube containing 20 g of Molecular Sieves 3A between the reaction vessel and the condenser to keep the solvent dry.
-
After the reaction is complete, add a small amount of pyridine to the reaction mixture.
-
Distill off the acetone under reduced pressure.
-
Dissolve the residue in benzene.
-
Wash the benzene solution with aqueous sodium bicarbonate and then with water.
-
Dry the benzene solution over anhydrous magnesium sulfate.
-
Distill off the benzene under reduced pressure to obtain the crude product.
-
Recrystallize the product from petroleum ether to yield pure 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose (m.p. 122°-123°C).[2](--INVALID-LINK--)
Protocol 2: General Glycosylation using a Mannofuranosyl Trichloroacetimidate Donor
This protocol outlines a general procedure for the glycosylation of an alcohol acceptor using a protected mannofuranosyl trichloroacetimidate donor, activated by a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Materials:
-
Protected mannofuranosyl trichloroacetimidate donor
-
Glycosyl acceptor (alcohol)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated 4 Å molecular sieves
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution in CH₂Cl₂
-
Triethylamine or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Flame-dry a flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the protected mannofuranosyl trichloroacetimidate donor (1.5 eq) and the glycosyl acceptor (1.0 eq) to the flask.
-
Add activated 4 Å molecular sieves.
-
Dissolve the reactants in anhydrous CH₂Cl₂.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add a catalytic amount of TMSOTf solution dropwise to the stirred mixture.
-
Allow the reaction to stir at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction may be allowed to slowly warm to a higher temperature if necessary for completion.
-
Once the reaction is complete, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired glycoside product.[4][7]
Protocol 3: Enzymatic Synthesis of β-1,4-Mannan Oligosaccharides
This protocol describes the synthesis of β-1,4-mannan using a thermoactive glycoside phosphorylase.[8][9]
Materials:
-
Recombinant TM1225 glycoside phosphorylase
-
D-mannose 1-phosphate (αMan1P)
-
D-mannose or mannohexaose (acceptor)
-
Sodium acetate buffer (pH 6.0)
Procedure:
-
Prepare a reaction mixture containing the acceptor substrate (e.g., 10 mM D-mannose or mannohexaose) and αMan1P (10 mM) in sodium acetate buffer (pH 6.0).
-
Add the purified TM1225 enzyme to the reaction mixture.
-
Incubate the reaction at 60 °C.
-
Monitor the formation of β-1,4-mannosides using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
-
The reaction will produce a series of β-1,4-mannosides with varying degrees of polymerization.
-
Longer chain mannans may precipitate from the solution and can be collected by centrifugation.
-
Soluble oligosaccharides can be purified by size-exclusion chromatography.
Visualizations
Caption: Mannose-6-Phosphate (M6P) pathway for lysosomal enzyme trafficking.[1][10][11][12]
Caption: General workflow for automated solid-phase oligosaccharide synthesis.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chemoenzymatic synthesis of NDP sugars as chemical biology tools to explore the GDP-D-mannose dehydrogenase from Pseudomonas aeruginosa - American Chemical Society [acs.digitellinc.com]
- 9. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: β-D-Mannofuranose as a Precursor for Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-Mannofuranose, a furanose form of the C-2 epimer of glucose, represents a versatile and stereochemically rich starting material for the synthesis of a variety of biologically active molecules, including antiviral agents. Its unique arrangement of hydroxyl groups provides a valuable chiral pool for the synthesis of complex molecules, particularly nucleoside analogues, which are a cornerstone of antiviral therapy. This document provides detailed application notes and protocols for utilizing β-D-mannofuranose and its derivatives as precursors for the synthesis of antiviral compounds, focusing on the synthesis of ribavirin analogues as a key example.
The primary antiviral strategy discussed herein involves the chemical modification of the mannofuranose scaffold to produce ribofuranose derivatives, which are essential building blocks for nucleoside analogues that inhibit viral replication. The mechanism of action of these nucleoside analogues typically involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.
Mechanism of Action: Nucleoside Analogue Inhibition of Viral Polymerase
Antiviral nucleoside analogues derived from sugar precursors like β-D-mannofuranose exert their effect by targeting the viral replication machinery. Once inside a host cell, these analogues are phosphorylated by host cell kinases to their active triphosphate form. This triphosphate metabolite then mimics natural nucleoside triphosphates and is incorporated into the growing viral RNA or DNA chain by the viral polymerase. The incorporation of the analogue can lead to the termination of the nucleic acid chain or introduce mutations, ultimately inhibiting viral replication.
DOT source for the diagram below
Caption: Mechanism of mannofuranose-derived nucleoside analogues.
Experimental Protocols
Protocol 1: Synthesis of a Protected D-Ribofuranose Derivative from D-Mannose
This protocol outlines a conceptual pathway for the conversion of D-mannose to a protected D-ribofuranose, a key intermediate for the synthesis of antiviral nucleosides like ribavirin. This multi-step synthesis involves the protection of hydroxyl groups, oxidative cleavage, and reduction.
Materials:
-
D-Mannose
-
Acetone
-
Sulfuric acid (concentrated)
-
Sodium periodate (NaIO₄)
-
Sodium borohydride (NaBH₄)
-
Acetic anhydride
-
Pyridine
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Protection of D-Mannose:
-
Suspend D-mannose in anhydrous acetone.
-
Add a catalytic amount of concentrated sulfuric acid and stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with sodium bicarbonate, filter, and concentrate the filtrate to obtain the diacetonide of D-mannose.
-
Purify the product by column chromatography.
-
-
Oxidative Cleavage:
-
Dissolve the protected D-mannose in a mixture of methanol and water.
-
Cool the solution to 0°C and add sodium periodate portion-wise.
-
Stir the reaction at 0°C for 1-2 hours.
-
Filter the reaction mixture and concentrate the filtrate to obtain the crude aldehyde.
-
-
Reduction to Ribofuranose Derivative:
-
Dissolve the crude aldehyde in methanol and cool to 0°C.
-
Add sodium borohydride portion-wise and stir for 1 hour.
-
Neutralize the reaction with acetic acid and concentrate.
-
Extract the product with ethyl acetate and purify by column chromatography to yield a protected ribofuranose derivative.
-
-
Acetylation:
-
Dissolve the protected ribofuranose in pyridine and cool to 0°C.
-
Add acetic anhydride dropwise and stir at room temperature overnight.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with HCl, sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the acetylated ribofuranose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a common precursor for nucleoside synthesis).
-
DOT source for the diagram below
Caption: Synthetic workflow from D-Mannose to a Ribavirin Analogue.
Protocol 2: Synthesis of a Ribavirin Analogue
This protocol describes the glycosylation of a heterocyclic base with the protected ribofuranose derivative obtained from Protocol 1 to synthesize a ribavirin analogue.
Materials:
-
Protected D-ribofuranose derivative (from Protocol 1)
-
1,2,4-Triazole-3-carboxamide
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
-
Methanolic ammonia
-
Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Silylation of the Heterocyclic Base:
-
To a suspension of 1,2,4-triazole-3-carboxamide in hexamethyldisilazane (HMDS), add a catalytic amount of ammonium sulfate.
-
Reflux the mixture until the solution becomes clear.
-
Remove the excess HMDS under reduced pressure to obtain the silylated base.
-
-
Glycosylation:
-
Dissolve the protected ribofuranose derivative and the silylated base in anhydrous acetonitrile.
-
Cool the mixture to 0°C and add TMSOTf dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.
-
Dry the organic layer, filter, and concentrate to give the crude protected nucleoside.
-
Purify by column chromatography.
-
-
Deprotection:
-
Dissolve the purified protected nucleoside in methanolic ammonia.
-
Stir the solution in a sealed vessel at room temperature for 24-48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the final ribavirin analogue.
-
Protocol 3: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol details a standard method to evaluate the antiviral efficacy of the synthesized compounds.
Materials:
-
Synthesized antiviral compound
-
Host cell line susceptible to the target virus (e.g., Vero cells for Herpes Simplex Virus)
-
Target virus stock of known titer
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed the host cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Compound Preparation:
-
Prepare a series of dilutions of the synthesized antiviral compound in cell culture medium.
-
-
Infection and Treatment:
-
When the cell monolayer is confluent, remove the growth medium.
-
Infect the cells with the target virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Add the different concentrations of the antiviral compound to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Overlay and Incubation:
-
Add an overlay medium containing agarose or methylcellulose to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days).
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells with a formalin solution.
-
Remove the overlay and stain the cells with crystal violet. The viable cells will be stained, and the plaques (areas of cell death) will appear as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the number of plaques by 50%.
-
Data Presentation
Quantitative data from antiviral assays should be summarized in a clear and structured format to allow for easy comparison of the efficacy and toxicity of the synthesized compounds.
Table 1: Antiviral Activity and Cytotoxicity of Mannofuranose-Derived Nucleoside Analogues
| Compound ID | Target Virus | Host Cell | IC₅₀ (µM)[1] | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀)[1] |
| Analogue 1 | Influenza A (H1N1) | MDCK | 24.3[1] | >100 | >4.1 |
| Analogue 2 | Influenza A (H1N1) | MDCK | 29.2[1] | >349 | >11.9 |
| Analogue 3 | Coxsackievirus B3 | Vero | 11.3 | >100 | >8.8 |
| Ribavirin | Influenza A (H1N1) | MDCK | 50.0 | >200 | >4.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Conclusion
β-D-Mannofuranose is a promising and versatile precursor for the synthesis of antiviral nucleoside analogues. The synthetic pathways, while requiring multiple steps of protection, modification, and deprotection, offer access to a diverse range of potential antiviral agents. The protocols provided herein serve as a foundational guide for researchers to explore the synthesis and evaluation of novel antiviral compounds derived from this readily available carbohydrate. Further investigation into more efficient synthetic routes and the exploration of a wider range of heterocyclic bases are warranted to fully exploit the potential of β-D-mannofuranose in antiviral drug discovery.
References
Application Notes and Protocols for Molecular Docking Studies with Beta-D-Mannofuranose Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing molecular docking studies with beta-D-mannofuranose and its derivatives. The protocols focus on the use of AutoDock Vina, a widely used open-source docking program, and highlight best practices for carbohydrate ligand docking. Concanavalin A, a well-characterized mannose-binding lectin, is used as a model receptor to illustrate the workflow. Additionally, this document summarizes quantitative data from various studies to provide a reference for binding affinities of mannofuranose derivatives against relevant protein targets.
Introduction to Molecular Docking of Carbohydrate Ligands
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein.[1] This method is instrumental in structure-based drug design for predicting the binding affinity and mode of interaction between a small molecule and its protein target.[1]
Docking carbohydrate ligands like this compound presents unique challenges compared to typical small drug-like molecules. The high flexibility of the glycosidic bonds and the numerous hydroxyl groups require specialized software and careful parameterization to achieve accurate results. Software such as AutoDock Vina, GOLD, Glide, and FlexX have been assessed for their ability to dock carbohydrate ligands.[2] For more complex oligosaccharides, specialized tools like Vina-Carb, which incorporates carbohydrate-specific energy functions into AutoDock Vina, can improve the accuracy of predicting glycosidic bond conformations.[2][3][4][5]
Quantitative Data on this compound Ligand Binding
The following table summarizes experimentally determined and computationally predicted binding data for this compound and its derivatives against common protein targets such as α-mannosidase and Concanavalin A. This data is crucial for validating docking protocols and for providing a baseline for virtual screening campaigns.
| Ligand | Protein Target | Method | Quantitative Data | Reference |
| 1,4-imino-ᴅ-lyxitol derivatives | GH38 α-mannosidases | Enzyme Inhibition Assay | Ki : 0.19 μM (6-Deoxy-DIM vs. AMAN-2) | [6][7] |
| α-D-Mannopyranosides with sulfonyl group | Drosophila melanogaster Golgi α-mannosidase IIb (dGMIIb) | Enzyme Inhibition Assay | IC50 : 1.5-2.5 mM | [8] |
| α-D-Mannopyranosides with sulfonyl group | Drosophila melanogaster lysosomal α-mannosidase (dLM408) | Enzyme Inhibition Assay | IC50 : 1.0-2.0 mM | [8] |
| Phenyltriazole conjugate of D-mannose | Aspergillus saitoi α1,2-mannosidase (GH47) | Enzyme Inhibition Assay | IC50 : 50-250 μM | [8] |
| Phenyltriazole conjugate of D-mannose | Jack bean α-mannosidase (GH38) | Enzyme Inhibition Assay | IC50 : 0.5-6 mM | [8] |
| Swainsonine | Jack bean α-mannosidase | Enzyme Inhibition Assay | IC50 : 1–5 × 10−7 M | [7] |
| Mannose nanoarrays | Concanavalin A | Surface Plasmon Resonance | Ka : ~105 M-1 | [2] |
| Methyl-α-D-mannopyranoside | Concanavalin A | X-ray Crystallography | - | [9] |
| α1-2 mannobiose | Concanavalin A | X-ray Crystallography | - | [10] |
| Synthetic high-mannose chain derivative | Concanavalin A | X-ray Crystallography | - | [11] |
Experimental Protocols
This section provides a detailed protocol for performing molecular docking of a this compound ligand with Concanavalin A using AutoDock Vina.
Software and Resources Required
-
MGLTools: Used for preparing protein and ligand files. (Available at --INVALID-LINK--)
-
AutoDock Vina: The molecular docking engine. (Available at --INVALID-LINK--)
-
PyMOL or Chimera: For visualization and analysis of results.
-
Protein Data Bank (PDB): To obtain the crystal structure of the receptor. (e.g., Concanavalin A, PDB ID: 5CNA)[9]
-
PubChem or other chemical databases: To obtain the 3D structure of the this compound ligand.
Protocol for Molecular Docking using AutoDock Vina
This protocol outlines the key steps from protein and ligand preparation to running the docking simulation and analyzing the results.
Step 1: Receptor Preparation
-
Obtain Protein Structure: Download the PDB file of Concanavalin A (e.g., 5CNA) from the RCSB PDB database. This structure contains methyl-α-D-mannopyranoside, a derivative of mannose, in the binding site.[9]
-
Clean the Protein: Open the PDB file in a molecular viewer like PyMOL or Chimera. Remove any existing ligands, water molecules, and co-factors that are not relevant to the docking study. For this protocol, we will remove the existing mannose derivative to perform a re-docking or to dock a new ligand. Save the cleaned protein as a new PDB file.
-
Prepare Receptor in AutoDockTools (ADT):
-
Launch ADT.
-
Go to File -> Read Molecule and open the cleaned PDB file.
-
Go to Edit -> Hydrogens -> Add. Choose "Polar only" and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose. Select the protein and save it in the PDBQT format (.pdbqt). This format includes atomic charges and atom types required by AutoDock Vina.[12]
-
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from a database like PubChem in SDF or MOL2 format.
-
Convert to PDB: Use a tool like Open Babel or PyMOL to convert the ligand file to the PDB format.
-
Prepare Ligand in AutoDockTools (ADT):
-
In ADT, go to Ligand -> Input -> Open and select the ligand's PDB file.
-
ADT will automatically add Gasteiger charges.
-
Go to Ligand -> Torsion Tree -> Detect Root. This defines the rotatable bonds. For a simple monosaccharide, the default settings are usually sufficient.
-
Go to Ligand -> Output -> Save as PDBQT. Save the ligand in the PDBQT format.
-
Step 3: Grid Box Generation
-
Define the Binding Site:
-
In ADT, with both the receptor and ligand PDBQT files loaded, go to Grid -> Grid Box.
-
A grid box will appear around the protein. Position and resize this box to encompass the known binding site of Concanavalin A. Information from the original PDB file (5CNA) or from literature can be used to identify the key binding residues.[9]
-
Note down the center coordinates (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z) of the grid box.
-
Step 4: Running AutoDock Vina
-
Create a Configuration File: Create a text file named config.txt and add the following lines, replacing the file names and coordinates with your own:
-
Run the Docking Simulation: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:
This will initiate the docking process, and the results will be saved in docking_results.pdbqt and docking_log.txt.
Step 5: Analysis of Results
-
Visualize Docking Poses: Open the receptor PDBQT file and the docking_results.pdbqt file in PyMOL or Chimera. The output file contains multiple binding poses ranked by their predicted binding affinity (in kcal/mol).
-
Analyze Interactions: Examine the top-ranked poses to identify key interactions such as hydrogen bonds, and hydrophobic interactions between the this compound ligand and the amino acid residues of Concanavalin A.
-
Review Log File: The docking_log.txt file contains the binding affinity scores for each predicted pose. The lower the score, the more favorable the binding.
Visualizations
Molecular Docking Workflow
The following diagram illustrates the general workflow for a molecular docking study.
Caption: A flowchart of the molecular docking process.
Conceptual Protein-Ligand Interaction Pathway
This diagram illustrates the conceptual steps involved in the interaction between a this compound ligand and its protein target, leading to a biological response.
Caption: Protein-ligand interaction pathway.
References
- 1. Concanavalin A - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vina-Carb: Improving Glycosidic Angles during Carbohydrate Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vina-Carb: Improving Glycosidic Angles during Carbohydrate Docking. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fate of beta-D-mannopyranose after its formation by endoplasmic reticulum alpha-(1-->2)-mannosidase I catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. ccsb.scripps.edu [ccsb.scripps.edu]
Synthesis of Mannofuranose-Containing Glycoconjugates: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of mannofuranose-containing glycoconjugates, intended for researchers, scientists, and professionals in the field of drug development and glycobiology. The following sections offer a comprehensive guide to chemical, enzymatic, and chemoenzymatic approaches, complete with quantitative data, step-by-step methodologies, and visual workflows to facilitate understanding and replication of these advanced synthetic processes.
Introduction
Mannofuranose, a five-membered ring isomer of mannose, is a crucial carbohydrate motif found in various biologically significant glycoconjugates, particularly in pathogenic microorganisms. Its unique structural features make it a key target for the development of novel therapeutics, including vaccines and anti-infective agents. The synthesis of well-defined mannofuranose-containing glycoconjugates is paramount for elucidating their biological functions and for advancing drug discovery programs. This guide outlines robust methods for the synthesis of these complex biomolecules.
I. Chemoenzymatic Synthesis of O-Mannosyl Glycans
This approach combines the precision of enzymatic catalysis with the versatility of chemical synthesis to construct complex O-mannosyl glycans. The strategy involves the chemical synthesis of core glycan scaffolds followed by enzymatic extension.
A. Chemical Synthesis of Core Scaffolds
The initial phase focuses on the chemical assembly of core mannosyl structures using protected monosaccharide building blocks. A convergent approach is often employed, starting from simple, commercially available materials.
Experimental Protocol: Synthesis of a Disaccharide Acceptor
-
Glycosylation: Dissolve mannoside donor 1 (1.0 equiv) and acceptor 2 (1.2 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the solution to -60°C.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv) dropwise.
-
Stir the reaction at -60°C and monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with triethylamine.
-
Warm the mixture to room temperature, dilute with DCM, and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the disaccharide.
| Step | Product | Starting Materials | Key Reagents | Yield (%) |
| 1 | Disaccharide 5 | Donor 2 , Acceptor 1 | TMSOTf | 85 |
| 2 | Thioglycosyl Donor 6 | Disaccharide 5 | i) TFA, DCM; ii) Zn, AcOH; iii) Ac₂O, Py | 80 (over 3 steps) |
| 3 | Protected Glycoamino Acid 7 | Donor 6 , Amino Acid 4 | NIS, AgOTf | 93 |
| 4 | Tetrasaccharide 10 | Diol 9 , Donor 3 | TMSOTf | 79 |
| 5 | Protected Tetrasaccharyl Amino Acid 12 | Donor 11 , Amino Acid 4 | NIS, AgOTf | 89 |
Table 1: Summary of yields for the chemical synthesis of O-mannosyl glycan core structures.[1]
B. Enzymatic Extension of Core Scaffolds
The chemically synthesized core structures are subsequently elongated using specific glycosyltransferases. This method leverages the high regio- and stereoselectivity of enzymes, avoiding the need for complex protecting group manipulations.
Experimental Protocol: Enzymatic Glycosylation
-
Reaction Setup: Dissolve the acceptor glycoamino acid (e.g., M201) in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a divalent cation (e.g., 10 mM MnCl₂).
-
Enzyme and Donor Addition: Add the appropriate glycosyltransferase (e.g., fucosyltransferase) and the corresponding sugar nucleotide donor (e.g., GDP-fucose).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.
-
Purification: Upon completion, purify the product using size-exclusion chromatography or reversed-phase HPLC.
This sequential enzymatic process allows for the controlled assembly of complex, asymmetric O-mannosyl glycans.[1]
II. Enzymatic Synthesis of β-(1,2)-Oligomannosides for Vaccine Development
The enzymatic synthesis of oligosaccharides offers a rapid and specific route to complex carbohydrate structures, which are valuable as vaccine candidates.[2] β-(1,2)-Mannooligosaccharides, in particular, are promising antigens against fungal infections like Candida albicans.[2]
A. Phosphorylase-Mediated Synthesis
This protocol utilizes a β-1,2-oligomannan phosphorylase for the synthesis of β-(1,2)-linked mannotriose and mannotetraose.
Experimental Protocol: One-Pot Synthesis of β-(1,2)-Mannotriose
-
Reaction Mixture: Prepare a reaction mixture containing D-mannose 1-phosphate (Man-1-P) as the donor substrate and D-mannose as the acceptor in a suitable buffer (e.g., 50 mM HEPES, pH 7.0). An excess of the donor substrate is used to drive the reaction to completion.[2]
-
Enzyme Addition: Add β-(1,2)-mannobiose phosphorylase to initiate the reaction.
-
Incubation and Monitoring: Incubate the reaction at 37°C. Monitor the formation of mannobiose, mannotriose, and mannotetraose by TLC.
-
Termination: Once the desired product (e.g., mannotetraose) is observed, terminate the reaction by heating the sample at 95°C for 10 minutes.[2]
-
Purification: Purify the resulting oligosaccharides by size-exclusion chromatography.
| Product | Donor Substrate | Acceptor Substrate | Enzyme | Yield (%) |
| β-(1,2)-Mannotriose | Man-1-P | D-Mannose | β-(1,2)-mannobiose phosphorylase | 57 |
Table 2: Yield for the one-pot enzymatic synthesis of β-(1,2)-mannotriose.[2]
References
Application Notes and Protocols: Synthesis of Intermediates for Trypanosoma cruzi Antigens and Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the synthesis of crucial intermediates for the development of diagnostic antigens and therapeutic agents against Trypanosoma cruzi, the causative agent of Chagas disease. The synthesis of well-defined and reproducible intermediates is paramount for advancing research and development in this field, moving away from the limitations of complex, poorly defined parasite lysates.
Synthetic Peptides as Diagnostic Antigens
The use of synthetic peptides representing specific epitopes of T. cruzi proteins offers significant advantages in terms of specificity and reproducibility for the serological diagnosis of Chagas disease. These peptides can be designed to be highly specific, reducing cross-reactivity with other pathogens like Leishmania spp.[1][2]
Data Presentation: Performance of Synthetic Peptide-Based Antigens
| Antigen | Assay Format | Sensitivity (%) | Specificity (%) | Serum Panel Size | Reference |
| Synthetic Tripeptide | ELISA (IgG) | 100 | Not specified | 40 Chagasic | [3] |
| Synthetic Tripeptide | ELISA (IgM) | 100 (acute) | 100 (vs. viral) | 9 acute, 57 viral | [3] |
| TcD and PEP2 (combined) | ELISA | Not specified | Not specified | 260 | [4] |
| CRA-1 and CRA-2 Peptides | ELISA | 100 | 100 | Not specified | [1] |
| FRA-1 Peptide | ELISA | 91.6 | 60 | Not specified | [1] |
| 7-Peptide Combination | ELISA | 96.3 | 99.15 | 199 | [2] |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a T. cruzi Antigenic Peptide
This protocol describes a general method for the synthesis of a target peptide, such as one derived from the Cytoplasmic Repetitive Antigen (CRA) or Flagellar Repetitive Antigen (FRA) of T. cruzi.[1]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid in DMF. Add HBTU and DIPEA to activate the amino acid. Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthetic peptide by mass spectrometry and analytical HPLC.
Logical Workflow for Peptide-Based Diagnostic Development
Caption: Workflow for the development of a synthetic peptide-based diagnostic assay for Chagas disease.
Synthesis of Glycoconjugates and Neoglycoproteins
Glycoconjugates, particularly mucins on the surface of T. cruzi, are highly immunogenic and represent key targets for both diagnostic and vaccine development. The synthesis of defined glycan structures and their conjugation to carrier proteins to create neoglycoproteins are crucial for studying these immune responses.[5][6][7]
Experimental Protocol: Chemoenzymatic Synthesis of a T. cruzi Mucin-Related Glycopeptide
This protocol outlines a chemoenzymatic approach for the synthesis of glycopeptide fragments related to T. cruzi mucins.[5][6]
Part 1: Chemical Synthesis of β-linked N-acetylglucosamine-Threonine
-
Synthesize a suitable 2-azido-2-deoxy-glucose donor.
-
Couple the donor to a protected threonine residue using a glycosylation promoter in acetonitrile to favor the formation of the β-linkage.
-
Perform deprotection steps to yield the GlcNAc-β-Thr intermediate.
Part 2: Enzymatic Galactosylation
-
Reaction Mixture: Prepare a reaction mixture containing the GlcNAc-β-Thr intermediate, UDP-galactose, bovine β-1,4-galactosyltransferase (β-1,4-GalT), and alkaline phosphatase in an appropriate buffer.
-
Incubation: Incubate the reaction at 30°C for 24-96 hours.[6]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography or mass spectrometry.
-
Purification: Purify the resulting LacNAc-β-Thr product using size-exclusion or ion-exchange chromatography.
Experimental Protocol: Synthesis of a Neoglycoprotein via Reductive Amination
This protocol describes the conjugation of a synthetic glycan (with a reducing end) to a carrier protein like Bovine Serum Albumin (BSA).[8]
Materials:
-
Bovine Serum Albumin (BSA)
-
Synthetic oligosaccharide with a reducing end
-
Sodium borate buffer (400 mM, pH 8.5)
-
Saturated sodium sulfate
-
Sodium cyanoborohydride (3 M)
-
PCR tubes
-
Dialysis tubing
Procedure:
-
Reaction Setup: In a 200-μL PCR tube, mix BSA, sodium borate buffer, saturated sodium sulfate, the oligosaccharide solution, and water.
-
Initiation: Add sodium cyanoborohydride to the mixture and cap the tube.
-
Incubation: Incubate the reaction in a thermal cycler at 56°C for 96 hours with a heated lid.
-
Dialysis: Dilute the reaction with water and transfer to a dialysis tube. Dialyze against water containing 6 mM NaCl three times to remove unreacted components.
-
Storage: Adjust the final concentration of the neoglycoprotein to 1.0 mg/mL and store at -20°C.
Synthesis Pathway for a Mucin-Related Neoglycoprotein
Caption: Chemoenzymatic synthesis of a T. cruzi mucin-related neoglycoprotein.
Synthesis of Small Molecule Intermediates for Drug Development
The development of new drugs for Chagas disease is a critical area of research. The synthesis of novel small molecules that target specific pathways in T. cruzi, such as the purine salvage pathway or ergosterol biosynthesis, is a key strategy.[9][10]
Data Presentation: Anti-T. cruzi Activity of Synthetic Small Molecules
| Compound Series | Derivative | Target | IC50 (µM) | Reference |
| Pyrazole-thiadiazole | 1c (2,4-diCl) | Intracellular amastigotes | 13.54 ± 4.47 | [11] |
| Pyrazole-thiadiazole | 2k (4-NO2) | Intracellular amastigotes | 10.37 ± 1.21 | [11] |
| 2-Nitropyrrole | 18 | Intracellular amastigotes | 3.6 ± 1.8 | [12] |
| 3-Cyanopyridine | - | Intracellular amastigotes | EC50 values provided | [13] |
| Purine Analogs | L4-0c, L4-1c, etc. | Intracellular amastigotes | IC50 ≤ 10x Benznidazole | [9] |
| Benznidazole (Ref.) | - | Intracellular amastigotes | 3.61 ± 1.25 | [11] |
Experimental Protocol: General Synthesis of 1-Aryl-1H-pyrazole-4-carbonitriles
This protocol describes the synthesis of a key intermediate for pyrazole-thiadiazole derivatives with anti-T. cruzi activity.[11]
Materials:
-
Arylhydrazine hydrochloride
-
Sodium acetate trihydrate
-
Ethoxymethylenemalononitrile
-
Ethanol
Procedure:
-
Step 1: React the commercially available arylhydrazine hydrochloride with sodium acetate trihydrate.
-
Step 2: Add ethoxymethylenemalononitrile to the reaction mixture. This proceeds through an addition-elimination Michael-type reaction.
-
Cyclization: The intermediate undergoes cyclization to furnish the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile intermediate.
-
Further Modification: This intermediate can then be subjected to further reactions, such as aprotic deamination using isobutyl nitrite, to generate a diverse library of compounds for screening.
Workflow for Small Molecule Drug Discovery
Caption: A typical workflow for the discovery of new anti-T. cruzi small molecules.
References
- 1. Chagas disease-specific antigens: characterization of epitopes in CRA/FRA by synthetic peptide mapping and evaluation by ELISA-peptide assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation ELISA diagnostic assay for Chagas Disease based on the combination of short peptidic epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of a synthetic tripeptide as antigen for detection of IgM and IgG antibodies to Trypanosoma cruzi in serum samples from patients with Chagas disease or viral diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Chemical and chemoenzymatic synthesis of glycosyl-amino acids and glycopeptides related to Trypanosoma cruzi mucins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. "SynThesis Of Neoglycoproteins/neoglycopeptides And Their Immunological" by Nathaniel Scott Schocker [scholarworks.utep.edu]
- 8. General Procedure for the Synthesis of Neoglycoproteins and Immobilization on Epoxide-Modifled Glass Slides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification of compounds with activity against Trypanosoma cruzi within a collection of synthetic nucleoside analogs [frontiersin.org]
- 10. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-Trypanosoma cruzi Activity of New Pyrazole-Thiadiazole Scaffolds | MDPI [mdpi.com]
- 12. Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Stereoselective β-Mannosylation
Welcome to the technical support center for stereoselective β-mannosylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging glycosylation reaction.
Troubleshooting Guide
This guide addresses common issues encountered during β-mannosylation experiments, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction is resulting in low β-selectivity and a high proportion of the α-anomer. What are the likely causes and how can I improve the stereoselectivity?
A1: Poor β-selectivity is a primary challenge in mannosylation due to the thermodynamic preference for the α-anomer, driven by the anomeric effect.[1][2] Several factors can contribute to this issue:
-
Ineffective Protecting Groups: The choice of protecting groups on the mannosyl donor is critical.[3] For instance, a 4,6-O-benzylidene acetal group is known to constrain the conformation of the donor, favoring the formation of the β-anomer.[4][5] Conversely, bulky protecting groups at the C3 position can diminish selectivity.[5] Using sterically minimal protecting groups like a 2-O-propargyl ether can enhance β-selectivity, especially when a bulky group is present at O-3.[5]
-
Reaction Conditions: The reaction temperature and order of reagent addition are crucial. Many successful protocols, such as the Crich β-mannosylation, rely on a "pre-activation" step where the mannosyl donor is activated at low temperatures (e.g., -78 °C) before the acceptor is added.[4][6][7] This minimizes the formation of the more stable α-anomer.
-
Donor/Acceptor Reactivity: The nucleophilicity of the glycosyl acceptor can influence the reaction mechanism and, consequently, the stereoselectivity.[8][9] Highly reactive acceptors tend to favor the β-product.[10]
Troubleshooting Steps:
-
Re-evaluate your protecting group strategy. If not already in use, consider a donor with a 4,6-O-benzylidene acetal. If bulky groups are present at C3, explore less sterically demanding alternatives.
-
Optimize reaction conditions. Implement a pre-activation protocol at low temperatures. Systematically vary the temperature to find the optimal balance between reactivity and selectivity.
-
Consider the acceptor's nucleophilicity. If possible, modify the acceptor to enhance its nucleophilicity.
Q2: The overall yield of my glycosylation reaction is low. What factors could be contributing to this?
A2: Low yields can stem from several sources, including incomplete reaction, side reactions, or degradation of products.
-
Poor Donor Activation: Incomplete activation of the glycosyl donor will naturally lead to low conversion. The choice and stoichiometry of the promoter are critical. For example, in the Crich method, triflic anhydride (Tf₂O) is a common activator.[4]
-
Side Reactions: The formation of elimination products or orthoesters can reduce the yield of the desired glycoside. The presence of a non-participating group at C2 is crucial to avoid orthoester formation.
-
Acceptor Reactivity: Low acceptor nucleophilicity can lead to slow reactions and the accumulation of side products.[11] For instance, sterically hindered or electron-poor acceptors may require longer reaction times or more forcing conditions, which can lead to degradation.[10]
-
Anomerization: The initially formed kinetic β-product can anomerize to the thermodynamically more stable α-anomer under the reaction conditions, especially if the reaction is not quenched at low temperature.[7]
Troubleshooting Steps:
-
Verify promoter activity and stoichiometry. Ensure the promoter is fresh and used in the correct amount.
-
Analyze crude reaction mixtures. Use techniques like ¹H NMR to identify potential side products, which can provide clues about competing reaction pathways.
-
Modify the acceptor. If feasible, use a more reactive acceptor or modify the existing one to increase its nucleophilicity.
-
Control reaction quenching. Quench the reaction at low temperature to prevent anomerization of the desired β-product.
Q3: I am observing the formation of unexpected side products. How can I identify and minimize them?
A3: The formation of side products is a common issue. Common side products include orthoesters, elimination products (glycals), and products resulting from the cleavage of protecting groups.
-
Orthoester Formation: This occurs when a participating protecting group at the C2 position (e.g., an acyl group) attacks the anomeric center. Using a non-participating group like a benzyl ether at C2 prevents this.[3]
-
Elimination Products: These can form under strongly basic or acidic conditions, particularly with less nucleophilic acceptors.[11]
-
Protecting Group Cleavage: Some protecting groups may not be stable under the reaction conditions. For example, acid-labile groups like benzylidene acetals can be partially cleaved if the reaction becomes too acidic.[11]
Troubleshooting Steps:
-
Select appropriate protecting groups. Ensure the C2 protecting group is non-participating. Verify the stability of all protecting groups under the planned reaction conditions.
-
Optimize the reaction pH. The use of a non-nucleophilic base, such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP), can scavenge acidic byproducts and prevent protecting group cleavage.[6]
-
Purify reagents. Ensure all reagents and solvents are pure and dry, as impurities can catalyze side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in stereoselective β-mannosylation?
A1: The primary challenge lies in overcoming the inherent thermodynamic and kinetic preferences for the formation of the α-glycosidic bond.[1][12] This preference is due to the anomeric effect, which stabilizes the α-anomer, and the steric hindrance at the C2 position, which disfavors the approach of the acceptor from the β-face.[2][12]
Q2: How does the 4,6-O-benzylidene protecting group promote β-selectivity?
A2: The 4,6-O-benzylidene acetal restricts the conformational flexibility of the pyranose ring.[4][5] This conformational constraint is thought to disfavor the formation of the oxocarbenium ion intermediate that would lead to the α-product, thereby favoring an SN2-like displacement of an α-anomeric intermediate to yield the β-mannoside.[8][13]
Q3: What is "pre-activation" and why is it important?
A3: Pre-activation is a strategy where the glycosyl donor is activated with a promoter at a low temperature in the absence of the glycosyl acceptor.[4][14] This allows for the formation of a reactive intermediate, such as an α-glycosyl triflate, which can then be intercepted by the acceptor in a stereoselective manner.[6][13] Adding the acceptor after the donor has been activated is often crucial for achieving high β-selectivity.[7]
Q4: Can enzymatic methods be used for β-mannosylation?
A4: Yes, enzymatic methods offer an alternative to chemical synthesis.[2] Glycosidases can be used in transglycosylation reactions to form β-mannosidic linkages.[2] While these methods can be highly stereoselective, they may have limitations in terms of substrate scope and reaction scale.[2]
Q5: Are there catalyst-controlled methods for β-mannosylation?
A5: Yes, recent research has focused on developing catalytic methods. For example, bis-thiourea catalysts have been shown to promote highly β-selective mannosylations under mild and neutral conditions, particularly with acetonide-protected donors.[1]
Data Presentation: Influence of Protecting Groups on β-Selectivity
The following table summarizes the effect of different protecting groups on the stereoselectivity of mannosylation reactions, based on data from various studies.
| Donor Protecting Groups | Catalyst/Promoter | Acceptor | α:β Ratio | Reference |
| Perbenzyl (2a) | Bis-thiourea (1) | Primary alcohol (3a) | 1:1 | [1] |
| Permethyl (2b) | Bis-thiourea (1) | Primary alcohol (3a) | 1:2 | [1] |
| 4,6-O-benzylidene (2c) | Bis-thiourea (1) | Primary alcohol (3a) | 1:1 | [1] |
| 2,3-O-acetonide (2d) | Bis-thiourea (1) | Primary alcohol (3a) | 1:16 | [1] |
| 2,3-O-acetonide (2f) | Bis-thiourea (1) | Primary alcohol (3a) | 1:32 | [1] |
| 2,3-O-acetonide (2f) | TMSOTf | Primary alcohol (3a) | 3:1 | [1] |
Experimental Protocols
Representative Protocol for Crich β-Mannosylation [4][6]
This protocol details the activation of a 4,6-O-benzylidene-protected mannosyl sulfoxide donor.
-
Preparation: A flame-dried flask containing molecular sieves is charged with the mannosyl sulfoxide donor (1.0 eq) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP, 1.5 eq).
-
Dissolution: The mixture is dissolved in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.05 M with respect to the donor.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Activation: Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) is added dropwise over 5 minutes. The reaction mixture is stirred at -78 °C for 30-60 minutes for the "pre-activation" step.
-
Glycosylation: A solution of the glycosyl acceptor (1.5 eq) in anhydrous dichloromethane is added dropwise to the reaction mixture at -78 °C over 10-15 minutes.
-
Warming: The reaction is allowed to stir at -78 °C for an additional 1-2 hours, then slowly warmed to 0 °C over 2 hours, and finally warmed to room temperature and stirred for another 1-2 hours.
-
Quenching and Work-up: The reaction is quenched by adding a few drops of triethylamine or pyridine. The mixture is filtered through Celite, and the filtrate is washed sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.
-
Characterization: The product structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The anomeric ratio (β:α) is determined by ¹H NMR analysis of the crude reaction mixture.
Visualizations
Caption: Experimental workflow for a typical Crich β-mannosylation reaction.
Caption: Proposed mechanistic pathways in stereoselective β-mannosylation.
References
- 1. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic β-Mannosylation of Phenylethanoid Alcohols [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 7. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04716A [pubs.rsc.org]
- 8. The influence of acceptor nucleophilicity on the glycosylation reaction mechanism - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04638J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Beta-D-Mannofuranose Synthesis
Welcome to the technical support center for the synthesis of beta-D-mannofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of beta-D-mannofuranosides, with a focus on improving yield and achieving the desired stereoselectivity.
Q1: My synthesis yields predominantly the pyranose form of mannose instead of the desired furanose form. How can I favor the formation of the mannofuranose ring?
A1: The six-membered pyranose ring is generally more thermodynamically stable than the five-membered furanose ring. To favor the furanose form, it is crucial to "lock" the mannose in the desired conformation using specific protecting groups. A common and effective strategy is the protection of D-mannose as 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose .[1][2][3] This is typically achieved by reacting D-mannose with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst. This di-acetal formation selectively yields the furanose isomer.
Q2: I have successfully synthesized my mannofuranose donor, but the glycosylation reaction results in a low yield of the desired beta-anomer, with the alpha-anomer being the major product. What factors influence anomeric selectivity and how can I improve the β:α ratio?
A2: Achieving high β-selectivity in mannofuranoside synthesis is a significant challenge due to the 1,2-cis relationship of the anomeric substituent and the adjacent group, which is sterically disfavored. Several factors influence the stereochemical outcome of a glycosylation reaction:
-
Choice of Glycosyl Donor: The leaving group at the anomeric position is critical. While trichloroacetimidates are common, other donors like glycosyl phosphates may offer different selectivity profiles.[4]
-
Reaction Conditions:
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction mechanism (SN1 vs. SN2). Non-polar, non-coordinating solvents may favor an SN2-like mechanism, which can lead to inversion of the anomeric stereocenter and potentially a higher yield of the β-product if starting from an α-donor.
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product.
-
Promoter/Catalyst: The choice of Lewis acid or promoter is crucial. For example, TMSOTf is a common promoter for trichloroacetimidate donors.[3] The use of tailored catalysts, such as bis-thiourea hydrogen-bond donors, has shown promise in controlling stereoselectivity in furanosylations.[4]
-
-
Protecting Groups: While the 2,3:5,6-di-O-isopropylidene groups lock the furanose form, other protecting groups on the acceptor molecule can influence its reactivity and the stereochemical outcome through steric or electronic effects.
Troubleshooting Steps to Improve β-Selectivity:
-
Start with a pure anomer of the glycosyl donor. Anomerization of furanosyl donors can be faster than for pyranosyl donors, so using an anomerically pure donor is a critical first step.[4]
-
Screen different solvents. Begin with non-coordinating solvents like dichloromethane or toluene and consider adding a nitrile solvent like acetonitrile, which can sometimes favor the formation of β-glycosides.
-
Vary the reaction temperature. Perform the reaction at temperatures ranging from -78°C to room temperature to find the optimal conditions for β-anomer formation.
-
Experiment with different promoters. If using a trichloroacetimidate donor, consider alternatives to TMSOTf, or explore different catalyst systems reported for stereoselective furanosylations.[4]
Q3: I am struggling with the purification of my final beta-D-mannofuranoside product. What are some common impurities and recommended purification techniques?
A3: Common impurities in mannofuranoside synthesis include the unreacted acceptor, the hydrolyzed glycosyl donor, and the undesired α-anomer.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purification.
-
Solvent System: A gradient of ethyl acetate in hexanes or toluene is often effective. The polarity of the solvent system will need to be optimized based on the specific protecting groups on your molecule.
-
Co-elution: The α and β anomers can sometimes be difficult to separate. Careful selection of the solvent system and using a long column can improve resolution. In some cases, preparative HPLC may be necessary.
-
-
Crystallization: If the desired β-anomer is a solid, crystallization can be an effective purification method.
Q4: Are there any enzymatic methods available for the synthesis of beta-D-mannofuranosides?
A4: While enzymatic methods are powerful for stereoselective synthesis, specific enzymes for the synthesis of beta-D-mannofuranosides are not widely reported in the literature. Some β-glucosidases have been shown to catalyze the synthesis of β-D-mannopyranosides, but with low yields.[5] The substrate specificity of glycosyltransferases and glycosidases is often high, and they may not readily accept a mannofuranose donor or produce a furanosidic linkage. Research in this area is ongoing, and future developments may provide enzymatic routes to these challenging molecules.
Data Presentation
The following tables summarize quantitative data from relevant literature to aid in experimental design and comparison.
Table 1: Protecting Group Strategy for Mannofuranose Synthesis
| Starting Material | Reagents and Conditions | Protected Product | Yield | Reference |
| D-Mannose | Acetone, H₂SO₄ | 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose | High | [1][3] |
| 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose | Trichloroacetonitrile, DBU | 2,3:5,6-di-O-isopropylidene-1-O-trichloroacetamidyl-α-D-mannofuranose | High | [3] |
Table 2: Glycosylation Reactions of Mannofuranose Donors (Example)
| Glycosyl Donor | Acceptor | Promoter | Product | Anomeric Ratio (β:α) | Yield | Reference |
| 2,3:5,6-di-O-isopropylidene-1-O-trichloroacetamidyl-α-D-mannofuranose | 7-(2-hydroxyethoxy)-4-methyl coumarin | TMSOTf | 7-O-ethoxy-α-(2,3,5,6-di-O-isopropylidene-mannofuranosyl)-4-methyl-coumarin | α-anomer only | 59% | [3] |
Note: Data for a successful, high-yield synthesis of a beta-D-mannofuranoside is limited in the current literature, highlighting the synthetic challenge.
Experimental Protocols
The following is a detailed methodology for a key step in the synthesis of a mannofuranose donor, which can then be used in glycosylation reactions to attempt the synthesis of beta-D-mannofuranosides.
Protocol 1: Synthesis of 2,3:5,6-di-O-isopropylidene-1-O-trichloroacetamidyl-α-D-mannofuranose [3]
Part A: Synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
-
Materials: D-mannose, anhydrous acetone, concentrated sulfuric acid, anhydrous sodium carbonate.
-
Procedure:
-
Suspend D-mannose in anhydrous acetone.
-
Cool the suspension in an ice bath.
-
Add concentrated sulfuric acid dropwise with stirring.
-
Allow the reaction to stir at room temperature until the D-mannose has dissolved and the reaction is complete (monitor by TLC).
-
Neutralize the reaction mixture by adding anhydrous sodium carbonate and stir for 30 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose.
-
Part B: Synthesis of the Trichloroacetimidate Donor
-
Materials: 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, anhydrous dichloromethane, trichloroacetonitrile, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Procedure:
-
Dissolve 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose in anhydrous dichloromethane.
-
Add trichloroacetonitrile to the solution.
-
Cool the reaction mixture to 0°C.
-
Add a catalytic amount of DBU dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,3:5,6-di-O-isopropylidene-1-O-trichloroacetamidyl-α-D-mannofuranose.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the synthesis of beta-D-mannofuranosides.
Caption: Synthetic workflow for beta-D-mannofuranoside.
Caption: Troubleshooting low beta-anomer yield.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis, Characterization and Physicochemical Analysis of some Mannofuranoside Derivatives with Potent Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. Stereospecific Furanosylations Catalyzed by Bis-Thiourea Hydrogen-Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of cholecalciferol glycosides using β-glucosidase from sweet almond - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anomerization Control of β-D-Mannofuranose
Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-D-mannofuranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent anomerization and maintain the desired β-anomeric configuration during your chemical reactions.
Troubleshooting Guide: Preventing Anomerization of β-D-Mannofuranose
Anomerization, the interconversion of α and β anomers, is a common challenge in carbohydrate chemistry. For β-D-mannofuranose, maintaining the desired anomeric purity is crucial for biological activity and synthetic success. This guide addresses specific issues you may encounter.
Problem 1: Significant formation of the α-anomer during glycosylation.
-
Possible Cause: Reaction conditions favoring thermodynamic equilibration. Acidic or basic conditions can catalyze the ring-opening and closing mechanism that leads to anomerization.
-
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature can favor the kinetically controlled product, which is often the desired β-anomer in SN2-type glycosylations.
-
Catalyst/Promoter Choice: For glycosylations, the choice of promoter is critical. Promoters that favor the formation of a transient α-glycosyl halide or triflate can lead to SN2 attack by the acceptor alcohol, yielding the β-glycoside with high selectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates. Non-polar, non-coordinating solvents are often preferred for stereoselective glycosylations.
-
Protecting Groups: The choice of protecting groups on the mannofuranose donor can have a profound impact on stereoselectivity. Consider using participating groups at C-2 if the α-anomer is desired, and non-participating groups for the β-anomer.
-
Problem 2: Anomerization during protecting group manipulation.
-
Possible Cause: Use of acidic or basic reagents for protection or deprotection.
-
Troubleshooting Steps:
-
Orthogonal Protecting Group Strategy: Employ protecting groups that can be removed under neutral conditions. For example, benzyl ethers can be removed by hydrogenolysis, and silyl ethers can be removed with fluoride reagents.
-
pH Control: If acidic or basic conditions are unavoidable, carefully buffer the reaction mixture and minimize reaction times.
-
Sterically Hindered Reagents: For the introduction of protecting groups, sterically bulky reagents may show a preference for the less hindered equatorial position of the anomeric hydroxyl group in the β-anomer.
-
Problem 3: Difficulty in purifying the desired β-anomer from an anomeric mixture.
-
Possible Cause: Similar polarity of the α and β anomers.
-
Troubleshooting Steps:
-
Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography. Sometimes, a subtle change in solvent polarity can achieve separation.
-
Derivatization: If the anomers are inseparable, consider derivatizing the anomeric hydroxyl group with a bulky protecting group. The resulting diastereomers may have different chromatographic properties.
-
Crystallization: In some cases, one anomer may be selectively crystallized from the mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of anomerization in mannofuranose?
A1: Anomerization of mannofuranose proceeds through a ring-opening and closing mechanism. In the presence of an acid or base catalyst, the hemiacetal at the anomeric carbon (C-1) can open to form the acyclic aldehyde form. Rotation around the C1-C2 bond allows for recyclization from either face of the carbonyl group, leading to a mixture of α and β anomers.
Q2: Which protecting groups are recommended to stabilize the β-anomer of mannofuranose?
A2: While specific data for mannofuranose is limited, principles from manno- and galactopyranose chemistry can be applied. Non-participating protecting groups at C-2, such as benzyl ethers, are generally preferred for the synthesis of β-mannosides. For furanosides, per-O-benzoylation has been used in the synthesis of β-D-galactofuranosides and may be a viable strategy for mannofuranose. The use of sterically demanding silyl ethers, such as tert-butyldimethylsilyl (TBDMS), has been shown to favor the formation of β-furanosides in some cases.
Q3: What are the ideal reaction conditions for a stereoselective β-mannofuranosylation?
A3: Based on analogous systems, a general approach for β-mannosylation involves the use of a mannosyl donor with a non-participating protecting group at C-2. The reaction is typically carried out at low temperatures in a non-polar solvent. Promoters that generate a reactive α-intermediate, which then undergoes SN2 inversion with the acceptor, are preferred. For example, the use of a sulfoxide donor activated with triflic anhydride at -78 °C has been successful for the synthesis of β-mannopyranosides.
Q4: How can I monitor the anomeric ratio during my reaction?
A4: The anomeric ratio can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy. The anomeric protons (H-1) of the α and β anomers typically have distinct chemical shifts and coupling constants. Proton NMR (¹H NMR) is a quick and effective way to determine the ratio of the two anomers in a reaction mixture. For more detailed structural analysis, 2D NMR techniques like COSY and HSQC can be employed.
Data Presentation
Table 1: Influence of Protecting Groups on Anomeric Selectivity in Mannopyranoside Synthesis (Illustrative)
| Donor Protecting Groups | Acceptor | Promoter | Solvent | Temp (°C) | α:β Ratio | Reference |
| 4,6-O-Benzylidene, 2,3-di-O-benzyl | Simple alcohol | Tf₂O | CH₂Cl₂ | -78 | 1:9 | [1] |
| Per-O-benzoyl | Simple alcohol | SnCl₄ | CH₂Cl₂ | 0 | Predominantly β | Inferred from galactofuranoside synthesis[2][3] |
| Per-O-TBDMS | - | - | DMF | RT | Predominantly β | Inferred from galactofuranoside synthesis |
Note: Data for mannofuranosides is scarce; this table provides examples from manno- and galactopyranoside/furanoside chemistry to guide experimental design.
Experimental Protocols
Protocol 1: General Procedure for Stereoselective β-Mannopyranosylation (Adaptable for Mannofuranose)
This protocol is based on the synthesis of β-mannopyranosides and can be adapted as a starting point for β-mannofuranosylation.
-
Donor Preparation: Synthesize the mannofuranosyl donor with a suitable leaving group at the anomeric position and non-participating protecting groups (e.g., benzyl ethers) at other hydroxyl positions.
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve the mannofuranosyl donor and a hindered, non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Activation: Add triflic anhydride (Tf₂O) dropwise to the cooled solution. Stir for 30 minutes to form the presumed α-mannofuranosyl triflate intermediate.
-
Glycosylation: Add a solution of the acceptor alcohol in anhydrous CH₂Cl₂ dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a few drops of pyridine or triethylamine.
-
Workup and Purification: Allow the reaction to warm to room temperature, dilute with CH₂Cl₂, and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the β-mannofuranoside.
Mandatory Visualizations
Caption: Mechanism of anomerization of D-mannofuranose.
Caption: Workflow for optimizing β-mannofuranosylation.
References
- 1. researchgate.net [researchgate.net]
- 2. The glycosyl-aldonolactone approach for the synthesis of beta-D-Galf-(1-->3)-D-Manp and 3-deoxy-beta-D-xylo-hexofuranosyl-(1-->3)-D-Manp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1-->3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glycosylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during glycosylation reactions, with a specific focus on the low reactivity of mannosyl donors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My mannosylation reaction is sluggish or shows no product formation.
Question: I have set up my mannosylation reaction, but the TLC analysis shows a significant amount of unreacted starting material even after several hours. What are the potential causes and how can I improve the reaction rate?
Answer: Sluggish or failed mannosylation reactions are common and can often be attributed to the inherent low reactivity of the mannosyl donor, a concept often described by the "armed-disarmed" principle.[1] "Disarmed" donors, typically those with electron-withdrawing protecting groups like acetyl or benzoyl esters, are less reactive because these groups decrease electron density at the anomeric center, destabilizing the crucial oxocarbenium ion intermediate.[1] In contrast, "armed" donors with electron-donating groups like benzyl ethers are more reactive.[1]
Here are several troubleshooting steps to enhance the reactivity of your system:
-
Increase Activator/Promoter Concentration: The activation of the donor may be suboptimal. Gradually increasing the equivalents of your Lewis acid promoter (e.g., TMSOTf, BF₃·Et₂O) can enhance the rate of activation and subsequent glycosylation.[1]
-
Elevate Reaction Temperature: Cautiously increasing the reaction temperature can improve reaction kinetics.[1] However, be mindful that higher temperatures can also lead to side reactions, such as the formation of trichloroacetamides from trichloroacetimidate donors.[2] Some reactions have shown improved α-selectivity and yield at higher temperatures, such as refluxing toluene.[3]
-
Switch to a Stronger Activator: If you are using a mild activator, it may not be potent enough for a disarmed donor. Consider switching to a more powerful activating system. The choice of promoter and leaving group are often paired for optimal reactivity.[4]
-
Evaluate Your Protecting Groups: The electronic nature of the protecting groups on your mannosyl donor has a profound effect on its reactivity.[5][6] If feasible, consider synthesizing a donor with more "arming" protecting groups, such as benzyl ethers, instead of "disarming" acyl groups.[1] Conformation-constraining protecting groups, like a 4,6-O-benzylidene acetal, can also significantly influence reactivity and stereoselectivity.[5][7]
-
Check the Acceptor's Reactivity: The nucleophilicity of the glycosyl acceptor is also critical. Sterically hindered or electronically deactivated acceptors will react more slowly.[1][8] Increasing the equivalents of the acceptor can sometimes help drive the reaction forward.[1]
Issue 2: My reaction is messy, with multiple byproducts and low yield.
Question: My TLC plate shows multiple spots, and the yield of my desired product is very low. What are the common side reactions and how can I minimize them?
Answer: The formation of multiple byproducts in mannosylation reactions often points to issues with reaction conditions or the stability of the donor and activator. Here are some common causes and solutions:
-
Moisture Contamination: Glycosylation reactions are highly sensitive to moisture, which can lead to hydrolysis of the glycosyl donor or the activator. Ensure all glassware is rigorously dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). The use of freshly activated molecular sieves (4Å) is crucial to scavenge any trace amounts of water.[1]
-
Donor-Derived Side Reactions: Certain donors are prone to specific side reactions. For example, trichloroacetimidate donors can undergo an intermolecular reaction to form a stable anomeric trichloroacetamide, consuming the donor in a non-productive pathway.[2] This is particularly problematic with less reactive acceptors. Using an "inverse glycosylation" protocol, where the acceptor is added to the activator before the donor, can sometimes minimize this side reaction.[2]
-
Anomerization: The formation of the undesired anomer can lead to a complex product mixture and lower the yield of the target compound. Stereoselectivity is influenced by a complex interplay of factors including the donor's protecting groups, the solvent, temperature, and the activator system.[7][9][10] For instance, a 4,6-O-benzylidene acetal on a mannosyl donor is known to favor the formation of β-mannosides.[5][7]
-
Solvent Effects: The solvent can influence the reaction pathway. Coordinating solvents like acetonitrile can sometimes promote unwanted side reactions. Less coordinating solvents like dichloromethane (DCM) or diethyl ether are often preferred.[1]
Issue 3: I am struggling to achieve the desired stereoselectivity (α vs. β).
Question: My reaction is yielding the wrong anomer, or a mixture of anomers that are difficult to separate. How can I control the stereochemical outcome of my mannosylation?
Answer: Achieving high stereoselectivity in mannosylation is a significant challenge. The formation of the α-glycoside is often kinetically favored, while the synthesis of the β-mannoside is notoriously difficult.[11][12] Control over stereoselectivity is primarily exerted by the strategic choice of protecting groups and reaction conditions.
-
For β-Mannosylation:
-
Conformationally Rigid Donors: The most successful strategies for β-mannosylation often involve using donors with conformation-constraining protecting groups, such as a 4,6-O-benzylidene acetal.[5][7] This group restricts the pyranose ring's conformation, which can lead to the formation of an α-glycosyl triflate intermediate. This intermediate shields the α-face, forcing the acceptor to attack from the β-face in an Sₙ2-like displacement.[7]
-
Pre-activation or Aging: To favor this pathway, the donor is often "pre-activated" with the promoter before the acceptor is added.[7]
-
-
For α-Mannosylation:
-
Neighboring Group Participation: While a participating group at the C2 position (like an acetyl group) typically yields a 1,2-trans product (which would be a β-mannoside), the axial orientation of the C2 substituent in mannose means that participation actually leads to the α-product.[13]
-
Thermodynamic Control: In some cases, particularly with trichloroacetimidate donors, running the reaction at higher temperatures can favor the thermodynamically more stable α-anomer.[3]
-
Lewis Acid Choice: Strongly Lewis acidic conditions, often with promotors like TMSOTf, tend to favor the formation of α-products, especially when non-participating protecting groups are used.[11]
-
Data Summary
The choice of activator, donor protecting groups, and leaving group significantly impacts the yield and stereoselectivity of mannosylation reactions.
Table 1: Effect of Leaving Group and Promoter on Glycosylation Yield
| Donor Leaving Group | Promoter/Activator | Acceptor | Yield (%) | Anomeric Selectivity (α:β) | Reference |
| Benzoyloxy (β) | MeSCH₂Cl / KI | Steroid | 69 | N/A | [4] |
| Benzoyloxy (α) | MeSCH₂Cl / KI | Steroid | 68 | N/A | [4] |
| Trichloroacetimidate | MeSCH₂Cl / KI | Steroid | 61 | N/A | [4] |
| Chloro | MeSCH₂Cl / KI | Steroid | 56 | N/A | [4] |
| Fluoro | MeSCH₂Cl / KI | Glucosyl Acceptor | 33 | N/A | [4] |
| Bromo | MeSCH₂Cl / KI | Glucosyl Acceptor | 0 | N/A | [4] |
| Ethylthio (EtS) | MeSCH₂Cl / KI | Glucosyl Acceptor | 0 | N/A | [4] |
Table 2: Influence of Donor Protecting Groups on Mannosylation Stereoselectivity
| Donor C2/C3 Protecting Groups | Activator | Acceptor | Yield (%) | Anomeric Selectivity (α:β) | Reference |
| 2,3-O-Acetonide | Bis-thiourea Catalyst 1 | Primary Alcohol | N/A | 1:16 to 1:32 | [11] |
| Per-benzyl | Bis-thiourea Catalyst 1 | Primary Alcohol | N/A | 1:1 to 1:2 | [11] |
| 2,3-O-Acetonide | TMSOTf | Primary Alcohol | N/A | Major α | [11] |
| 4,6-O-Benzylidene | Triflic anhydride | Mannosyl Acceptor (2-OH) | 84 | 1:11 | [14] |
| Per-acetyl (participating) | Triflic anhydride | Mannosyl Acceptor (2-OH) | 55 | α only | [14] |
Key Experimental Protocols
Protocol 1: General Procedure for TMSOTf-Promoted Glycosylation
This protocol provides a general guideline for a glycosylation reaction using a mannosyl donor and a glycosyl acceptor activated by trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Preparation:
-
Dry all glassware in an oven at >100°C overnight and allow to cool under a stream of dry argon or nitrogen.
-
Add the mannosyl donor (1.0 equivalent), the glycosyl acceptor (1.2–1.5 equivalents), and freshly activated 4Å molecular sieves to the reaction flask.
-
Seal the flask with a septum and purge with an inert atmosphere.
-
-
Reaction Setup:
-
Add anhydrous dichloromethane (DCM) via syringe to dissolve the reagents.
-
Cool the reaction mixture to the desired starting temperature (e.g., -40 °C, -20 °C, or 0 °C) using an appropriate cooling bath (e.g., dry ice/acetonitrile).
-
-
Activation and Reaction:
-
Slowly add the TMSOTf promoter (typically 0.1–0.3 equivalents for activation) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 30 minutes to several hours.
-
-
Quenching and Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite to remove the molecular sieves, and wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired glycosylated product.
-
(Note: This is a general protocol. Equivalents of reagents, temperature, and reaction times should be optimized for your specific substrates.)[1][3]
Visual Guides
Diagram 1: Troubleshooting Workflow for Low Reactivity
Caption: A stepwise guide for troubleshooting low-yielding mannosylation reactions.
Diagram 2: The "Armed" vs. "Disarmed" Principle
Caption: Electron-donating ("armed") vs. electron-withdrawing ("disarmed") groups.
Diagram 3: Competing Reaction Pathways for Trichloroacetimidate Donors
Caption: Glycosylation vs. byproduct formation with trichloroacetimidate donors.
References
- 1. benchchem.com [benchchem.com]
- 2. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Glucosylations and Mannosylations Using Anomeric Benzoyloxy as a Leaving Group Activated by Sulfonium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of protecting groups on the reactivity and selectivity of glycosylation: chemistry of the 4,6-o-benzylidene protected mannopyranosyl donors and related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | MDPI [mdpi.com]
- 8. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. users.ox.ac.uk [users.ox.ac.uk]
Technical Support Center: Optimizing Glycosylation Reactions for Furanosides
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing glycosylation reactions for the synthesis of furanosides.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the experimental process.
Question 1: Why am I getting a low yield in my furanoside glycosylation reaction?
Answer: Low yields in furanoside synthesis can be attributed to several factors. The furanoside ring is generally less thermodynamically stable than the corresponding pyranoside form, which can lead to challenges in its formation and stability.[1][2][3] Common causes for low yields include:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Degradation of Starting Materials or Product: Furanosides can be sensitive to strongly acidic conditions, which may lead to ring-opening or polymerization, especially in the presence of water.[4] Consider using milder acid catalysts or ensuring anhydrous conditions.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. The optimization of these parameters is often necessary to achieve satisfactory yields.[5]
-
Formation of Side Products: Competing side reactions can consume starting materials and reduce the yield of the desired product.[4]
-
Purification Issues: The desired furanoside product may be lost during the purification process.[4]
Question 2: My reaction is producing a mixture of anomers (α and β). How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity in furanoside glycosylation is a common challenge. The stereochemical outcome is influenced by a complex interplay of factors:[6][7]
-
Protecting Groups: The nature of the protecting groups on the glycosyl donor, particularly at the C2 position, plays a significant role. A participating group (e.g., an acyl group) at C2 will typically favor the formation of the 1,2-trans product.[8][9] Non-participating groups (e.g., a benzyl ether) are often used to favor the 1,2-cis product.[9]
-
Solvent: The solvent can influence the stereochemical outcome. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) can enhance α-selectivity.[7]
-
Catalyst/Promoter: The choice of Lewis acid or other promoter can impact the anomeric ratio.[5][10] For instance, certain organocatalysts have been shown to provide either the pyranoside or furanoside as the major product depending on the reaction conditions.[5]
-
Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity.
-
Acceptor Nucleophilicity: The reactivity of the glycosyl acceptor can also affect the stereoselectivity of the reaction.[7]
Question 3: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?
Answer: The formation of a dark, tarry substance is often indicative of polymerization of the furan product or starting materials.[4] Furans, especially those with electron-releasing substituents, are susceptible to polymerization under acidic conditions.[4] To mitigate this issue:
-
Use Milder Reaction Conditions: Opt for milder acid catalysts (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) or Lewis acids.[4]
-
Lower the Temperature: Running the reaction at a lower temperature can reduce the rate of polymerization.[4]
-
Ensure Anhydrous Conditions: Water can promote side reactions, including ring-opening, which can lead to the formation of polymerizable intermediates.[4] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Minimize Reaction Time: Closely monitor the reaction and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.[4]
Question 4: How can I effectively purify my furanoside product?
Answer: The purification of furanosides can be challenging due to their potential instability.[4]
-
Column Chromatography: This is a standard method for purification. However, the acidic nature of silica gel can sometimes lead to the degradation of sensitive furanosides.[4] To address this, the silica gel can be neutralized by washing with a solution of triethylamine in the eluent.
-
Distillation: For volatile furanosides, distillation under reduced pressure can be an effective purification method.[4] However, care must be taken as excessive heat can cause decomposition.[4]
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data from various studies on furanoside glycosylation, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Lewis Acid-Catalyzed Glycosylation of Furanosides
| Glycosyl Donor | Acceptor | Promoter (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| Galactosyl thioimidoyl donor | Simple alcohol | ZnCl₂ (1.2) | CH₂Cl₂ | RT | 2 | 85 | modest α | [10] |
| Galactosyl thioimidoyl donor | Disaccharide (primary OH) | ZnCl₂ (1.2) | CH₂Cl₂ | RT | 2 | 70-80 | modest α | [10] |
| Furanosyl bromide | Galactopyranoside | BPhen (0.05) | MTBE/CH₂Cl₂ (5:1) | 25 | 6 | 84 | 15:1 | [11] |
| O-methyl furanoside | Allyltrimethylsilane | Oxo-Re complex (0.15), Cu(OTf)₂ (0.05) | CH₂Cl₂ | -50 to -30 | - | high | 1,3-cis-1,4-trans | [12][13] |
Table 2: Protecting Group-Free Furanoside Glycosylation
| Glycosyl Donor | Acceptor | Catalyst | Conditions | Major Product | Yield (%) | Reference |
| Unprotected Ribose | Purine/Pyrimidine bases | PPh₃, DIAD | - | β-ribosyl nucleosides (pyranoside dominant) | moderate to good | [5] |
| Unprotected Sugar | Aliphatic alcohol | Ti(II), D-mandelic acid | - | Glycosyl furanoside | moderate to quantitative | [5] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Furanosylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅ or CaCl₂).
-
Dry the solvent (e.g., dichloromethane) over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere (e.g., argon or nitrogen).
-
Ensure the glycosyl donor, acceptor, and Lewis acid are anhydrous.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the glycosyl acceptor (1.0 equivalent) and activated molecular sieves (3Å or 4Å).
-
Dissolve the acceptor and molecular sieves in the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., -78°C, -40°C, or 0°C) using an appropriate cooling bath.
-
In a separate flame-dried flask, dissolve the glycosyl donor (1.2-1.5 equivalents) in the anhydrous solvent.
-
Add the solution of the glycosyl donor to the cooled acceptor solution dropwise via a syringe or cannula.
-
After stirring for a few minutes, add the Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂) dropwise.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding a few drops of a quenching agent (e.g., triethylamine or pyridine).
-
Allow the reaction mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite to remove the molecular sieves, and wash the Celite with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Visualizations
Caption: General experimental workflow for furanoside glycosylation.
Caption: Troubleshooting decision tree for furanoside glycosylation.
Caption: Factors influencing stereoselectivity in furanoside glycosylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Twenty Years of Mycobacterial Glycans: Furanosides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Driving Force of the Pyranoside-into-Furanoside Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 1,2-cis Glycosidic Bond Formation
Welcome to the technical support center for stereoselective glycosylation. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 1,2-cis glycosidic linkages. The formation of these bonds is a significant hurdle in carbohydrate chemistry, often complicated by steric hindrance and competing reaction pathways.[1][2][3] This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data to help you navigate these complex reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No 1,2-cis Selectivity (Mixture of Anomers)
Q: My glycosylation reaction is producing a mixture of α and β anomers, with poor selectivity for the desired 1,2-cis product. What are the primary factors to investigate?
A: Poor 1,2-cis selectivity is a common problem and typically stems from a failure to adequately control the stereochemical outcome of the glycosylation.[1][4] The formation of 1,2-cis linkages requires the absence of neighboring group participation from the C-2 substituent, which would otherwise lead to the 1,2-trans product.[5][6] Here’s a prioritized checklist of factors to troubleshoot:
-
C-2 Protecting Group: The most critical factor is the protecting group at the C-2 position of the glycosyl donor.[1][5] For 1,2-cis synthesis, a non-participating group is essential.[1][7] Ether-type protecting groups like benzyl (Bn) or methyl (Me) are standard choices.[8] If you are using an acyl-type group (e.g., acetyl, benzoyl) at C-2, it will participate to form a stable dioxolenium ion intermediate, which strongly directs the reaction toward the 1,2-trans product.[5][9]
-
Solvent Effects: The reaction solvent can profoundly influence the stereoselectivity by stabilizing or destabilizing key intermediates. Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are known to favor the formation of the α-anomer (a 1,2-cis product for glucose/galactose) through the "in situ anomerization" of the glycosyl donor.
-
Promoter/Catalyst System: The choice of promoter or catalyst is crucial. Some systems are inherently more selective.
-
Action: Investigate catalyst systems known to promote 1,2-cis selectivity. For example, certain organocatalysts like thiourea or phenanthroline derivatives have been developed for this purpose.[10][11][12] Metal-catalyzed systems, such as those using iron or zinc salts, have also shown excellent 1,2-cis selectivity.[13][14]
-
-
Temperature: Glycosylation reactions are often temperature-sensitive. Lower temperatures can enhance selectivity by favoring the kinetic product.
-
Action: Try running the reaction at a lower temperature (e.g., -78 °C) to see if selectivity improves.
-
Below is a troubleshooting workflow to guide your decision-making process.
Caption: Troubleshooting workflow for poor 1,2-cis selectivity.
Issue 2: Reaction is Slow or Yields are Low
Q: I have achieved good 1,2-cis selectivity, but the reaction is very slow or the overall yield is poor. How can I improve this?
A: Low reactivity can be as frustrating as poor selectivity. This issue often relates to the reactivity of the glycosyl donor, the nucleophilicity of the acceptor, or steric hindrance around the reaction centers.
-
Glycosyl Donor Reactivity: The choice of leaving group on the anomeric carbon significantly impacts reactivity.[1]
-
Steric Hindrance: A bulky protecting group near the anomeric center or a sterically hindered glycosyl acceptor can dramatically slow down the reaction.[1][6]
-
Action: Evaluate the steric bulk of protecting groups on both the donor and acceptor. While sometimes unavoidable, see if a less bulky protecting group can be used without compromising other aspects of your synthesis. For instance, the steric bulk of remote substituents at C-6 has been shown to beneficially shield the top face of the ring, favoring 1,2-cis attack, but excessive bulk can hinder the reaction entirely.[1]
-
-
Activation Conditions: The promoter and its concentration must be sufficient to activate the donor effectively.
-
Action: Ensure your promoter (e.g., TMSOTf, BF₃·OEt₂) is fresh and used in the correct stoichiometric amount. Sometimes, a slight excess of the promoter can improve reaction rates.
-
Frequently Asked Questions (FAQs)
Q1: What is "remote participation" and how can it be used to favor 1,2-cis glycosylation?
A: Remote participation is a strategy where a protecting group at a position other than C-2 (typically C-4 or C-6) assists in controlling stereoselectivity.[1][16] An acyl group (like pivaloyl or levulinoyl) at C-4 or C-6 can "reach over" and shield one face of the oxacarbenium ion intermediate.[16][17] This participation blocks the nucleophilic attack from that side, directing the glycosyl acceptor to the opposite face and leading to the 1,2-cis product.[5][16] Studies have shown that electron-donating substituents on these participating acyl groups can increase the efficiency of this remote participation, leading to higher α-selectivity in galactose glycosylations.[16]
Caption: Mechanism of remote participation for 1,2-cis selectivity.
Q2: How do chiral auxiliaries work to control 1,2-cis selectivity?
A: A chiral auxiliary is a chiral moiety attached to the glycosyl donor, typically at the C-2 position, that directs the stereochemical outcome of the reaction.[5][6] Upon activation of the donor, the auxiliary participates in forming a rigid cyclic intermediate.[4] The conformation of this intermediate is dictated by the stereochemistry of the auxiliary, forcing the glycosyl acceptor to attack from a specific face to avoid steric clashes, thereby leading to high 1,2-cis selectivity.[1][9] For example, an (S)-phenylthiomethylbenzyl ether auxiliary at C-2 has been shown to effectively produce 1,2-cis glycosides.[6]
Q3: Can you explain the role of a "non-participating group" at the C-2 position?
A: A non-participating group at the C-2 position is one that cannot form a covalent bond with the anomeric center during the reaction.[1] This is the most fundamental requirement for achieving 1,2-cis glycosylation.[4] Acyl groups (like acetate or benzoate) are "participating" because their carbonyl oxygen can attack the electrophilic anomeric carbon to form a stable five-membered acyloxonium ion. This intermediate completely blocks one face of the sugar, leading exclusively to the 1,2-trans product.[5][9] In contrast, non-participating groups like ethers (e.g., benzyl) or azides do not have this capability. Their presence allows the glycosyl acceptor to attack from either face, meaning other factors (solvent, temperature, remote participation, anomeric effect) must be used to control the selectivity towards the 1,2-cis product.[1][4]
Q4: What are the most common glycosyl donors for synthesizing 1,2-cis linkages?
A: The most widely studied glycosyl donors for chemical glycosylation, including 1,2-cis synthesis, are:
-
Glycosyl Trichloroacetimidates (TCAI): Highly reactive and widely used, often activated by catalytic amounts of a Lewis acid like TMSOTf or BF₃·OEt₂.[1][15]
-
Thioglycosides: More stable than TCAIs, making them useful in block synthesis strategies. They require more powerful promoters for activation, such as N-iodosuccinimide (NIS)/TMSOTf or Ph₂SO/Tf₂O.[1][2]
-
Glycosyl Halides: Historically significant and still very useful, particularly glycosyl bromides. They are highly reactive intermediates.[8][10] The choice of donor often depends on the overall synthetic strategy, including the need for orthogonal protecting groups and the reactivity of the glycosyl acceptor.[1]
Data Presentation
Table 1: Influence of C-4 Acyl Protecting Groups on Stereoselectivity of Galactosylation
This table summarizes the effect of different C-4 acyl protecting groups on the stereochemical outcome of galactosylation reactions with acceptors of decreasing nucleophilicity. The data highlights how electron-donating groups enhance α-selectivity through remote participation.[16]
| C-4 Protecting Group | Acceptor (Nucleophile) | α:β Ratio | Yield (%) |
| Pivaloyl (Piv) | Methyl(2,3,4-tri-O-benzyl-α-D-glucopyranosyl)-(1→6)-2,3,4-tri-O-benzyl-α-D-glucopyranoside | >99:1 | 85 |
| 1-Octanol | >99:1 | 92 | |
| Cholesterol | >99:1 | 87 | |
| Trifluoroacetyl (TFA) | Methyl(2,3,4-tri-O-benzyl-α-D-glucopyranosyl)-(1→6)-2,3,4-tri-O-benzyl-α-D-glucopyranoside | 89:11 | 80 |
| 1-Octanol | 89:11 | 93 | |
| Cholesterol | 88:12 | 84 | |
| Acetyl (Ac) | Methyl(2,3,4-tri-O-benzyl-α-D-glucopyranosyl)-(1→6)-2,3,4-tri-O-benzyl-α-D-glucopyranoside | 86:14 | 82 |
| 1-Octanol | 85:15 | 90 | |
| Cholesterol | 84:16 | 81 | |
| Benzyl (Bn) | Methyl(2,3,4-tri-O-benzyl-α-D-glucopyranosyl)-(1→6)-2,3,4-tri-O-benzyl-α-D-glucopyranoside | 80:20 | 75 |
| 1-Octanol | 78:22 | 88 | |
| Cholesterol | 75:25 | 78 |
Data synthesized from findings reported in the Journal of the American Chemical Society.[16]
Experimental Protocols
Protocol 1: General Procedure for Stereoselective 1,2-cis Glycosylation using a Glycosyl Trichloroacetimidate Donor
This protocol provides a representative methodology for performing a 1,2-cis glycosylation using a common glycosyl donor and promoter system.
Materials:
-
Glycosyl Donor (e.g., 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate)
-
Glycosyl Acceptor (with one free hydroxyl group)
-
Anhydrous Dichloromethane (DCM) and/or Diethyl Ether (Et₂O)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (e.g., 0.1 M in DCM)
-
Activated Molecular Sieves (4 Å)
-
Triethylamine (for quenching)
-
Standard workup and purification reagents (Saturated NaHCO₃ solution, brine, MgSO₄, silica gel for chromatography).
Procedure:
Caption: General workflow for a 1,2-cis glycosylation experiment.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor (1.2 equivalents), the glycosyl acceptor (1.0 equivalent), and freshly activated 4 Å molecular sieves.
-
Dissolution & Cooling: Add the appropriate anhydrous solvent (e.g., a 1:1 mixture of DCM:Et₂O). Cool the stirred suspension to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Initiation: Slowly add the TMSOTf solution (0.1 equivalents) dropwise over 5-10 minutes. The reaction mixture may change color.
-
Reaction Monitoring: Allow the reaction to stir at the low temperature for 1-2 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by adding a few drops of triethylamine until the mixture is basic.
-
Workup: Remove the flask from the cooling bath and allow it to warm to room temperature. Dilute the mixture with DCM and filter through a pad of Celite to remove the molecular sieves. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired 1,2-cis glycoside.
-
Analysis: Characterize the purified product by NMR spectroscopy to confirm the stereochemistry of the new glycosidic bond (¹H and ¹³C NMR) and by mass spectrometry to confirm its molecular weight.
References
- 1. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure • Pagel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 8. 1,2-cis O-Glycosylation: Methods, Strategies, Principles: Ingenta Connect [ingentaconnect.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Recent advances in stereoselective 1,2-cis-O-glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Iron-catalyzed stereoselective glycosylation for 1,2-cis-aminoglycoside assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pure.mpg.de [pure.mpg.de]
Technical Support Center: Purification Strategies for Polar Furanose Compounds
Welcome to the technical support center for the purification of polar furanose compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these highly polar molecules.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of polar furanose compounds.
| Problem | Potential Cause | Suggested Solution |
| Peak splitting or broadening in HPLC | Mutarotation: The interconversion between α and β anomers of the furanose in solution during the chromatographic run. This is a common issue with reducing sugars. | Increase Column Temperature: Elevating the column temperature (e.g., to 60-80°C) can accelerate the rate of anomer interconversion, causing the two anomeric peaks to coalesce into a single, sharper peak. Use a High pH Mobile Phase: An alkaline mobile phase (pH > 10) can also increase the rate of mutarotation. Ensure your column is stable at high pH (polymer-based columns are often recommended). Derivatization: Protect the anomeric hydroxyl group to prevent interconversion. |
| Poor retention in Reversed-Phase (RP) HPLC | High Polarity of Furanose Compounds: Polar analytes have weak interactions with the nonpolar stationary phase in RP-HPLC, leading to elution at or near the void volume.[1] | Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent concentration, which is ideal for retaining and separating highly polar compounds like furanoses.[1] Employ a Polar-Embedded or Polar-Endcapped RP Column: These columns have modified stationary phases that provide enhanced retention for polar compounds compared to traditional C18 columns. Ion-Pairing Chromatography: For ionizable furanose derivatives, adding an ion-pairing reagent to the mobile phase can increase retention. |
| Low recovery from the column | Irreversible Adsorption: The polar functional groups of the furanose may bind strongly and irreversibly to active sites on the stationary phase (e.g., silanol groups on silica). Compound Degradation: Furanose compounds can be unstable under certain conditions, such as acidic mobile phases. | Use End-Capped Columns: These columns have fewer free silanol groups, reducing the chances of irreversible adsorption. Change Stationary Phase: Consider a more inert stationary phase, such as a polymer-based column. Adjust Mobile Phase pH: Ensure the pH of the mobile phase is within the stability range of your compound. Using a buffer can help maintain a stable pH. Add a Competitive Agent: A small amount of a more strongly interacting compound can be added to the mobile phase to block active sites on the stationary phase. |
| Difficulty with recrystallization (oiling out or no crystal formation) | High Solubility: The high polarity of furanose compounds often leads to high solubility in polar solvents, making crystallization difficult. Supersaturation: The solution may be supersaturated, preventing crystal nucleation. | Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent (e.g., water, methanol) and then slowly add an anti-solvent (a solvent in which the compound is poorly soluble, e.g., ethanol, isopropanol, or acetone) until turbidity is observed. Then, slightly warm the solution until it becomes clear and allow it to cool slowly. Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites. Seeding: Add a few seed crystals of the pure compound to induce crystallization. |
| Irreproducible Retention Times in HPLC | Column Equilibration: Insufficient equilibration time between runs can lead to shifting retention times. Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of a volatile component or degradation. Column Contamination: Buildup of impurities on the column from previous injections. | Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. HILIC often requires longer equilibration times than reversed-phase. Prepare Fresh Mobile Phase Daily: This minimizes changes in composition. Degas the mobile phase to prevent bubble formation. Implement a Column Washing Protocol: Regularly wash the column with a strong solvent to remove strongly retained impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar furanose compounds?
The main challenges stem from their high polarity and the phenomenon of mutarotation. High polarity makes them poorly retained on traditional reversed-phase chromatography columns.[1] Mutarotation, the interconversion between anomeric forms (α and β) in solution, can lead to peak broadening or the appearance of multiple peaks for a single compound during chromatography, complicating isolation and quantification.[2][3]
Q2: When should I choose HILIC over Reversed-Phase HPLC for furanose purification?
HILIC is generally the preferred method for highly polar, water-soluble compounds like unprotected furanoses that show little to no retention on standard C18 columns.[1] If your furanose compound is derivatized with nonpolar protecting groups, its polarity is reduced, and reversed-phase HPLC may become a suitable option.
Q3: How can I improve the yield and purity of my furanose compound during recrystallization?
To improve yield, use the minimum amount of hot solvent necessary to fully dissolve the compound.[4] For purity, allow the solution to cool slowly and undisturbed to promote the formation of well-ordered crystals that exclude impurities.[5] Washing the collected crystals with a small amount of ice-cold solvent will remove adhering mother liquor without significantly dissolving the product.[4]
Q4: Are there any special considerations for sample preparation before purifying furanose compounds?
Yes. Ensure your sample is fully dissolved in a solvent compatible with your initial mobile phase to avoid precipitation on the column. For chromatography, filtering the sample through a 0.22 or 0.45 µm filter is crucial to remove any particulate matter that could clog the column. If your sample is in a complex matrix, a solid-phase extraction (SPE) step may be necessary to remove interfering substances before injection.
Q5: What detection methods are suitable for furanose compounds?
Many simple furanoses lack a UV chromophore, making UV detection challenging unless they are derivatized with a UV-active group. Alternative detection methods include:
-
Refractive Index (RI) Detection: RI is a universal detector for non-UV absorbing compounds but is sensitive to changes in mobile phase composition and temperature, making it incompatible with gradient elution.
-
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is compatible with gradient elution and more sensitive than RI detection.
-
Mass Spectrometry (MS): MS is a highly sensitive and specific detection method that can be coupled with HPLC (LC-MS) to provide molecular weight information, aiding in compound identification.
Quantitative Data Summary
The following table summarizes quantitative data from various purification strategies for furanose and related compounds.
| Compound | Purification Method | Stationary/Mobile Phase or Solvent | Yield (%) | Purity (%) | Reference |
| Tetra-O-acetyl-L-ribofuranose | Recrystallization | Ethyl ether | 57 | >99 (pure β-anomer) | [6] |
| 1-O-benzyl-β-D-ribofuranose | Silica Gel Column Chromatography | Not specified | 93.2 | >99 | [7] |
| Chrysophanol glucoside | Closed-Loop HPLC | Functional monolithic separation medium | 5.68 mg/g | High | [8] |
| Physcion glucoside | Closed-Loop HPLC | Functional monolithic separation medium | 1.20 mg/g | High | [8] |
| Rhapontin | Closed-Loop HPLC | Functional monolithic separation medium | 4.76 mg/g | High | [8] |
| Loganic acid | HSCCC | Ethyl acetate–n-butanol–water (2:1:3, v/v/v) | Not specified | 98.1 | [9] |
| Swertiamarin | HSCCC | Ethyl acetate–n-butanol–water (2:1:3, v/v/v) | Not specified | 97.2 | [9] |
| Gentiopicroside | HSCCC | Ethyl acetate–n-butanol–water (2:1:3, v/v/v) | Not specified | 98.6 | [9] |
Experimental Protocols
Reversed-Phase HPLC for Polar Furanosides
This protocol is suitable for furanosides with some hydrophobic character.
-
Column Selection: C18 or a polar-endcapped/embedded C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or acetic acid (to improve peak shape).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Elution:
-
Start with a low percentage of Solvent B (e.g., 5-10%) and gradually increase the concentration to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Detection: UV (if applicable), ELSD, or MS.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Unprotected Furanoses
This protocol is ideal for highly polar, unprotected furanose compounds.
-
Column Selection: A HILIC column with an amide, diol, or bare silica stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted to a range where the analyte is stable).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a high percentage of Solvent B (e.g., 95%) and gradually decrease the concentration (increase the aqueous portion) to elute the polar compounds. A typical gradient might be 95% to 50% B over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Column Equilibration: It is crucial to allow for a longer equilibration time (e.g., 10-15 column volumes) with the initial mobile phase conditions before the first injection and between runs to ensure reproducibility.
-
Detection: ELSD or MS.
-
Sample Preparation: Dissolve the sample in a solvent mixture with a high organic content, similar to the initial mobile phase, to ensure good peak shape.
Recrystallization of a Solid Furanose Compound
This protocol provides a general guideline for the purification of solid furanose derivatives.
-
Solvent Selection:
-
Choose a single solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures (e.g., ethanol, isopropanol, or a mixture like ethanol/water).
-
Alternatively, use a solvent/anti-solvent system. The compound should be soluble in the "solvent" and insoluble in the "anti-solvent," and the two solvents must be miscible.
-
-
Procedure:
-
Place the crude furanose compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (or the "good" solvent) to just dissolve the compound. Use a boiling stick or magnetic stirring to facilitate dissolution.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
If using an anti-solvent, add it dropwise to the hot solution until a slight cloudiness persists. Add a few drops of the hot "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Visualizations
Caption: General experimental workflow for the purification of polar furanose compounds.
Caption: Troubleshooting decision tree for common furanose purification issues.
References
- 1. biotage.com [biotage.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mutarotation - Chemistry Steps [chemistrysteps.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. LabXchange [labxchange.org]
- 6. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 7. EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof - Google Patents [patents.google.com]
- 8. Separation and purification of glycosides from medicinal plants based on strong polar separation medium with online closed-loop mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparative Separation and Purification of Four Glycosides from Gentianae radix by High-Speed Counter-Current Chromatography and Comparison of Their Anti-NO Production Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Mannofuranose Mixtures
Welcome to the technical support center for the NMR analysis of mannofuranose mixtures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their NMR experiments for enhanced resolution and data quality.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of mannofuranose-containing samples.
Question: Why is my ¹H NMR spectrum so crowded and difficult to interpret, especially in the 3.0-4.5 ppm range?
Answer: This is a common and expected challenge when working with carbohydrates like mannose. The significant signal overlap arises from multiple factors:
-
Tautomerization: In solution, mannose exists in equilibrium between multiple forms: the α- and β-pyranose anomers (six-membered rings), the α- and β-furanose anomers (five-membered rings), and a very small amount of the open-chain form.[1][2] Each of these forms is a distinct chemical species and will produce its own set of NMR signals.
-
Similar Chemical Environments: The non-anomeric ring protons (H2, H3, H4, H5, H6) of all these forms have very similar chemical environments, causing their signals to resonate in a narrow region of the spectrum, leading to severe overlap.[3][4][5][6]
Solution:
-
Utilize 2D NMR: Two-dimensional NMR experiments are essential for resolving this overlap.[2][7][8] Techniques like ¹H-¹³C HSQC are particularly powerful as they spread the proton signals out over the much wider ¹³C chemical shift range, allowing for the resolution of individual resonances.
Question: My NMR signals are excessively broad. What could be the cause?
Answer: Peak broadening can stem from several issues related to either the sample preparation or the instrument's state.[9]
-
Poor Shimming: The magnetic field may not be homogeneous across the sample.
-
High Sample Concentration: A highly concentrated sample can be viscous, which slows molecular tumbling and leads to broader lines.[10]
-
Insoluble Particles: Suspended particles in the sample will disrupt the magnetic field homogeneity.[10]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.
Solution:
-
Re-shim the Spectrometer: Carefully shim the magnetic field before acquiring data.
-
Dilute the Sample: If the sample is too concentrated, dilute it.
-
Filter the Sample: Ensure your sample is free of any particulate matter by filtering it into the NMR tube.
-
Use a Chelating Agent: If paramagnetic contamination is suspected, adding a small amount of a chelating agent like EDTA can sometimes help.
Question: I am struggling to get accurate quantitative data from integrating my 1D spectrum. Why is this and what can I do?
Answer: Accurate quantification in complex mixtures is challenging.
-
Signal Overlap: Severe peak overlap makes it impossible to accurately integrate signals corresponding to a single proton from a specific anomer.[3]
-
Incorrect Relaxation Delay: For quantitative analysis (especially in ¹³C NMR), it is critical that the nuclei have fully returned to equilibrium between scans.[3]
Solution:
-
Select Resolved Signals: For ¹H NMR, try to find well-resolved signals, often in the anomeric region (4.5-5.5 ppm), for integration. However, even these can overlap.
-
Optimize Acquisition Parameters: Ensure a sufficient relaxation delay (D1). A good starting point is to set D1 to at least 5 times the longest T1 relaxation time of the nuclei you want to quantify.[3]
-
Use 2D NMR for Resolution: Use 2D spectra to resolve overlapping peaks before attempting integration.[3]
Frequently Asked Questions (FAQs)
Q1: How can I distinguish the minor furanose anomers from the major pyranose anomers in my mixture?
A1: The furanose forms of mannose are typically present in low abundance, which can make them difficult to detect and assign.[1] However, they have distinct NMR signatures. Combining 1D and 2D data is the most effective approach.
-
1D ¹H NMR: Look for low-intensity signals in the anomeric region. General trends suggest that the anomeric protons of α-furanoses are shifted downfield compared to their β-furanose counterparts.[1]
-
Coupling Constants: The ³J(H1,H2) coupling constant can be informative. For furanoses, α-anomers typically show a ³J(H1,H2) of ~3-5 Hz, while β-anomers show a smaller coupling of ~0-2 Hz.[1]
-
2D NMR: Use a sensitive HSQC or HMBC experiment to correlate these minor anomeric proton signals to their corresponding anomeric carbon signals.
Q2: What is the most reliable method to determine the anomeric configuration (α vs. β) for mannose residues?
A2: For monosaccharides with a manno configuration, determining the anomeric stereochemistry can be tricky because the ³J(H1,H2) coupling constant is small and very similar for both anomers (typically < 2 Hz).[2][5] Therefore, relying on this coupling constant is not recommended. More reliable methods include:
-
¹³C Chemical Shifts: The chemical shift of the anomeric carbon (C1) is a good indicator. Generally, C1 of β-anomers is found at a higher chemical shift (further downfield) than that of α-anomers, although this is not always the case for mannose.[5]
-
One-bond C-H Coupling (¹J(C1,H1)): The ¹J(C1,H1) coupling constant is highly dependent on the anomeric configuration. For pyranoses, α-anomers typically have a ¹J(C1,H1) value of ~170 Hz, while β-anomers are closer to ~160 Hz.
-
NOESY/ROESY: Nuclear Overhauser Effect (NOE) experiments, which detect through-space proximity of protons, are very powerful. For an α-mannopyranoside, a strong NOE is expected between the anomeric proton (H1) and the axial H2. For a β-mannopyranoside, NOEs would be observed between H1 and the axial H3 and H5 protons.
Q3: What is a recommended workflow for tackling the structural analysis of a complex mannofuranose mixture?
A3: A systematic approach combining various NMR experiments is crucial for success. The following workflow is recommended for complete structural elucidation.
Caption: Recommended workflow for NMR analysis of mannofuranose mixtures.
Data Presentation: Typical NMR Data for D-Mannose
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the major anomers of D-mannose in D₂O. Note that these values can be influenced by factors such as temperature, pH, and concentration.
| Form | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ³J(H1,H2) (Hz) |
| α-D-Mannopyranose | H1/C1 | ~5.18 | ~96.5 | ~1.8 |
| H2/C2 | ~4.03 | ~72.9 | ||
| H3/C3 | ~3.88 | ~73.6 | ||
| β-D-Mannopyranose | H1/C1 | ~4.88 | ~96.7 | < 1.0 |
| H2/C2 | ~4.15 | ~73.9 | ||
| H3/C3 | ~3.75 | ~75.9 | ||
| α-D-Mannofuranose | H1/C1 | ~5.25 | ~102.5 | ~4.5 |
| H2/C2 | ~4.30 | ~79.8 | ||
| H3/C3 | ~4.10 | ~75.1 | ||
| β-D-Mannofuranose | H1/C1 | ~5.05 | ~102.1 | < 1.0 |
| H2/C2 | ~4.55 | ~82.3 | ||
| H3/C3 | ~3.95 | ~76.4 |
Note: Data is compiled from typical values and should be used as a guide. Actual shifts can vary.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Weigh Sample: Accurately weigh approximately 5-10 mg of the carbohydrate mixture.
-
Dissolve in D₂O: Dissolve the sample in 0.5-0.6 mL of high-purity deuterium oxide (D₂O). Ensure the D₂O is from a fresh bottle to minimize the residual water signal.
-
Vortex: Vortex the sample thoroughly to ensure complete dissolution.
-
Check pH (Optional but Recommended): Use a pH indicator strip to check that the sample is near neutral (pH ~7). The chemical shifts of carbohydrates can be pH-dependent. Adjust with dilute DCl or NaOD if necessary.
-
Filter: Filter the solution through a small cotton or glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.
-
Equilibrate: Allow the sample to sit for at least 30 minutes before analysis to ensure it has reached anomeric equilibrium.
Protocol 2: Acquiring a Standard ¹H-¹³C HSQC Spectrum
The Heteronuclear Single Quantum Coherence (HSQC) experiment is crucial for correlating each proton directly to the carbon it is attached to.
-
Tune and Lock: Insert the sample, lock on the deuterium signal of the solvent, and tune the probe for both ¹H and ¹³C frequencies.
-
Shim: Perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquire ¹H Spectrum: First, acquire a standard 1D ¹H spectrum to determine the correct spectral width for the proton dimension.
-
Set Up HSQC Experiment:
-
Load a standard, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker systems).
-
Spectral Width (SW): Set the ¹H spectral width based on your 1D spectrum. For the ¹³C dimension, a typical width for carbohydrates is ~120 ppm (e.g., from 0 to 120 ppm).
-
Transmitter Offsets: Center the transmitter offsets (O1P for ¹H, O2P for ¹³C) in the middle of the expected spectral regions.
-
Number of Points (TD): Set TD(F2) to 2048 (¹H dimension) and TD(F1) to 256 (¹³C dimension) as a starting point.
-
Number of Scans (NS): Use 4-16 scans per increment, depending on sample concentration.
-
Relaxation Delay (D1): Set a relaxation delay of 1.5 - 2.0 seconds.
-
¹J(CH) Coupling Constant: Set the evolution delay based on an average one-bond C-H coupling constant. For carbohydrates, a value of 145 Hz is a good starting point.
-
-
Run Experiment: Start the acquisition.
-
Process Data: After acquisition, apply Fourier transformation, phase correction, and baseline correction in both dimensions using appropriate window functions (e.g., squared sine bell).
Visualizing the Logic of 2D NMR for Mixture Analysis
The power of 2D NMR lies in its ability to deconstruct a complex 1D spectrum into a series of simpler, resolved signals.
Caption: How 2D HSQC resolves overlapping signals from a 1D spectrum.
References
- 1. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cigs.unimo.it [cigs.unimo.it]
- 3. benchchem.com [benchchem.com]
- 4. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 5. iris.unina.it [iris.unina.it]
- 6. Fluorinated Man9 as a High Mannose Mimetic to Unravel Its Recognition by DC-SIGN Using NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structural analyses of mannose pentasaccharide of high mannose type oligosaccharides by 1D and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting [chem.rochester.edu]
- 10. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
dealing with instability of furanoside rings under acidic conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on handling the inherent instability of furanoside rings under acidic conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are furanoside rings generally less stable than pyranoside rings in acidic conditions?
A1: The lower stability of the five-membered furanoside ring compared to the six-membered pyranoside ring is due to inherent structural factors. Furanoside rings possess higher ring strain and adopt an envelope or twist conformation, which is less stable than the chair conformation of pyranosides[1]. The rate of acid-catalyzed hydrolysis is significantly faster for furanosides because their ground-state conformation more closely resembles the oxocarbenium ion-like transition state that forms during glycosidic bond cleavage, thus lowering the activation energy for hydrolysis[2]. In aqueous solutions of many simple sugars like glucose, the pyranose forms are thermodynamically favored, constituting over 99% of the equilibrium mixture, while furanose forms are present in very small amounts[1].
Q2: What is the mechanism of acid-catalyzed hydrolysis of a furanoside?
A2: The acid-catalyzed hydrolysis of a furanoside is a multi-step process. It begins with the rapid and reversible protonation of the glycosidic oxygen atom to form a conjugate acid[2][3]. This is followed by the rate-determining step, which is the unimolecular cleavage of the C1-O bond (heterolysis), releasing the aglycone and forming a cyclic oxocarbenium ion intermediate. Finally, this highly reactive intermediate is rapidly attacked by a water molecule to yield the free sugar, which can exist in equilibrium with its various cyclic and open-chain forms.
References
Technical Support Center: Synthesis of Anhydro Sugars
Welcome to the technical support center for the synthesis of anhydro sugars. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental synthesis of these valuable carbohydrate derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of 1,6-anhydro-β-D-glucopyranose (levoglucosan) via pyrolysis?
A1: The pyrolysis of cellulose or glucose to produce levoglucosan is often accompanied by the formation of a variety of side products due to the high temperatures and complex reaction pathways involved. The most commonly reported side products include:
-
Furan derivatives: Such as 5-hydroxymethylfurfural (5-HMF) and furfural, which arise from the dehydration of the sugar backbone.[1]
-
Small volatile organic compounds: Including aldehydes (e.g., acetaldehyde, glycoaldehyde) and ketones.[2]
-
Gases: Carbon monoxide (CO) and carbon dioxide (CO2) are also generated through decarbonylation and decarboxylation reactions.[3]
-
Other anhydro sugar isomers: While 1,6-anhydro-β-D-glucopyranose is the primary target, other isomers like 1,6-anhydro-β-D-glucofuranose can also be formed.[2]
-
Polymeric materials (humins): In aqueous or high-concentration conditions, undesired polymerization reactions can lead to the formation of insoluble, tar-like substances known as humins.[1]
Q2: How can I improve the selectivity of 1,6-anhydro-β-D-glucopyranose synthesis and minimize side reactions?
A2: Improving the selectivity towards the desired 1,6-anhydro sugar is a critical challenge. Several strategies have been developed to minimize the formation of side products:
-
Ring-Locking Strategy: This involves the chemical modification of the anomeric carbon (C1) of the starting sugar before pyrolysis. By introducing an alkoxy or phenoxy group, the pyranose ring is "locked" in its cyclic form, which inhibits the competing ring-opening and fragmentation pathways that lead to many side products. This method has been shown to dramatically increase the selectivity for levoglucosan from as low as 2% to over 90%.[4][5]
-
Control of Pyrolysis Conditions: The yield and selectivity are highly sensitive to the pyrolysis parameters. Optimal conditions generally involve:
-
Fast heating rates: To quickly reach the decomposition temperature and minimize the time for side reactions to occur.
-
Moderate temperatures: Typically around 350-500°C. Higher temperatures can favor the formation of smaller volatile compounds and gases.[6]
-
Short vapor residence times: To quickly remove the desired product from the hot zone and prevent its secondary decomposition.[3]
-
-
Pretreatment of Starting Material: For syntheses starting from biomass like cellulose, pretreatment to remove minerals and other impurities can improve the yield of levoglucosan.[7]
-
Use of Catalysts: Certain catalysts, such as copper powder, can promote the desired glycosidic bond cleavage to form levoglucosan while suppressing the formation of other products.[7]
Q3: What is the role of protecting groups in the synthesis of anhydro sugars?
A3: Protecting groups are crucial in carbohydrate chemistry, including the synthesis of anhydro sugars, for several reasons:
-
Directing Reactivity: By selectively protecting certain hydroxyl groups, you can direct the intramolecular cyclization to form the desired anhydro ring. For example, to synthesize a 1,4-anhydro sugar, the hydroxyl groups at other positions would typically be protected to prevent their participation in the reaction.[8]
-
Improving Solubility: Protecting groups can increase the solubility of the sugar derivative in organic solvents, which is often necessary for subsequent reactions.
-
Preventing Side Reactions: The multiple hydroxyl groups in a sugar are all potential reaction sites. Protecting groups prevent unwanted side reactions at these positions, leading to a cleaner reaction and higher yield of the desired product.[9]
-
Influencing Stereoselectivity: The nature of the protecting groups can influence the stereochemical outcome of glycosylation reactions, which are mechanistically related to the formation of the anhydro linkage.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of anhydro sugars.
Problem 1: Low yield of the desired anhydro sugar.
| Possible Cause | Suggested Solution |
| Suboptimal Pyrolysis Conditions | Optimize the pyrolysis temperature, heating rate, and vapor residence time. Conduct small-scale experiments to screen for the best conditions for your specific setup.[6] |
| Presence of Impurities in Starting Material | If using biomass, consider an acid wash pretreatment to remove mineral content. For sugar starting materials, ensure they are of high purity.[7] |
| Inefficient Intramolecular Cyclization | For solution-phase synthesis, ensure the leaving group is sufficiently reactive and the reaction conditions (base, solvent, temperature) are optimal for the desired cyclization. |
| Secondary Decomposition of the Product | Reduce the vapor residence time in the pyrolysis reactor by using a higher flow rate of inert gas or by operating under vacuum.[10] |
| Competing Side Reactions | Employ the "ring-locking" strategy by modifying the anomeric carbon of the starting sugar prior to pyrolysis to improve selectivity.[4][5] |
Problem 2: Formation of significant amounts of furan-based impurities (e.g., 5-HMF, furfural).
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Lower the pyrolysis temperature. Furan formation is often favored at higher temperatures.[11] |
| Acidic Conditions | The formation of furans is often acid-catalyzed. If using a catalyst, consider a non-acidic alternative. In biomass pyrolysis, inherent acids can contribute; pretreatment can help mitigate this.[1] |
| Prolonged Reaction Time | Reduce the reaction time or the residence time of the product in the hot zone to minimize the dehydration reactions that lead to furans. |
Problem 3: The final product is a complex mixture that is difficult to purify.
| Possible Cause | Suggested Solution |
| Non-selective Reaction Conditions | Re-evaluate and optimize the reaction parameters as described in the low-yield troubleshooting section. Consider the "ring-locking" strategy for pyrolysis.[4][5] |
| Inappropriate Protecting Group Strategy | In multi-step syntheses, ensure that the protecting groups are stable under the reaction conditions and that they can be removed without affecting the desired product. |
| Decomposition during Workup or Purification | Anhydro sugars can be sensitive to acidic or basic conditions. Ensure that the workup and purification steps (e.g., chromatography) are performed under neutral conditions if necessary. |
Data Presentation
Table 1: Effect of Pyrolysis Temperature on Levoglucosan Yield from Cellulose
| Temperature (°C) | Levoglucosan Yield (wt%) | Reference |
| 350 | ~25-30 | [12] |
| 400 | ~25-30 | [12] |
| 450 | ~25-30 | [12] |
| 500 | ~25-30 | [12] |
| 550 | ~22 | [12] |
Table 2: Comparison of Levoglucosan Selectivity with and without "Ring-Locking"
| Starting Material | Pyrolysis Temperature (°C) | Selectivity for Levoglucosan (%) | Reference |
| β-D-glucose (unmodified) | 600 | 2-3 | [4] |
| Alkoxy/Phenoxy-substituted Glucose | 600 | >90 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 1,6-Anhydro-β-D-glucopyranose (Levoglucosan) via Pyrolysis of Cellulose
This protocol is a general guideline for the laboratory-scale synthesis of levoglucosan from cellulose via pyrolysis.
Materials:
-
Microcrystalline cellulose
-
Tube furnace with temperature controller
-
Quartz tube
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Cold trap (e.g., a flask immersed in a dry ice/acetone bath)
-
Vacuum pump (optional)
Procedure:
-
Place a known amount of microcrystalline cellulose into the center of the quartz tube.
-
Assemble the pyrolysis apparatus, connecting one end of the quartz tube to the inert gas supply and the other end to the cold trap. If operating under vacuum, connect the vacuum pump after the cold trap.
-
Purge the system with the inert gas for 10-15 minutes to remove any oxygen.
-
Heat the furnace to the desired pyrolysis temperature (e.g., 388°C) at a controlled rate.[10]
-
Maintain the temperature for a set period (e.g., 26 minutes).[10]
-
During pyrolysis, volatile products will be carried by the inert gas stream into the cold trap, where they will condense.
-
After the reaction is complete, turn off the furnace and allow the system to cool to room temperature under the inert gas flow.
-
Collect the condensed liquid and solid from the cold trap. This crude product will contain levoglucosan along with various side products.
-
The crude product can be further purified by techniques such as recrystallization or column chromatography.
Protocol 2: Synthesis of a 1,4-Anhydro Sugar (General Approach)
This protocol outlines a general chemical synthesis approach for a 1,4-anhydro sugar, which typically involves the intramolecular cyclization of a partially protected sugar derivative.
Materials:
-
A suitably protected sugar with a free hydroxyl group at C4 and a good leaving group at C1.
-
An appropriate base (e.g., sodium hydride, potassium tert-butoxide).
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide).
Procedure:
-
Dissolve the protected sugar derivative in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to a suitable temperature (e.g., 0°C).
-
Slowly add the base to the reaction mixture. The base will deprotonate the C4 hydroxyl group.
-
Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the careful addition of a proton source (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1,4-anhydro sugar.
Visualizations
Caption: Primary reaction pathway to anhydro sugars and competing side reactions.
Caption: A logical workflow for troubleshooting common issues in anhydro sugar synthesis.
References
- 1. Mechanistic aspects of saccharide dehydration to furan derivatives for reaction media design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative study of the pyrolysis of levoglucosan to generate small molecular gases - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03138C [pubs.rsc.org]
- 4. Ring-locking holds the key to levoglucosan production | Research | Chemistry World [chemistryworld.com]
- 5. US10364265B1 - Anhydrosugar synthesis - Google Patents [patents.google.com]
- 6. Producing high yield of levoglucosan by pyrolyzing nonthermal plasma-pretreated cellulose - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. CN102020722A - Method for preparing levoglucosan from cellulose by catalytic pyrolysis - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chimia.ch [chimia.ch]
- 10. Preparation of levoglucosan by pyrolysis of cellulose and its citric acid fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formation and reduction of furan in maillard reaction model systems consisting of various sugars/amino acids/furan precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Highly Selective β-Mannosylations
Welcome to the technical support center for β-mannosylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to catalyst selection for achieving high β-selectivity in mannosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving selective β-mannosylation?
A1: The primary challenge in β-mannosylation is overcoming the strong kinetic and thermodynamic preference for the formation of the α-glycosidic linkage.[1] This preference is due to the anomeric effect and steric hindrance at the β-face of the mannosyl donor.[2] Therefore, specialized catalytic systems and reaction conditions are required to favor the formation of the less stable β-mannoside.
Q2: What are the different types of catalysts used for β-mannosylation?
A2: Several classes of catalysts have been developed for β-selective mannosylation, including:
-
Hydrogen-bond donors: Bis-thiourea catalysts are effective under mild and neutral conditions.[1][3]
-
Lewis acids: Boron-based catalysts like B(C6F5)3 and BF3·OEt2 are used with glycosyl fluoride donors.[4] Other Lewis acids such as TMSOTf are also employed, often in combination with specific donor protecting groups.[1]
-
Brønsted acids: Catalytic amounts of tetrakis(pentafluorophenyl)boric acid [HB(C6F5)4] have been shown to promote highly β-selective mannosylations.[5]
-
Enzymatic catalysts: Glycosidases, such as Novozym 188 which contains β-mannosidase activity, can be used for the synthesis of β-mannosides, particularly for specific substrates like phenylethanoid alcohols.[6][7]
-
Metal-based catalysts: Gold(I)/silver(I) salts have been used with mannosyl ortho-hexynylbenzoate donors.[5]
Q3: How do protecting groups on the mannosyl donor influence β-selectivity?
A3: Protecting groups on the mannosyl donor play a crucial role in directing the stereochemical outcome of the glycosylation.
-
4,6-O-Benzylidene acetal: This is a classic protecting group strategy developed by Crich that can lead to high β-selectivity, often in conjunction with strong Lewis acids.[1]
-
2,3-Acetonide: Bridging the C2 and C3 hydroxyls with an acetonide group has been shown to dramatically increase β-selectivity, especially with bis-thiourea catalysts.[1]
-
2,6-Lactones: Introducing a 2,6-lactone bridge in the mannosyl donor can favor SN2-like mechanisms, leading to β-glycosides with stereoinversion.[8]
-
4,6-Silylene tether: A conformationally restricted donor with a 4,6-O-(di-tert-butylsilylene) group has demonstrated β-selectivity under various activation conditions.[9]
Q4: Can β-mannosylation be achieved without specific directing groups on the donor?
A4: Yes, recent methods have been developed that do not rely on traditional conformational control or directing groups. For instance, a one-pot chlorination, iodination, and glycosylation sequence using lithium iodide has been shown to achieve high β-selectivity through a proposed SN2-type reaction on an α-glycosyl iodide intermediate.[2][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low β-selectivity (predominantly α-anomer) | 1. Inappropriate catalyst for the donor/acceptor pair. 2. Non-optimal protecting groups on the donor. 3. Reaction conditions favoring the α-anomer (e.g., high temperature). | 1. Catalyst Screening: Test different classes of catalysts (e.g., bis-thiourea, Lewis acids, enzymatic). For glycosyl fluoride donors, BF3·OEt2 may offer better selectivity than the more reactive B(C6F5)3 in iterative glycosylations.[4] 2. Donor Modification: If using a bis-thiourea catalyst, consider a donor with a 2,3-acetonide protecting group.[1] For Lewis acid-promoted reactions, a 4,6-O-benzylidene acetal can be effective.[1] 3. Optimize Reaction Conditions: Perform the reaction at a lower temperature. For example, with a 6-nitro-2-benzothiazolyl mannosyl donor and HB(C6F5)4 catalyst, reactions are run at -78°C. |
| Low or No Product Yield | 1. Catalyst deactivation. 2. Poor nucleophilicity of the acceptor. 3. Unstable glycosyl donor. 4. Incompatible solvent. | 1. Use a more robust catalyst: If catalyst degradation is suspected, consider alternative catalysts known for their stability. 2. Increase Acceptor Concentration/Reactivity: If possible, increase the concentration of the acceptor. For poorly nucleophilic acceptors like phenols, a bis-thiourea catalyst with an acetonide-protected donor has shown good results.[1][3] 3. Donor Selection: Choose a more stable glycosyl donor. Glycosyl phosphates have been used successfully with bis-thiourea catalysts.[1] 4. Solvent Screening: Test different solvents. Dichloromethane is commonly used for many β-mannosylation reactions.[5] |
| Formation of Byproducts (e.g., Fries-type rearrangement) | 1. Harsh reaction conditions (e.g., strong Lewis acids). | 1. Switch to Milder Conditions: Employ a catalyst that operates under mild and neutral conditions, such as a bis-thiourea catalyst, which has been shown to avoid Fries-type rearrangement with electron-rich phenol acceptors.[1] |
| Poor Regioselectivity with Polyol Acceptors | 1. Catalyst does not effectively differentiate between hydroxyl groups. | 1. Enzymatic Catalysis: Consider using an enzymatic catalyst, which can offer high regioselectivity. For example, Novozym 188 has been shown to selectively mannosylate the primary hydroxyl group of tyrosol and hydroxytyrosol. |
Quantitative Data Summary
Table 1: Catalyst Performance in β-Mannosylation
| Catalyst | Donor Protecting Group | Acceptor | α:β Ratio | Yield | Reference |
| Bis-thiourea 1 | 2,3-Acetonide | 3a (Primary Alcohol) | 1:16–32 | High | [1] |
| TMSOTf | 2,3-Acetonide | Phenols | - | Limited functional group tolerance, generally favored α-products | [1] |
| BF3·OEt2 | - | Silyl Ether | More selective for oligosaccharide extension | - | [4] |
| B(C6F5)3 | - | Silyl Ether | Prone to scrambling in iterative couplings | High (for disaccharides) | [4] |
| HB(C6F5)4 | 6-Nitro-2-benzothiazoate | Glycosyl Acceptors | Highly β-selective | Good to high | |
| Novozym 188 | β-D-mannopyranosyl-(1→4)-D-mannose | Tyrosol | - | 12% | |
| Novozym 188 | β-D-mannopyranosyl-(1→4)-D-mannose | Hydroxytyrosol | - | 16% | [6] |
Note: Selectivities and yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Bis-thiourea Catalyzed β-Mannosylation
This protocol is adapted from the work of Li, Q. et al. (2020).[1]
Materials:
-
Mannosyl donor with a 2,3-acetonide protecting group and a phosphate leaving group (e.g., 2f in the cited paper).
-
Alcohol acceptor.
-
Bis-thiourea catalyst 1 .
-
Anhydrous solvent (e.g., dichloromethane or toluene).
-
Inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
To an oven-dried vial under an inert atmosphere, add the mannosyl donor (1.0 equiv), the alcohol acceptor (1.2 equiv), and the bis-thiourea catalyst 1 (0.1 equiv).
-
Dissolve the solids in the anhydrous solvent.
-
Stir the reaction mixture at the specified temperature (e.g., 40-50 °C) for the required time (e.g., 24-48 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the α:β selectivity by 1H NMR analysis of the crude product mixture.[1]
Visualizations
Logical Workflow for Catalyst Selection in β-Mannosylation
Caption: A decision workflow for selecting a suitable catalyst and optimizing conditions for β-mannosylation.
Relationship between Donor, Catalyst, and Selectivity
Caption: Interplay between mannosyl donor protecting groups and catalyst type to achieve high β-selectivity.
References
- 1. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by Bis-thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic β-Mannosylation of Phenylethanoid Alcohols [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
managing protecting group migration in furanose chemistry
Welcome to the Technical Support Center for managing protecting group migration in furanose chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the synthesis of furanose-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is protecting group migration in furanose chemistry?
A1: Protecting group migration is an intramolecular or intermolecular transfer of a protecting group, such as an acyl or silyl group, from one hydroxyl position to another within the furanose ring or between molecules. This phenomenon can lead to the formation of undesired constitutional isomers, complicating purification and reducing the yield of the target compound.[1][2][3]
Q2: Which protecting groups are most likely to migrate in furanosides?
A2: Acyl groups (e.g., acetyl, benzoyl) and silyl ethers are the most common protecting groups reported to migrate in furanose systems.[3][4] Acyl migration is particularly prevalent and often proceeds through a cyclic orthoester intermediate.[1][2]
Q3: What are the key factors that promote protecting group migration?
A3: Several factors can induce or accelerate protecting group migration:
-
pH: Both acidic and basic conditions can catalyze migration. Basic conditions, in particular, facilitate the deprotonation of a hydroxyl group, which can then act as a nucleophile to attack the protecting group.[1][5]
-
Temperature: Higher reaction temperatures generally increase the rate of migration.
-
Solvent: The polarity of the solvent can influence the stability of charged intermediates, thereby affecting the migration rate.
-
Steric and Electronic Effects: The stereochemical relationship between the protecting group and the neighboring hydroxyl groups is critical. In many cases, migration to a less sterically hindered position, such as a primary alcohol, is favored. The conformation of the furanose ring also plays a significant role.[1]
Q4: How can I detect protecting group migration?
A4: The most common methods for detecting protecting group migration are:
-
Thin-Layer Chromatography (TLC): The formation of a new spot with a different Rf value can indicate the presence of an isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying isomers. Changes in chemical shifts, especially of the protons and carbons attached to the protecting group and the involved hydroxyls, are indicative of migration.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm that the byproduct is an isomer of the desired product, as it will have the same mass.
Troubleshooting Guide
Problem 1: An unexpected isomer is detected after a deprotection step.
-
Scenario: You are performing a desilylation reaction on an acetylated furanoside using tetrabutylammonium fluoride (TBAF) and observe the formation of a significant amount of a byproduct with the same mass as your desired product.
-
Potential Cause: Acetyl group migration has likely occurred. This can happen through two main mechanisms:
-
Intramolecular Migration: The newly deprotected hydroxyl group attacks the acetyl group, forming a cyclic orthoester intermediate, which then reopens to give the migrated product. This is common when the hydroxyl groups are in close proximity.[1][2]
-
Intermolecular Migration: Under basic conditions, an alkoxide formed from one molecule can attack the acetyl group on another molecule, leading to transesterification.[1][2]
-
-
Troubleshooting Steps:
-
Confirm Migration: Isolate the byproduct and characterize it by NMR to confirm that it is a constitutional isomer resulting from protecting group migration.
-
Optimize Reaction Conditions:
-
Change the Reagent: Instead of a basic fluoride source like TBAF, consider a milder, neutral, or acidic method for desilylation. For example, cerium(IV) ammonium nitrate (CAN) in aqueous acetonitrile has been shown to effectively remove silyl ethers from acetylated ribosides without inducing acetyl migration.[1][2][6]
-
Problem 2: Low yield of the desired product with multiple unidentified byproducts.
-
Scenario: After a reaction involving a silyl-protected furanoside under basic or acidic conditions, you obtain a low yield of the target compound and a complex mixture of byproducts.
-
Potential Cause: Silyl group migration may be occurring, leading to a cascade of different isomers. Silyl groups can migrate between adjacent hydroxyls, and the equilibrium can be influenced by the thermodynamic stability of the resulting isomers.
-
Troubleshooting Steps:
-
Analyze the Mixture: Use LC-MS to identify the number of isomeric byproducts.
-
Re-evaluate the Protecting Group Strategy:
-
Use a Bulkier Silyl Group: More sterically hindered silyl groups (e.g., triisopropylsilyl - TIPS) are generally less prone to migration than smaller ones (e.g., trimethylsilyl - TMS).
-
Consider Orthogonal Protecting Groups: If possible, use a protecting group that is stable under the reaction conditions that are causing the silyl group to migrate.
-
-
Modify Reaction Conditions:
-
For Base-Mediated Reactions: Use non-nucleophilic bases or perform the reaction at lower temperatures.
-
For Acid-Mediated Reactions: Use milder acids or buffer the reaction mixture if possible.
-
-
Data Presentation
Table 1: Product Distribution in the Desilylation of Acetylated Furanosides with TBAF in THF [1][2]
| Starting Material (Furanoside) | Desired Product | Migrated Product(s) | Other Byproducts |
| 1-O-acetyl-5-O-TBDMS-2,3-O-isopropylidene-β-D-ribofuranose | Not Observed | 5-O-acetyl-2,3-O-isopropylidene-D-ribofuranose (intramolecular migration) | 1,5-di-O-acetyl and de-acetylated products (intermolecular) |
| 3-O-acetyl-5-O-TBDMS-1,2-O-isopropylidene-α-D-xylofuranose | Not Observed | 5-O-acetyl-1,2-O-isopropylidene-α-D-xylofuranose (intramolecular migration) | - |
| 2-O-acetyl-5-O-TBDMS-1,3-O-benzylidene-α-D-ribofuranose | Observed | No intramolecular migration | Small amounts of di-acetylated and de-acetylated products |
| 3-O-acetyl-5-O-TBDMS-1,2-O-isopropylidene-α-D-arabinofuranose | Observed | No intramolecular migration | Small amounts of di-acetylated and de-acetylated products |
Table 2: Effect of Desilylation Reagent on Acetyl Migration in Furanosides [1][6]
| Starting Furanoside | Reagent | Result |
| 1-O-acetyl-5-O-TBDMS-2,3-O-isopropylidene-β-D-ribofuranose | TBAF/THF | Complete intramolecular migration to 5-O-acetyl |
| 1-O-acetyl-5-O-TBDMS-2,3-O-isopropylidene-β-D-ribofuranose | CAN/CH₃CN/H₂O | No migration, desired 1-O-acetyl product obtained |
| 3-O-acetyl-5-O-TBDMS-1,2-O-isopropylidene-α-D-xylofuranose | TBAF/THF | Complete intramolecular migration to 5-O-acetyl |
| 3-O-acetyl-5-O-TBDMS-1,2-O-isopropylidene-α-D-xylofuranose | CAN/CH₃CN/H₂O | Complete intramolecular migration to 5-O-acetyl |
Experimental Protocols
Protocol 1: Desilylation of an Acetylated Furanoside using Cerium(IV) Ammonium Nitrate (CAN) to Prevent Acetyl Migration
This protocol is adapted from the findings of Chevallier & Migaud (2006) for the desilylation of silyl ethers on acetylated ribosides.[1][2][6]
Materials:
-
Silyl-protected, acetylated furanoside (e.g., 1-O-acetyl-5-O-TBDMS-2,3-O-isopropylidene-β-D-ribofuranose)
-
Cerium(IV) ammonium nitrate (CAN)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the Substrate: Dissolve the silyl-protected acetylated furanoside (1 equivalent) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Cool the Reaction: Cool the solution to 0 °C in an ice bath.
-
Add CAN: Add cerium(IV) ammonium nitrate (approximately 2.5 equivalents) to the stirred solution.
-
Monitor the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quench the Reaction: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times).
-
Wash and Dry: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the solution, concentrate it under reduced pressure, and purify the crude product by silica gel column chromatography to obtain the deprotected product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of acetyl migrations in furanosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
Validation & Comparative
Mannofuranose vs. Mannopyranose: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Mannose, a C-2 epimer of glucose, is a critical monosaccharide in various biological processes, including protein glycosylation and immune modulation. It exists in equilibrium between two cyclic hemiacetal forms: the five-membered furanose and the six-membered pyranose ring structures. While often considered interchangeable in a general biological context, the distinct stereochemistry of mannofuranose and mannopyranose can lead to significant differences in their biological activity, particularly in their interactions with enzymes and receptors. This guide provides a comparative analysis of the biological activities of these two mannose isomers, supported by available experimental data, to inform research and drug development efforts.
Structural Differences: A Foundation for Differential Activity
The fundamental difference between mannofuranose and mannopyranose lies in their ring size and the resulting conformational flexibility. The pyranose form is generally more stable in solution, but the furanose form, with its more planar structure, can be preferentially recognized by the active sites of specific enzymes. This structural nuance is a key determinant of their differential biological effects.
Comparative Biological Activity: Enzyme Inhibition
A significant area where the differential activity of mannofuranose and mannopyranose is observed is in the inhibition of glycosidases, particularly α-mannosidases. These enzymes play crucial roles in the processing of N-linked glycans, and their inhibition is a target for therapeutic intervention in diseases such as cancer and lysosomal storage disorders.
Key Findings from Experimental Data:
While direct head-to-head comparative studies are limited, existing research provides strong evidence for the preferential recognition of the furanose configuration by certain α-mannosidases. Conversely, derivatives of mannopyranose have been synthesized and shown to be potent inhibitors of various mannosidases.
-
Mannofuranose Analogs as Potent Inhibitors: Studies on the inhibition of human α-mannosidases have revealed that potent inhibitors often mimic the stereochemistry of mannofuranose. For a polyhydroxylated pyrrolidine to be a potent inhibitor of lysosomal, Golgi II, and neutral α-mannosidases, it must possess the same substituents and chirality as mannofuranose at positions C-2, C-3, C-4, and C-5[1][2]. This suggests that the active sites of these enzymes are specifically adapted to bind mannose in its furanose form.
-
Mannopyranose Derivatives as Effective Inhibitors: Synthetic derivatives of mannopyranose have also demonstrated significant inhibitory activity against various mannosidases. For instance, 5-amino-5-deoxy-D-mannopyranose has been shown to be a potent inhibitor of α-D-mannosidases from jack beans, almonds, and calf liver, as well as β-D-mannosidase from Aspergillus wentii[3]. The inhibition constants (Ki) for this mannopyranose derivative are in the micromolar range, indicating strong binding to the enzymes[3].
Quantitative Data on Mannopyranose Derivative Inhibition
The following table summarizes the inhibitory activity of 5-amino-5-deoxy-D-mannopyranose against various mannosidases.
| Enzyme Source | Enzyme Type | Inhibitor | Ki (µM) |
| Jack Bean | α-D-Mannosidase | 5-amino-5-deoxy-D-mannopyranose | 1.2 |
| Almonds | α-D-Mannosidase | 5-amino-5-deoxy-D-mannopyranose | 2.5 |
| Calf Liver | α-D-Mannosidase | 5-amino-5-deoxy-D-mannopyranose | 20 |
| Aspergillus wentii | β-D-Mannosidase | 5-amino-5-deoxy-D-mannopyranose | 10 |
Data extracted from a study on the synthesis and inhibition of mannosidases by a mannopyranose derivative[3].
Experimental Protocols
General Protocol for Glycosidase Inhibition Assay
This protocol can be adapted to compare the inhibitory activity of mannofuranose and mannopyranose derivatives.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific glycosidase.
Materials:
-
Glycosidase enzyme (e.g., α-mannosidase from jack beans)
-
Chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-α-D-mannopyranoside)
-
Test compounds (mannofuranose and mannopyranose derivatives)
-
Assay buffer (e.g., sodium phosphate buffer, pH adjusted for optimal enzyme activity)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the mannofuranose and mannopyranose test compounds.
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer.
-
Add a specific volume of the diluted test compound or a control (buffer for no inhibition, a known inhibitor for a positive control).
-
Add the enzyme solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Measurement: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathways and Experimental Workflows
The inhibition of α-mannosidase is a key biological activity where the structural differences between mannofuranose and mannopyranose can be critical. The following diagrams illustrate the general mechanism of enzyme inhibition and a typical experimental workflow for comparing inhibitors.
Caption: Competitive inhibition of an enzyme.
Caption: Experimental workflow for comparing enzyme inhibitors.
Conclusion
The available evidence, though not from direct comparative studies, strongly suggests that the biological activities of mannofuranose and mannopyranose can differ significantly based on the specific biological target. For the inhibition of certain human α-mannosidases, the furanose configuration appears to be a prerequisite for potent activity, highlighting the importance of this isomer in the design of specific enzyme inhibitors. In contrast, synthetic derivatives of mannopyranose have been well-characterized as effective inhibitors of a broader range of mannosidases.
For researchers and drug development professionals, these findings underscore the necessity of considering the isomeric form of mannose in their studies. The development of selective and potent therapeutics may hinge on the ability to design molecules that mimic the preferred conformation—be it furanose or pyranose—of the target enzyme or receptor. Future research should aim to conduct direct comparative studies to further elucidate the distinct biological roles of these two important mannose isomers.
References
- 1. The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-amino-5-deoxy-D-mannopyranose and 1,5-dideoxy-1,5-imino-D-mannitol, and inhibition of alpha- and beta-D-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Spectral Data of α- and β-Mannofuranose
For researchers, scientists, and drug development professionals engaged in glycobiology and carbohydrate chemistry, the precise structural elucidation of monosaccharides is paramount. Mannose, a C-2 epimer of glucose, is a key monosaccharide that exists in equilibrium between its pyranose and less abundant furanose forms. The α and β anomers of these cyclic forms exhibit distinct stereochemistry at the anomeric carbon (C-1), leading to unique spectroscopic signatures. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for α- and β-mannofuranose, offering valuable insights for their identification and characterization in solution.
Data Presentation: A Comparative Analysis
In aqueous solutions, mannose primarily exists as a mixture of α- and β-pyranose anomers, with the furanose forms being minor components.[1] Consequently, obtaining complete and isolated experimental NMR data for the furanose anomers can be challenging. The following tables summarize the reported ¹H and ¹³C NMR spectral data for the more abundant pyranose forms as a reference, followed by the available data for the furanose anomers.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for the Anomeric Center of L-Mannopyranose in D₂O. [1]
| Anomer | Nucleus | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] |
| α-L-Mannopyranose | ¹H-1 | ~5.17 | ³JH1,H2 ≈ 1.8 |
| ¹³C-1 | ~94.8 | ¹JC1,H1 ≈ 170 | |
| β-L-Mannopyranose | ¹H-1 | ~4.88 | ³JH1,H2 ≈ 1.0 |
| ¹³C-1 | ~94.5 | ¹JC1,H1 ≈ 160 |
Table 2: ¹³C NMR Chemical Shifts (δ) for α- and β-D-Mannofuranose in D₂O.
| Anomer | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| α-D-Mannofuranose | ~102.5 | ~79.5 | ~75.5 | ~84.0 | ~71.0 | ~63.0 |
| β-D-Mannofuranose | ~97.0 | ~77.0 | ~78.0 | ~81.0 | ~72.0 | ~63.0 |
¹H NMR Spectral Characteristics of Furanoses:
While a complete, assigned ¹H NMR spectrum for both mannofuranose anomers is not widely reported, general trends for furanose rings can be used for their identification:
-
Anomeric Proton (H-1): The chemical shift of the anomeric proton is a key diagnostic feature. Typically, the α-anomer (with the anomeric hydroxyl group cis to the C-2 hydroxyl group) resonates at a lower field (higher ppm value) compared to the β-anomer.[2]
-
Coupling Constants (³JH1,H2): The coupling constant between H-1 and H-2 is also informative. For α-furanoses, this coupling is generally larger (around 3-7 Hz) than for β-furanoses (typically 0-3 Hz).[2]
Experimental Protocols
The following is a general protocol for the acquisition of NMR spectra of mannose in an aqueous solution, which allows for the observation of both pyranose and furanose forms.
1. Sample Preparation:
-
Weigh 10-20 mg of D-mannose.
-
Dissolve the sample in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9 atom % D).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the signals of the minor furanose anomers from the dominant pyranose signals.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment with solvent suppression (e.g., presaturation) is typically used.
-
Temperature: 298 K (25 °C).
-
Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlets for each carbon.
-
Temperature: 298 K (25 °C).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds.
-
-
2D NMR (for complete assignment):
-
Experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the unambiguous assignment of all proton and carbon signals, especially for the overlapping resonances of the different anomers.
-
3. Data Processing and Referencing:
-
The acquired Free Induction Decays (FIDs) are Fourier transformed to obtain the NMR spectra.
-
Chemical shifts are typically referenced internally to the residual HDO signal (at ~4.79 ppm for ¹H NMR) or externally to a standard like DSS (2,2-dimethyl-2-silapentane-5-sulfonate). For ¹³C NMR, an external reference or referencing to the solvent signal can be used.
Mandatory Visualization
Caption: Chemical structures of α-D-Mannofuranose and β-D-Mannofuranose.
Caption: General workflow for NMR analysis of mannofuranose anomers.
References
Validating the Elusive Structure of Synthetic β-D-Mannofuranose: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural validation of synthetic carbohydrates is paramount. This guide provides a comparative analysis of the key analytical techniques used to confirm the structure of synthetic β-D-mannofuranose, a five-membered ring isomer of mannose. Due to its lower thermodynamic stability compared to its pyranose counterpart, isolating and characterizing pure β-D-mannofuranose presents unique challenges. This guide summarizes the expected data from cornerstone analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography—offering a framework for the validation of this synthetic target.
The structural elucidation of monosaccharides is critical in various fields, including glycobiology and drug discovery. While the six-membered pyranose ring form of D-mannose is well-documented, the five-membered furanose form, particularly the β-anomer, is less common and its characterization can be complex. The validation of synthetic β-D-mannofuranose relies on a combination of modern analytical techniques to unequivocally determine its connectivity, stereochemistry, and conformation.
Workflow for Structural Validation
A typical workflow for the structural validation of a synthetic carbohydrate such as β-D-mannofuranose involves synthesis, purification, and subsequent analysis by a suite of spectroscopic and spectrometric methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule.
Data Presentation for Structural Validation
The following tables summarize the expected and reported data for the structural validation of β-D-mannofuranose and its common alternative, β-D-mannopyranose. This data is essential for confirming the identity and purity of the synthetic product.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) for Mannose Anomers
| Atom | β-D-Mannofuranose (Predicted) | β-D-Mannopyranose (Experimental)[1] | α-D-Mannopyranose (Experimental)[1] |
| ¹H NMR | |||
| H-1 | ~4.9-5.2 | 4.88 | 5.17 |
| H-2 | ~4.0-4.3 | 4.04 | 4.02 |
| H-3 | ~3.8-4.1 | 3.70 | 3.86 |
| H-4 | ~3.9-4.2 | 3.60 | 3.66 |
| H-5 | ~3.7-4.0 | 3.32 | 3.80 |
| H-6a | ~3.6-3.8 | 3.86 | 3.78 |
| H-6b | ~3.5-3.7 | 3.70 | 3.70 |
| ¹³C NMR | |||
| C-1 | ~103-106 | 95.2 | 95.5 |
| C-2 | ~79-82 | 72.7 | 72.2 |
| C-3 | ~75-78 | 74.5 | 71.7 |
| C-4 | ~80-83 | 68.1 | 68.4 |
| C-5 | ~71-74 | 77.6 | 73.9 |
| C-6 | ~62-65 | 62.5 | 62.5 |
Note: Predicted values for β-D-mannofuranose are based on typical ranges for furanosides and may vary based on solvent and temperature.
Table 2: High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Mass [M+Na]⁺ (Da) |
| β-D-Mannofuranose | C₆H₁₂O₆ | 180.06339 | Expected ~203.0528 |
| β-D-Mannopyranose | C₆H₁₂O₆ | 180.06339 | ~203.0528 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying experimental results. Below are standard protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the covalent structure and stereochemistry of the synthesized mannose isomer.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified synthetic product in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For samples in D₂O, lyophilize the sample from D₂O two to three times to exchange hydroxyl protons with deuterium.
-
¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to observe are the chemical shift and coupling constants of the anomeric proton (H-1), which are indicative of the α or β configuration. For furanoses, the coupling constants between ring protons are crucial for determining the ring conformation.
-
¹³C NMR Spectroscopy: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. The chemical shift of the anomeric carbon (C-1) is a key indicator of the ring size (furanose vs. pyranose) and anomeric configuration.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the spin system, confirming the sequence of protons around the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which can help in assigning quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for confirming the stereochemistry and conformation. For example, in β-anomers, a NOE between H-1 and H-2 is typically observed.
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition of the synthetic product.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or water/acetonitrile.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is commonly used for carbohydrates, often forming adducts with sodium ([M+Na]⁺) or other cations.
-
Mass Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass for the expected elemental formula (C₆H₁₂O₆). The high mass accuracy (typically <5 ppm) of HRMS provides strong evidence for the correct elemental composition.
X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid state.
Protocol:
-
Crystallization: Grow single crystals of the synthetic compound. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map. From this map, the positions of the atoms can be determined (structure solution). The atomic positions and other parameters are then optimized to best fit the experimental data (structure refinement).
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity, stereochemistry, and conformation of the molecule. The crystal structure of a related compound, 1,6-anhydro-β-D-mannofuranose, has been reported, providing some insight into the furanose ring conformation.
Logical Relationships in Structural Elucidation
The process of validating the structure of β-D-mannofuranose involves a logical progression of experiments, where the results of one technique inform and are confirmed by the others.
References
A Comparative Guide to the Kinetic Analysis of Enzymes Acting on Mannofuranose Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic analysis of enzymes that act on mannofuranose substrates. Due to the relative scarcity of enzymes exclusively targeting simple mannofuranose, this document also includes comparative data on enzymes acting on the more common mannopyranose form and related furanose sugars. This information is crucial for understanding enzyme specificity, designing enzyme inhibitors, and developing novel therapeutic agents.
Introduction to Mannofuranose and its Enzymatic Processing
Mannose, a C-2 epimer of glucose, exists in equilibrium between its pyranose (six-membered ring) and furanose (five-membered ring) forms. While the pyranose form is more stable and predominant in solution, the furanose configuration is a critical component of various biologically important glycoconjugates in bacteria, fungi, and parasites. Consequently, the enzymes that recognize and process mannofuranose residues are of significant interest, particularly as potential drug targets.
The kinetic analysis of these enzymes, primarily through the determination of Michaelis-Menten parameters such as Km, Vmax, and kcat, provides invaluable insights into their efficiency and substrate specificity.
Comparative Kinetic Data
While specific kinetic data for enzymes acting on monomeric mannofuranose is limited in publicly available literature, we can draw comparisons from enzymes acting on mannofuranosides within larger structures and analogous furanose-processing enzymes. The following tables summarize key kinetic parameters for relevant enzymes to provide a comparative landscape.
Table 1: Kinetic Parameters of α-Mannosidases with Mannopyranoside Substrates
This table provides baseline kinetic data for enzymes acting on the more common mannopyranose form, offering a point of comparison for the efficiency of furanose-specific enzymes.
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Aspergillus fischeri Class II α-Mannosidase | p-Nitrophenyl-α-D-mannopyranoside | - | - | - | 3.56 x 10⁵ (M⁻¹min⁻¹) | [1] |
| Aspergillus fischeri Class II α-Mannosidase | 4-Methylumbelliferyl-α-D-mannopyranoside | - | - | - | 4.61 x 10⁵ (M⁻¹min⁻¹) | [1] |
| Saccharomyces cerevisiae α-Mannosidase | Man₉GlcNAc | - | - | - | - | [2] |
Note: Direct Km and Vmax values were not provided in the abstract for some entries; catalytic efficiency (kcat/Km) is reported instead.
Table 2: Kinetic Parameters of Enzymes Acting on Furanose-Containing Substrates (Analogues)
This table includes data for enzymes that act on furanose rings other than mannofuranose, providing insight into the kinetics of furanose processing in general. UDP-galactopyranose mutase is a key enzyme in this context as it catalyzes the interconversion between pyranose and furanose forms of UDP-galactose.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| E. coli UDP-galactopyranose mutase | UDP-galactofuranose | 22 | - | - | [3] |
| Klebsiella pneumoniae UDP-galactopyranose mutase | UDP-galactofuranose | 194 | - | - | [3] |
Experimental Protocols
Accurate kinetic analysis relies on robust experimental protocols. Below are detailed methodologies for key experiments relevant to the study of enzymes acting on mannofuranose and related sugar substrates.
Spectrophotometric Assay for α-Mannosidase Activity
This continuous assay is suitable for determining the kinetic parameters of mannosidases using synthetic chromogenic or fluorogenic substrates.
Principle: The enzyme cleaves a synthetic substrate, such as p-nitrophenyl-α-D-mannopyranoside (pNP-Man) or 4-methylumbelliferyl-α-D-mannopyranoside (4-MU-Man), releasing a chromophore (p-nitrophenol) or fluorophore (4-methylumbelliferone), respectively. The rate of product formation is monitored over time by measuring the change in absorbance or fluorescence.
Materials:
-
Enzyme preparation (purified or cell lysate)
-
Substrate stock solutions (e.g., 10 mM pNP-Man or 1 mM 4-MU-Man in assay buffer)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.5)
-
Spectrophotometer or fluorometer with temperature control
-
96-well microplates (for high-throughput screening)
Procedure:
-
Prepare a series of substrate dilutions in the assay buffer to cover a concentration range from approximately 0.1 x Km to 10 x Km.
-
Equilibrate the substrate solutions and enzyme preparation to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the enzyme preparation to the substrate solutions in the microplate wells. The final enzyme concentration should be chosen to ensure a linear reaction rate for a reasonable period (e.g., 10-30 minutes).
-
Immediately place the microplate in the spectrophotometer or fluorometer and measure the absorbance at 405 nm (for pNP) or fluorescence at an excitation of 365 nm and emission of 445 nm (for 4-MU) at regular intervals.
-
Determine the initial reaction velocity (V₀) from the linear portion of the progress curve (absorbance/fluorescence vs. time).
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
Coupled Enzymatic Assay for UDP-Sugar Hydrolases
This assay can be adapted to measure the activity of enzymes that hydrolyze UDP-sugars, such as a putative UDP-mannofuranose hydrolase.
Principle: The hydrolysis of the UDP-sugar releases UDP. The UDP is then converted to UTP by pyruvate kinase, consuming phosphoenolpyruvate (PEP). The pyruvate produced is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD⁺. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
Materials:
-
Enzyme preparation
-
UDP-mannofuranose (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, KCl)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH.
-
Add the enzyme preparation to the reaction mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding varying concentrations of the UDP-mannofuranose substrate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities from the linear phase of the reaction.
-
Determine Km and Vmax by plotting the initial velocities against substrate concentration and fitting to the Michaelis-Menten equation.
Signaling Pathways and Experimental Workflows
Visualizing the relationships between different components in a biological system or experimental procedure can greatly enhance understanding. The following diagrams, generated using the DOT language, illustrate a key enzymatic pathway and a typical experimental workflow for kinetic analysis.
Enzymatic Conversion of Mannose Isomers
The following diagram illustrates the central role of a putative UDP-mannopyranose mutase in converting the pyranose form of UDP-mannose to the furanose form, which is then utilized by mannofuranosyltransferases for the synthesis of various glycoconjugates.
Caption: Proposed pathway for the enzymatic conversion of UDP-mannopyranose to UDP-mannofuranose.
Experimental Workflow for Enzyme Kinetic Analysis
This diagram outlines the logical steps involved in a typical enzyme kinetics experiment, from initial assay development to final data analysis.
Caption: A typical workflow for determining enzyme kinetic parameters.
References
- 1. Class II alpha-mannosidase from Aspergillus fischeri: energetics of catalysis and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a specific alpha-mannosidase involved in oligosaccharide processing in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human lysosomal alpha-glucosidase. Characterization of the catalytic site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Modern Glycosylation Methods for β-Mannosides
The stereoselective synthesis of β-mannosides remains a formidable challenge in carbohydrate chemistry, crucial for the advancement of glycobiology and the development of novel therapeutics. The inherent thermodynamic and kinetic preference for the α-anomer necessitates specialized synthetic strategies. This guide provides a comparative analysis of three prominent methods for β-mannosylation: the Crich β-Mannosylation, Intramolecular Aglycone Delivery (IAD), and a Lithium Iodide-Mediated approach.
Performance Comparison
The following table summarizes the key performance metrics of the three methods, offering a quantitative comparison of their yield and stereoselectivity with representative examples.
| Method | Glycosyl Donor | Glycosyl Acceptor | Yield (%) | α:β Ratio | Reference |
| Crich β-Mannosylation | 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranosyl sulfoxide | Cyclohexanol | 90% | 1:5 | [1] |
| 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-thiomannopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 85% | 1:9 | [2] | |
| Intramolecular Aglycone Delivery (IAD) | 2-O-(p-methoxybenzyl)-3,4,6-tri-O-benzyl-α-D-mannopyranosyl thioglycoside | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | 76% | β only | |
| 2-O-(p-methoxybenzyl)-3,4,6-tri-O-benzyl-α-D-mannopyranosyl thioglycoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 82% | β only | [3] | |
| Lithium Iodide-Mediated Glycosylation | 2,3,4,6-tetra-O-benzyl-D-mannopyranosyl hemiacetal | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 95% | 1:19 | [4][5] |
| 2,3,4,6-tetra-O-benzyl-D-mannopyranosyl hemiacetal | Isopropanol | 87% | 1:19 | [4][5] |
Methodologies and Mechanisms
Crich β-Mannosylation
This method relies on the use of a 4,6-O-benzylidene protected mannosyl donor, typically a thioglycoside or sulfoxide.[6] A key feature is the pre-activation of the donor at low temperature with a thiophilic activator, such as triflic anhydride (Tf₂O), in the presence of a hindered base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP). This generates a transient α-glycosyl triflate, which then undergoes an Sₙ2-like reaction with the glycosyl acceptor, leading to the desired β-mannoside. The rigid 4,6-O-benzylidene group is crucial for favoring the formation of the α-triflate and preventing its anomerization.[6][7]
Intramolecular Aglycone Delivery (IAD)
Intramolecular Aglycone Delivery (IAD) is a powerful strategy that ensures high stereoselectivity by covalently tethering the glycosyl acceptor to the glycosyl donor before the glycosylation event. In the context of β-mannosylation, a common approach involves using a p-methoxybenzyl (PMB) ether at the C-2 position of the mannosyl donor.[3] The glycosyl acceptor is first linked to the PMB group, forming a mixed acetal. Subsequent activation of the anomeric center of the mannosyl donor initiates an intramolecular glycosylation, where the tethered acceptor is delivered to the β-face of the oxocarbenium ion intermediate.[3]
Lithium Iodide-Mediated Glycosylation
This method offers a convenient one-pot procedure starting from readily available mannosyl hemiacetals.[8] The hemiacetal is first converted in situ to a glycosyl chloride using oxalyl chloride and a phosphine oxide catalyst.[4][5] This is followed by a halide exchange with lithium iodide to form a more reactive α-glycosyl iodide. The subsequent glycosylation with the acceptor proceeds with high β-selectivity, likely through an Sₙ2-type mechanism.[8] This method avoids the need for pre-installing specific protecting groups to control stereoselectivity.[4]
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents. Molecular sieves (4 Å) are often used to ensure anhydrous conditions.
Crich β-Mannosylation (Representative Protocol)
To a solution of the 4,6-O-benzylidene protected mannosyl sulfoxide donor (1.0 equiv) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP, 2.0 equiv) in anhydrous dichloromethane (DCM) at -78 °C is added triflic anhydride (1.5 equiv). The mixture is stirred for 30 minutes, after which a solution of the glycosyl acceptor (1.5 equiv) in DCM is added dropwise. The reaction is maintained at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous sodium bicarbonate, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the β-mannoside.[1]
Intramolecular Aglycone Delivery (p-Methoxybenzyl-Assisted)
A mixture of the 2-O-(p-methoxybenzyl) mannosyl donor (1.0 equiv), the glycosyl acceptor (1.5 equiv), and activated molecular sieves in anhydrous DCM is stirred at room temperature. 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 equiv) is added, and the mixture is stirred until the donor is consumed (monitored by TLC). The reaction is quenched with a few drops of triethylamine, filtered, and concentrated. The crude tethered product is then dissolved in anhydrous 1,2-dichloroethane (DCE) and cooled to -20 °C. A solution of a thiophilic promoter, such as N-iodosuccinimide (NIS, 1.5 equiv) and a catalytic amount of triflic acid (TfOH, 0.1 equiv), in DCE is added. The reaction is stirred at -20 °C until completion. The reaction is quenched with saturated aqueous sodium thiosulfate and sodium bicarbonate. The organic layer is separated, dried, and concentrated. The product is purified by silica gel chromatography.
Lithium Iodide-Mediated Glycosylation
To a solution of the mannosyl hemiacetal (1.0 equiv) and triphenylphosphine oxide (0.5 equiv) in anhydrous chloroform is added oxalyl chloride (1.2 equiv) at room temperature. The mixture is stirred for 1 hour, and then the solvent and excess oxalyl chloride are removed under reduced pressure. The residue is dissolved in anhydrous chloroform, and powdered lithium iodide (4.0 equiv), diisopropylethylamine (2.5 equiv), and the glycosyl acceptor (1.5 equiv) are added. The mixture is stirred at 45 °C until the reaction is complete. The reaction is then diluted with DCM, washed with saturated aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography.[4][5]
References
- 1. Item - Intramolecular Aglycon Delivery on Polymer Support:â Gatekeeper Monitored Glycosylation - figshare - Figshare [figshare.com]
- 2. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04716A [pubs.rsc.org]
- 3. Intramolecular aglycon delivery - Wikipedia [en.wikipedia.org]
- 4. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 7. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Assessing the Anomeric Purity of Synthetic Mannofuranosides
For researchers, scientists, and drug development professionals working with synthetic mannofuranosides, the precise determination of anomeric purity is a critical quality control step. The configuration at the anomeric center (C1) as either alpha (α) or beta (β) profoundly influences the biological activity and physicochemical properties of these molecules. This guide provides an objective comparison of the primary analytical techniques used to assess anomeric purity, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The three principal methods for determining the anomeric purity of synthetic mannofuranosides are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, and single-crystal X-ray Crystallography. Each technique offers distinct advantages and limitations in terms of the information provided, sample requirements, and throughput.
| Parameter | ¹H NMR Spectroscopy | Chiral HPLC | X-ray Crystallography |
| Principle | Distinguishes anomers based on the different chemical environments of the anomeric protons. | Physically separates anomers based on their differential interaction with a chiral stationary phase. | Provides the absolute three-dimensional atomic structure of the molecule in a crystalline state. |
| Quantitative Data | Ratio of α and β anomers determined by integration of anomeric proton signals. | Retention time and peak area for each anomer, allowing for quantification. | Definitive assignment of α or β configuration for the crystallized molecule. |
| Sample Requirement | ~5-10 mg dissolved in a deuterated solvent.[1] | Microgram to milligram quantities, depending on detector sensitivity. | A single, high-quality crystal of sufficient size (typically >0.1 mm). |
| Throughput | High; rapid sample preparation and data acquisition. | High; amenable to automation for screening multiple samples. | Low; crystal growth can be time-consuming and is not always successful. |
| Advantages | - Non-destructive- Provides detailed structural information- Relatively fast | - High sensitivity- Excellent separation of anomers- Established methodology for carbohydrates | - Unambiguous determination of absolute configuration- Provides a wealth of structural data |
| Limitations | - Signal overlap can complicate analysis- Lower sensitivity compared to HPLC | - Requires method development for each compound- May not be suitable for all mannofuranosides | - Crystal growth can be a major bottleneck- The crystal structure may not represent the bulk solution state |
Experimental Protocols
Quantitative ¹H NMR Spectroscopy for Anomeric Purity Determination
¹H NMR spectroscopy is a powerful and non-destructive technique for the quantitative analysis of anomeric mixtures.[1] The anomeric protons (H-1) of the α and β anomers of mannofuranosides resonate at different chemical shifts, allowing for their distinct integration and the determination of their relative abundance.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthetic mannofuranoside sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).[1] The choice of solvent will depend on the solubility of the compound.
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Calibrate the spectrum using the residual solvent peak or an internal standard.
-
-
Anomeric Purity Calculation:
-
Identify the signals corresponding to the anomeric protons of the α and β anomers. For furanosides, the α-anomer's H-1 signal is typically downfield from the β-anomer's signal.[2]
-
Integrate the well-resolved anomeric proton signals for both anomers.
-
Calculate the anomeric purity using the following formula: % Anomeric Purity (e.g., β) = [Integral of β-anomer H-1 / (Integral of α-anomer H-1 + Integral of β-anomer H-1)] * 100
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly sensitive method for the separation and quantification of anomers.[3][4] The use of a chiral stationary phase (CSP) allows for the differential retention of the α and β anomers, leading to their separation.
Protocol:
-
Sample Preparation:
-
Dissolve the synthetic mannofuranoside sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[3]
-
-
HPLC System and Conditions:
-
Column: A polysaccharide-based chiral column, such as a Chiralpak AD-H, is often effective for separating carbohydrate anomers.[3][4]
-
Mobile Phase: A mixture of hexane and ethanol is a common mobile phase for normal-phase chiral separations. A typical starting point could be a ratio of 90:10 (hexane:ethanol). The addition of a small amount of an additive like trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape.[3]
-
Flow Rate: A typical flow rate is 0.5 to 1.0 mL/min.
-
Detection: A UV detector set at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector can be used.
-
-
Method Development and Analysis:
-
Inject a standard containing both anomers (if available) or the sample mixture to assess the initial separation.
-
Optimize the mobile phase composition to achieve baseline separation of the anomeric peaks (Resolution > 1.5).
-
Once separation is achieved, inject the sample and integrate the peak areas of the α and β anomers.
-
Calculate the anomeric purity based on the relative peak areas.
-
A study on the separation of mannose anomers reported successful separation on a Chiralpak AD-H column with a mobile phase of hexane-ethanol-TFA ((7:3):0.1, v/v) at a flow rate of 0.5 mL/min.[3]
X-ray Crystallography
X-ray crystallography provides the most definitive determination of the anomeric configuration by revealing the three-dimensional structure of the molecule.[5][6] However, it is dependent on the ability to grow a high-quality single crystal of the compound.
Protocol:
-
Crystal Growth:
-
The primary challenge is to obtain single crystals of suitable size and quality. This is often a process of trial and error, screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, solvent layering).
-
A minimum purity of 80-90% for the compound is recommended before attempting crystallization.
-
-
X-ray Diffraction Data Collection:
-
A suitable single crystal is mounted on a goniometer and placed in an X-ray beam.
-
The crystal is rotated, and the diffraction pattern of X-rays is collected on a detector.
-
-
Structure Determination and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The phases of the diffracted X-rays are determined, and an electron density map is calculated.
-
A molecular model is built into the electron density map, and the atomic positions are refined.
-
-
Anomeric Configuration Assignment:
-
The refined crystal structure will unambiguously show the stereochemical arrangement at the anomeric center, confirming whether the mannofuranoside is in the α or β configuration.
-
Workflow for Assessing Anomeric Purity
The following diagram illustrates a logical workflow for assessing the anomeric purity of a newly synthesized mannofuranoside.
This comprehensive guide provides researchers with the necessary information to make informed decisions on the most appropriate methods for assessing the anomeric purity of their synthetic mannofuranosides, ensuring the quality and reliability of their scientific findings and drug development efforts.
References
- 1. lcms.cz [lcms.cz]
- 2. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Furanose vs. Pyranose Rings: A Computational Energy Comparison for Researchers
A deep dive into the computational energetics of five- and six-membered sugar rings, providing researchers, scientists, and drug development professionals with a comparative guide to their relative stabilities and conformational preferences. This guide synthesizes data from key computational chemistry studies, offering insights into why one ring form is often favored over the other in different environments.
In the landscape of carbohydrate chemistry and biology, the cyclic forms of monosaccharides, namely furanoses (five-membered rings) and pyranoses (six-membered rings), play a pivotal role. Their structural differences have profound implications for the biological functions and chemical properties of carbohydrates. While experimental techniques provide invaluable data on the equilibrium distribution of these forms in solution, computational chemistry offers a powerful lens to dissect the energetic factors governing their stability. This guide provides a comparative analysis of the computational energies of furanose and pyranose rings, supported by data from theoretical studies.
Executive Summary
Computational studies consistently demonstrate that for most aldohexoses, such as D-glucose, the pyranose form is thermodynamically more stable than the furanose form in aqueous solution . This preference is a key determinant in the structural makeup of major polysaccharides like starch and cellulose. The enhanced stability of the pyranose ring is largely attributed to its ability to adopt a low-energy chair conformation, which minimizes both angle and dihedral strain. In contrast, the five-membered furanose ring is more flexible but inherently possesses higher ring strain due to its less ideal bond angles, adopting envelope and twist conformations to alleviate this strain.[1][2]
Interestingly, in the gas phase, the energetic landscape can shift, with furanose forms being more stable than pyranose forms for several hexoses . This highlights the critical role of solvent interactions in determining the conformational preferences of sugars.
Data Presentation: Relative Computational Energies
The following table summarizes the relative Gibbs free energies (ΔG) of the most stable furanose forms with respect to their most stable pyranose counterparts for various monosaccharides, as determined by high-level computational methods. A positive ΔG indicates that the furanose form is less stable than the pyranose form.
| Monosaccharide | Phase | Most Stable Pyranose Conformer | Most Stable Furanose Conformer | Relative Gibbs Free Energy (ΔG) of Furanose (kJ/mol) | Computational Method | Reference |
| D-Ribose | Gas | β-pyranose (¹C₄ and ⁴C₁) | α-furanose (²T₁) | 10.4 | G4 | Szczepaniak & Moc, 2014 |
| 2-Deoxy-D-ribose | Gas | α-pyranose | α-furanose | 6.2 | G4 | Szczepaniak & Moc, 2014 |
| D-Erythrose | Gas | - | α-furanose | Most Stable Form | G3B3 | Azofra et al., 2012 |
| D-Threose | Gas | - | α-furanose | Most Stable Form | G3B3 | Azofra et al., 2012 |
| D-Glucose | Aqueous | β-pyranose | - | > 99% pyranose at equilibrium | Experimental/General Consensus | [2] |
Experimental Protocols: A Look at the Computational Methodologies
The computational data presented in this guide are derived from rigorous theoretical chemistry methods designed to accurately model molecular structures and energies. The following protocols are representative of the high-level calculations employed in the cited studies.
Gas-Phase Energy Calculations (Szczepaniak & Moc, 2014)
-
Objective: To determine the relative Gibbs free energies of various conformers of D-ribose and 2-deoxy-D-ribose in the gas phase.
-
Methodology:
-
Conformational Search: An extensive search for all possible conformers of the pyranose, furanose, and open-chain forms was performed.
-
Geometry Optimization: The geometries of the identified conformers were optimized using second-order Møller-Plesset perturbation theory (MP2) and the M06-2X density functional.
-
Energy Calculations: Single-point energy calculations were performed using the high-accuracy multi-level G4 method to obtain the final Gibbs free energies (ΔG) at 298 K.
-
-
Software: The specific quantum chemistry software package used was not explicitly mentioned in the abstract, but Gaussian is a common choice for such calculations.
Gas-Phase Energy Calculations (Azofra et al., 2012)
-
Objective: To investigate the potential energy surfaces of D-erythrose and D-threose in the gas phase to identify the most stable structures.
-
Methodology:
-
Initial Structure Exploration: A large number of initial structures for the open-chain, α-furanose, and β-furanose forms were generated.
-
Geometry Optimization (Initial): Geometries were optimized at the B3LYP/6-31G(d) level of theory.
-
Geometry Optimization (Refined): The unique structures were further optimized at a higher level of theory, B3LYP/6-311++G(d,p).
-
Energy Calculations: Final energy calculations were performed using the G3B3 composite method to determine the relative stabilities.
-
-
Analysis: Intramolecular interactions were analyzed using the Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) methods.
Visualization of Key Relationships
To better illustrate the concepts discussed, the following diagrams, generated using the Graphviz (DOT language), depict the logical relationships and a typical computational workflow.
Caption: Equilibrium between open-chain, furanose, and pyranose forms of a monosaccharide.
Caption: A typical computational workflow for determining the relative energies of sugar conformers.
Concluding Remarks
The computational comparison of furanose and pyranose rings provides clear insights into their intrinsic stabilities. For aldohexoses in aqueous solution, the six-membered pyranose ring is overwhelmingly favored due to its ability to adopt a strain-free chair conformation. However, computational studies in the gas phase reveal a more nuanced picture, where the five-membered furanose ring can be the more stable form for certain monosaccharides. This underscores the critical influence of solvent interactions in dictating the conformational preferences of carbohydrates. For researchers in drug development and glycobiology, a thorough understanding of these energetic differences is essential for accurately modeling carbohydrate behavior and designing molecules that interact specifically with one ring form over the other. Future computational studies incorporating explicit solvent models will further refine our understanding of these complex and vital biomolecules.
References
Navigating Mannosidase Inhibition: A Comparative Guide to Beta-D-Mannofuranose and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of beta-D-mannofuranose and other key inhibitors of alpha- and beta-D-mannosidases, enzymes critical to the N-linked glycosylation pathway. While this compound itself is a weak inhibitor, its five-membered ring structure forms the foundational blueprint for a class of highly potent synthetic inhibitors. This document delves into the comparative inhibitory activities of these compounds, provides detailed experimental methodologies, and visualizes the intricate signaling pathways involved.
The Inhibitory Landscape of Mannosidases
Mannosidases play a crucial role in the trimming of mannose residues from N-glycans in the endoplasmic reticulum (ER) and Golgi apparatus, a vital step in protein maturation and quality control. Dysregulation of this pathway is implicated in various diseases, making mannosidase inhibitors a significant area of research for therapeutic development.
While D-mannose, the parent monosaccharide of this compound, exhibits very weak inhibition of mannosidases, its furanose configuration is a key structural feature for potent inhibitory action. Synthetic analogs that mimic this furanose ring, such as azafuranose derivatives, demonstrate significantly enhanced inhibitory potency.
Comparative Inhibitory Activity
The following tables summarize the inhibitory constants (K_i_) and half-maximal inhibitory concentrations (IC50) of various compounds against different alpha- and beta-D-mannosidases. It is important to note the absence of published quantitative inhibitory data for this compound itself, underscoring its role as a structural model rather than a practical inhibitor.
Table 1: Inhibition of α-D-Mannosidases
| Inhibitor | Enzyme Source | Enzyme Type | K_i_ | IC50 |
| D-Mannose | Jack Bean | α-Mannosidase | ~1.2 mM | - |
| 1,4-Dideoxy-1,4-imino-D-mannitol (DIM) | Human Liver | Lysosomal α-Mannosidase | 130 µM | - |
| Human Liver | Golgi α-Mannosidase II | 20 µM | - | |
| Swainsonine | Jack Bean | α-Mannosidase | 70 nM | 100-500 nM |
| Human Liver | Lysosomal α-Mannosidase | 0.2 µM | - | |
| Human Liver | Golgi α-Mannosidase II | 0.02 µM | - | |
| Kifunensine | Mung Bean | α-Mannosidase I | - | 20-80 nM |
| Human | ER α-Mannosidase I | 130 nM | - | |
| 1-Deoxymannojirimycin (DMJ) | Mung Bean | α-Mannosidase I | - | 20 µM |
Table 2: Inhibition of β-D-Mannosidases
| Inhibitor | Enzyme Source | K_i_ |
| D-Mannose | Aspergillus wentii | Weak, not quantified |
| 5-amino-5-deoxy-D-mannopyranose | Aspergillus wentii | 1.2 µM |
| N-phenyl-carbamate of D-mannonohydroxymolactone | Not specified | 25 nM |
Visualizing the N-Glycan Processing Pathway
The processing of N-glycans is a highly orchestrated series of events occurring in the ER and Golgi apparatus. The following diagram illustrates the key steps involving mannosidase activity.
Distinguishing Furanose and Pyranose Forms: A 2D NMR-Based Comparison Guide
For researchers, scientists, and drug development professionals working with carbohydrates, the precise structural elucidation of monosaccharide ring forms is paramount. The subtle difference between a five-membered furanose and a six-membered pyranose ring can have profound implications for biological activity and drug efficacy. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful, non-destructive suite of techniques to unambiguously differentiate these cyclic forms in solution. This guide provides a detailed comparison of furanose and pyranose forms using 2D NMR, supported by experimental data and protocols.
Structural Fundamentals: Furanose vs. Pyranose
Monosaccharides with five or more carbons exist in equilibrium between their open-chain aldehyde or ketone form and cyclic hemiacetals or hemiketals. This cyclization gives rise to either a five-membered ring (furanose) or a six-membered ring (pyranose).[1] The pyranose form, analogous to cyclohexane, typically adopts a stable chair conformation, while the furanose ring is more flexible and can exist in various envelope and twist conformations.[1] For aldohexoses like D-glucose, the pyranose form is generally more thermodynamically stable.[1]
Delineating Ring Size with 2D NMR Spectroscopy
Several 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in distinguishing furanose and pyranose structures. These techniques reveal through-bond scalar couplings between nuclei, providing a detailed map of the molecule's covalent framework.
Key Diagnostic NMR Parameters
The primary NMR parameters used to differentiate between furanose and pyranose rings are ¹H and ¹³C chemical shifts, particularly of the anomeric center, and ³J(H,H) coupling constants, which are sensitive to the dihedral angles between vicinal protons.
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Anomeric Centers
| Ring Form | Anomer | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Pyranose | α | ~5.2 | ~93 |
| β | ~4.6 | ~97 | |
| Furanose | α | ~5.3 | ~102 |
| β | ~5.1 | ~105 |
Note: These are general ranges and can vary depending on the specific monosaccharide, solvent, and temperature. The anomeric carbons of furanose rings often resonate at a higher frequency (further downfield) compared to their pyranose counterparts.[2]
Table 2: Diagnostic ³J(H,H) Coupling Constants
| Ring Form | Proton Relationship | Dihedral Angle (approx.) | Typical ³J(H,H) (Hz) |
| Pyranose (Chair) | H-1ax, H-2ax | ~180° | 7 - 9 |
| H-1eq, H-2ax | ~60° | 2 - 4 | |
| H-1ax, H-2eq | ~60° | 2 - 4 | |
| H-1eq, H-2eq | ~60° | 1 - 3 | |
| Furanose | H-1, H-2 (cis) | Varies | 3 - 5 |
| H-1, H-2 (trans) | Varies | < 2 |
The magnitude of the ³J(H1,H2) coupling constant is a key indicator of the anomeric configuration and, to some extent, the ring form. In pyranoses, a large ³J(H1,H2) of 7-9 Hz is characteristic of a trans-diaxial relationship between H-1 and H-2, typically seen in β-anomers of gluco- and galacto-configured sugars.[2] In contrast, furanose rings, due to their conformational flexibility, generally exhibit smaller ³J(H1,H2) values.[1]
Interpreting 2D NMR Spectra for Structural Assignment
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds. By "walking" through the COSY spectrum from one proton to its coupled neighbors, the entire spin system of a sugar ring can be traced.
-
Pyranose Identification: Starting from the well-resolved anomeric proton (H-1), a cross-peak to H-2 is observed. From H-2, a cross-peak to H-3 can be identified, and so on, until H-5. The presence of a continuous correlation from H-1 to H-5, which then shows a correlation to the H-6 protons, is indicative of a pyranose ring.
-
Furanose Identification: In a furanose ring, the correlation pathway extends from H-1 to H-4. H-4 will then show a correlation to the H-5 and H-6 protons (in the case of a hexofuranose). The key distinction is the termination of the primary ring proton correlation pathway at H-4.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton with the carbon to which it is directly attached. This is crucial for assigning the ¹³C chemical shifts and confirming the proton assignments made from the COSY spectrum. The distinct chemical shift regions for pyranose and furanose anomeric carbons (Table 1) can be definitively assigned using HSQC.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is arguably the most definitive experiment for distinguishing furanose from pyranose rings.
-
Pyranose Identification: A key diagnostic correlation in a pyranose ring is the ³JCH coupling between the anomeric proton (H-1) and the C-5 carbon. This through-space correlation confirms the six-membered ring structure.
-
Furanose Identification: In a furanose ring, the anomeric proton (H-1) will show a ³JCH correlation to C-4, but not to C-5. The absence of the H-1 to C-5 correlation is strong evidence for a five-membered ring. Additionally, a weak HMBC cross-peak from H-4 to the anomeric carbon (C-1) can further support the furanose structure.[3]
Experimental Protocols
A general workflow for the 2D NMR-based differentiation of furanose and pyranose forms is as follows:
-
Sample Preparation: Dissolve 10-20 mg of the carbohydrate sample in a suitable deuterated solvent, such as D₂O.[1]
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better spectral resolution.[1] Maintain a constant temperature, typically 298 K (25 °C), as chemical shifts are temperature-dependent.[1]
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to identify the anomeric proton signals, which typically resonate between 4.5 and 5.5 ppm.[1]
-
Acquire a 2D ¹H-¹H COSY spectrum to establish the proton connectivity within each ring.
-
Acquire a 2D ¹H-¹³C HSQC spectrum to assign the carbon chemical shifts for each protonated carbon.
-
Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range proton-carbon correlations, which are critical for differentiating the ring size.
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Identify the anomeric proton signals in the 1D ¹H spectrum.
-
Trace the spin systems in the COSY spectrum starting from the anomeric protons.
-
Assign the ¹³C chemical shifts using the HSQC spectrum.
-
Analyze the HMBC spectrum for the key diagnostic correlations (H-1 to C-5 for pyranose; H-1 to C-4 for furanose).
-
Measure the ³J(H1,H2) coupling constants to help determine the anomeric configuration.
-
Visualizing the Workflow and Key Correlations
Caption: Experimental workflow for distinguishing furanose and pyranose forms using 2D NMR.
References
Unveiling Anomeric Preference: A Comparative Analysis of Mannofuranose Binding to Lectins
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between carbohydrates and proteins is paramount. This guide provides an objective comparison of the binding affinity of α-mannofuranose and β-mannofuranose anomers to lectins, supported by experimental data. A detailed exploration of the underlying experimental methodologies and visual representations of key processes are included to facilitate a comprehensive understanding.
The stereochemistry at the anomeric carbon of carbohydrates can significantly influence their recognition by and binding to proteins, such as lectins. While the pyranose form of mannose is more prevalent in biological systems and thus more extensively studied, the furanose form also plays a role in molecular recognition events. This comparison focuses on the binding affinities of the α and β anomers of mannofuranose to the bacterial lectin FimH, a key virulence factor in uropathogenic Escherichia coli.
Quantitative Comparison of Binding Affinities
The binding affinities of α- and β-methyl-mannofuranosides to the FimH lectin have been quantified using Isothermal Titration Calorimetry (ITC). The dissociation constants (Kd) provide a measure of the binding strength, with a lower Kd value indicating a higher affinity.
| Ligand | Lectin | Dissociation Constant (Kd) in μM |
| Methyl α-D-mannofuranoside | FimH | 137 ± 11 |
| Methyl β-D-mannofuranoside | FimH | 2.9 ± 0.2 |
Data sourced from Cecioni, S., et al. (2015). Binding of furanosides to the bacterial lectin FimH: unveiling the affinity of a forgotten C-H⋯π interaction. Chemical Science, 6(10), 5798–5803.
The data clearly indicates a significant preference of the FimH lectin for the β-anomer of mannofuranose, with an approximately 47-fold higher affinity compared to the α-anomer. This pronounced difference highlights the critical role of anomeric configuration in the molecular recognition process.
Experimental Protocols
The determination of binding affinities for carbohydrate-lectin interactions relies on precise biophysical techniques. The following are detailed methodologies for two commonly employed methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka or Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[1][2][3]
Materials:
-
ITC instrument (e.g., MicroCal iTC200)
-
Purified lectin (e.g., FimH) in a suitable buffer (e.g., PBS, pH 7.4)
-
Mannofuranose anomer solutions (ligand) prepared in the identical buffer
-
Syringes and sample cells for the ITC instrument
Procedure:
-
Sample Preparation:
-
Prepare a solution of the lectin at a known concentration (typically in the low micromolar range) in the desired buffer.
-
Prepare a solution of the mannofuranose anomer at a concentration 10-20 times higher than the lectin concentration, using the exact same buffer to minimize dilution heats.
-
Thoroughly degas both the protein and ligand solutions to prevent air bubbles from interfering with the measurement.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the lectin solution into the sample cell of the calorimeter.
-
Load the mannofuranose solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the mannofuranose solution into the lectin-containing sample cell while continuously monitoring the heat change.
-
The initial injections result in a large heat change as most of the injected ligand binds to the protein.
-
As the protein becomes saturated with the ligand, subsequent injections produce smaller heat changes, eventually approaching the heat of dilution.
-
-
Data Analysis:
-
The raw data, a series of heat-flow peaks, is integrated to determine the heat change per injection.
-
The resulting binding isotherm (heat change vs. molar ratio of ligand to protein) is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., mannofuranose) to a ligand (e.g., a lectin) immobilized on a sensor surface in real-time.[4][5] This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified lectin in a suitable buffer for immobilization
-
Mannofuranose anomer solutions at various concentrations in a running buffer
-
Regeneration solution
Procedure:
-
Lectin Immobilization:
-
Activate the sensor chip surface (e.g., using a mixture of EDC and NHS).
-
Inject the purified lectin over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters on the surface using ethanolamine.
-
-
Binding Analysis:
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the mannofuranose anomer solution over the immobilized lectin surface (association phase). The binding of the anomer to the lectin causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
Switch back to the running buffer to monitor the dissociation of the anomer from the lectin (dissociation phase).
-
-
Surface Regeneration:
-
Inject a regeneration solution (e.g., a high concentration of a known competitive ligand or a solution with a low pH) to remove the bound anomer and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
The sensorgrams (plots of SPR response versus time) for each concentration are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The dissociation constant (Kd) is then calculated as the ratio of kd to ka.
-
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize a key binding preference and a standard experimental workflow.
Caption: Binding preference of FimH for mannofuranose anomers.
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Conclusion
The experimental evidence strongly indicates that the FimH lectin exhibits a marked preference for the β-anomer of mannofuranose. This highlights the exquisite stereochemical selectivity inherent in carbohydrate-protein interactions. For researchers in drug development, this anomeric preference presents a crucial consideration in the design of potent and selective inhibitors targeting lectins like FimH for anti-adhesive therapies. The detailed experimental protocols provided herein offer a foundation for the robust and reproducible characterization of such interactions.
References
- 1. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 4. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. On Surface Assays: Surface Plasmon Resonance - Glycopedia [glycopedia.eu]
Mannofuranose Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of mannofuranose derivatives as enzyme inhibitors, supported by experimental data. It is designed to be a valuable resource for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development.
α-Glucosidase Inhibitors
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption.
Comparative Efficacy of Mannofuranose Derivatives
Several studies have demonstrated the potential of mannofuranose derivatives as α-glucosidase inhibitors, with some exhibiting greater potency than the commercially available drug, acarbose.
| Compound | Enzyme Source | IC50 (µM) | Reference Compound | IC50 (µM) |
| α-Mannofuranosyl derivative 4 | Rat intestinal mucosa | ~10 µg/mL (~21 µM) | Acarbose | ~25 µg/mL (~39 µM) |
| α-Mannofuranosyl derivative 7 | Rat intestinal mucosa | ~10 µg/mL (~23 µM) | Acarbose | ~25 µg/mL (~39 µM) |
| Cinnamoyl Sucrose Ester 5 | Not specified | 9 ± 3 | Acarbose | 328 ± 7 |
| Cinnamoyl Sucrose Ester 9 | Not specified | 9 ± 3 | Acarbose | 328 ± 7 |
| Quercetin | Saccharomyces cerevisiae | 5.41 µg/mL (~18 µM) | Acarbose | 193.37 µg/mL (~299 µM) |
| Quercitrin | Saccharomyces cerevisiae | 49.69 µg/mL (~111 µM) | Acarbose | 193.37 µg/mL (~299 µM) |
Note: The IC50 values for compounds 4 and 7 were converted from µg/mL to µM for comparative purposes, using their respective molecular weights.
Detailed Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol is a generalized procedure based on common methodologies for determining α-glucosidase inhibition.[1][2][3]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae or rat intestinal mucosa
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (mannofuranose derivatives)
-
Positive control (e.g., Acarbose)
-
Sodium carbonate (Na₂CO₃) solution to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and the positive control at various concentrations.
-
In a 96-well plate, add a solution of α-glucosidase to each well.
-
Add the test compound or positive control to the respective wells and pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: Workflow for in vitro α-glucosidase inhibition assay.
α-Mannosidase Inhibitors
α-Mannosidases are involved in the processing of N-linked glycoproteins. Their inhibition is a target for the development of therapies for certain cancers and lysosomal storage diseases.
Comparative Efficacy of Mannofuranose Derivatives
Azafuranose analogues of mannose and other mannofuranose derivatives have shown potent inhibition of various α-mannosidases.
| Compound | Enzyme Source | Ki (µM) | Reference Compound | Ki (µM) |
| 5-Amino-5-deoxy-D-mannopyranose | Jack bean, almonds, calf liver, A. wentii | 1.2 - 20 | D-Mannose | >1000 |
| 1,5-Dideoxy-1,5-imino-D-mannitol | Jack bean, almonds, calf liver, A. wentii | 70 - 400 | D-Mannose | >1000 |
| 6-Deoxy-DIM | C. elegans (AMAN-2) | 0.19 | Swainsonine | ~0.01 |
| N-9-amidinononyl derivative | D. melanogaster (GMIIb) | 0.04 | Swainsonine | ~0.01 |
| N-2-(1-naphthyl)ethyl derivative | C. elegans (AMAN-2) | 0.15 | Swainsonine | ~0.01 |
DIM: 1,4-dideoxy-1,4-imino-D-mannitol
Detailed Experimental Protocol: In Vitro α-Mannosidase Inhibition Assay
This protocol is a generalized procedure based on established methods for determining α-mannosidase inhibition.[4][5]
Materials:
-
α-Mannosidase (e.g., from jack bean, human lysosomal)
-
p-Nitrophenyl-α-D-mannopyranoside as the substrate
-
Appropriate buffer (e.g., sodium acetate, pH 4.0-5.0)
-
Test compounds (mannofuranose derivatives)
-
Positive control (e.g., Swainsonine)
-
Sodium carbonate (Na₂CO₃) or other suitable stop reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add the α-mannosidase solution to the wells of a 96-well plate.
-
Add the test compounds or positive control to the designated wells and incubate at a specified temperature (e.g., 25°C or 37°C) for a short period.
-
Initiate the reaction by adding the p-nitrophenyl-α-D-mannopyranoside substrate.
-
Incubate the reaction mixture for a set time (e.g., 10-30 minutes) at the optimal temperature for the enzyme.
-
Terminate the reaction by adding a stop reagent like sodium carbonate.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 or Ki values.
Visualizations
Caption: Inhibition of glycoprotein processing by α-mannosidase inhibitors.
Other Enzyme Inhibitors
Mannofuranose derivatives have also been investigated as inhibitors of other enzymes, particularly those involved in bacterial pathogenesis.
GDP-Mannose Dehydrogenase (GMD) Inhibitors
GMD is a critical enzyme in the biosynthesis of alginate, a key component of the biofilm matrix in Pseudomonas aeruginosa. Inhibiting GMD is a strategy to combat chronic bacterial infections. C6-modified mannose derivatives have been synthesized and evaluated as GMD inhibitors.[6][7][8] For instance, a C6-amide sugar nucleotide has been shown to be a micromolar inhibitor of GMD with an IC50 of 112 µM.[6]
Bacterial Lectin Inhibitors
Mannose-containing structures on host cells are recognized by bacterial lectins, such as LecB from Pseudomonas aeruginosa, facilitating adhesion and biofilm formation. Mannofuranose derivatives can act as competitive inhibitors of these lectins. Cinnamide derivatives of D-mannose have been shown to inhibit LecB, with the dimethoxy-substituted cinnamide being the most potent with an IC50 of 19.9 µM.[9]
Visualizations
Caption: Catalytic mechanism of GDP-Mannose Dehydrogenase and its inhibition.
References
- 1. In vitro α-glucosidase inhibitory assay [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A spectrophotometric assay for alpha-mannosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis of C6-modified mannose 1-phosphates and evaluation of derived sugar nucleotides against GDP-mannose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. Cinnamide Derivatives of d‐Mannose as Inhibitors of the Bacterial Virulence Factor LecB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of beta-D-Mannofuranose: A Safety and Logistics Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the disposal of beta-D-mannofuranose, a carbohydrate used in various research applications. While this compound and its isomers, such as D-(+)-mannose, are generally not classified as hazardous substances, adherence to proper disposal protocols is essential to maintain laboratory safety and environmental responsibility.[1][2]
Waste Classification and Handling
This compound is typically considered a non-hazardous substance.[1] However, the appropriate disposal method is contingent on whether the chemical is in its pure form or has been contaminated with other materials during experimental use.
Uncontaminated this compound: Solid, uncontaminated this compound can generally be disposed of as non-hazardous laboratory waste.[1]
Contaminated this compound: If this compound is mixed with hazardous materials, such as solvents or other regulated chemicals, the resulting mixture must be treated as hazardous waste. The disposal protocol will then be dictated by the nature of the contaminants.[1]
Step-by-Step Disposal Procedures
The following procedures outline the recommended steps for the proper disposal of this compound. It is imperative to always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.[1]
1. Assessment and Segregation:
-
Evaluate for Contamination: Determine if the this compound waste is contaminated with any hazardous substances.
-
Segregate Waste Streams: Keep uncontaminated this compound separate from hazardous waste streams to avoid cross-contamination and unnecessary hazardous waste disposal costs.
2. Uncontaminated Solid Waste Disposal:
-
Containerization: Place the uncontaminated solid this compound in a well-labeled, sealed container. The container should be clearly marked with the chemical name.[1]
-
Disposal: Dispose of the sealed container as non-hazardous solid laboratory waste, following your institution's specific procedures.[1] Some institutions may allow for disposal in the regular trash if the chemical is properly contained and labeled as "Normal Trash".[3]
3. Contaminated Waste Disposal:
-
Containerization: Collect the contaminated this compound mixture in a designated hazardous waste container that is compatible with all components of the mixture.
-
Labeling: The container must be clearly labeled with the full chemical names of all constituents, including "this compound," and their approximate concentrations.[4]
-
Hazardous Waste Pickup: Arrange for the disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste contractor.[1]
4. Disposal of Aqueous Solutions:
-
Consult Local Regulations: The drain disposal of any chemical, even non-hazardous ones, is highly dependent on local and institutional regulations.[1]
-
Small Quantities: In some cases, small quantities of dilute, uncontaminated aqueous solutions of carbohydrates may be permissible for drain disposal, followed by flushing with a large amount of water.[1] However, it is crucial to verify this with your EHS department before proceeding.
5. Empty Container Disposal:
-
Rinsing: Thoroughly rinse empty containers that held this compound with a suitable solvent, such as water.[1]
-
Rinsate Collection: The rinsate from containers of pure this compound can be disposed of according to the guidelines for aqueous solutions. If the original material was contaminated, the rinsate must be collected and disposed of as hazardous waste.[1][5]
-
Container Disposal: Once cleaned, deface the label and dispose of the container with regular laboratory glass or plastic waste.[1]
Summary of Disposal Guidelines
| Waste Type | Recommended Disposal Method | Key Considerations |
| Uncontaminated Solid | Dispose as non-hazardous laboratory waste in a sealed, labeled container.[1] | Follow institutional guidelines; may be permissible for regular trash if properly contained and labeled.[3] |
| Contaminated Mixture | Treat as hazardous waste according to the nature of the contaminants.[1] | Collect in a designated, compatible hazardous waste container. Clearly label all chemical components and concentrations.[4] |
| Dilute Aqueous Solution | Consult institutional and local regulations. Drain disposal may be permissible for small, uncontaminated quantities with copious water flushing.[1] | Always verify with your EHS department before any drain disposal. |
| Empty Containers | Triple rinse with a suitable solvent. Dispose of the container with regular lab glass/plastic waste after defacing the label.[1][5] | Collect rinsate for proper disposal (hazardous if the original material was contaminated).[1][5] |
Disposal Workflow
Caption: Workflow for this compound disposal decisions.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
